Ptach
Description
Properties
IUPAC Name |
S-[7-oxo-7-[(4-phenyl-1,3-thiazol-2-yl)amino]heptyl] 2-methylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-15(2)19(24)25-13-9-4-3-8-12-18(23)22-20-21-17(14-26-20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,3-4,8-9,12-13H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYDGUOQFUQOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)SCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464593 | |
| Record name | PTACH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848354-66-5 | |
| Record name | PTACH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTACH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Function of the PTCH1 Gene in Cell Signaling: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Patched1 (PTCH1) gene, a critical tumor suppressor, encodes a transmembrane protein that serves as the primary receptor for the Sonic Hedgehog (SHH) ligand. Its role is central to the Hedgehog (Hh) signaling pathway, a crucial cascade for embryonic development, tissue homeostasis, and stem cell regulation. In the absence of its ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of SHH, this inhibition is lifted, activating SMO and initiating a downstream signaling cascade that culminates in the activation of GLI family transcription factors. Dysregulation of PTCH1 function, often through inactivating mutations, leads to constitutive activation of the Hh pathway, a known driver of various cancers, including basal cell carcinoma and medulloblastoma, as well as developmental abnormalities such as Gorlin syndrome. This guide provides a comprehensive technical overview of PTCH1's function in cell signaling, with a focus on its molecular mechanisms, associated quantitative data, and key experimental methodologies for its study.
The Role of PTCH1 in the Hedgehog Signaling Pathway
The PTCH1 protein is a 12-pass transmembrane receptor that acts as the gatekeeper of the Hedgehog signaling pathway.[1] Its primary function is to control the activity of Smoothened (SMO), another transmembrane protein that transduces the Hh signal.[2]
1.1. In the Absence of Hedgehog Ligand (Pathway "Off" State)
In the quiescent state, PTCH1 is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub for the Hh pathway.[3] Here, PTCH1 actively inhibits SMO, preventing its localization to the cilium and subsequent activation.[3] The precise mechanism of SMO inhibition by PTCH1 is an area of active research, with a leading model suggesting that PTCH1 functions as a transporter of cholesterol or other small lipophilic molecules.[2][3][4] By regulating the lipid environment of the ciliary membrane, PTCH1 is thought to create a state that is non-permissive for SMO activation.[4] In this "off" state, the GLI transcription factors (GLI1, GLI2, and GLI3) are held in the cytoplasm in a complex with Suppressor of Fused (SUFU). This complex targets GLI proteins for phosphorylation and subsequent proteolytic processing into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[5]
1.2. In the Presence of Hedgehog Ligand (Pathway "On" State)
The binding of a Hedgehog ligand, such as Sonic Hedgehog (SHH), to the extracellular domains of PTCH1 induces a conformational change in the PTCH1 protein.[6] This ligand binding event leads to the inactivation and removal of PTCH1 from the primary cilium.[5] The removal of PTCH1's inhibitory effect allows SMO to accumulate in the ciliary membrane and become active.[5] Activated SMO then initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic cleavage of GLI proteins, allowing the full-length activator forms (GliA) to translocate to the nucleus.[5] In the nucleus, GliA proteins activate the transcription of Hh target genes, including GLI1 and PTCH1 itself (as part of a negative feedback loop), as well as genes involved in cell proliferation, survival, and differentiation.[5][7]
Quantitative Data in PTCH1-Mediated Signaling
Precise quantitative measurements are essential for a deeper understanding of the dynamics of the Hedgehog signaling pathway. Below are key quantitative parameters related to PTCH1 function.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) of unlipidated ShhN to PTCH1 ECD1-ECD2 | ~30 nM | Human (in vitro) | [8] |
| Molar Ratio of Hh Signaling Components | Drosophila melanogaster Cl8 cells | [9] | |
| Cos2 : Smoothened | ~10 : 1 | [9] | |
| Suppressor of Fused (Sufu) | Present in vast molar excess | [9] |
Visualizing the Hedgehog Signaling Pathway and Experimental Workflows
Diagram 1: The Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway in the "Off" and "On" states.
Diagram 2: Experimental Workflow for a GLI-Luciferase Reporter Assay
Caption: Workflow for quantifying Hedgehog pathway activity using a dual-luciferase reporter assay.
Detailed Methodologies for Key Experiments
4.1. GLI-Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of GLI proteins and thus the overall activity of the Hedgehog pathway.[1][4][10]
Principle: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple GLI binding sites, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter. The firefly luciferase expression is proportional to Hh pathway activity, while the Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[1]
Detailed Protocol (for NIH/3T3 cells):
-
Cell Seeding (Day 0):
-
Seed NIH/3T3 cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.[10]
-
Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[6]
-
-
Transfection (Day 1):
-
Prepare a transfection mixture containing the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (e.g., pRL-SV40) at a ratio of 10:1.[10]
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Incubate the cells with the transfection mix for 4-6 hours, then add complete growth medium and incubate for another 18-24 hours.[6]
-
-
Serum Starvation and Treatment (Day 2-3):
-
Approximately 24 hours post-transfection, replace the medium with a low-serum medium (e.g., 0.5% FBS in DMEM) to reduce basal pathway activity.[1]
-
After 24 hours of serum starvation, treat the cells with the desired compounds (e.g., SHH conditioned medium, Smoothened agonist SAG, or pathway inhibitors).[6][11] Include appropriate vehicle controls.
-
-
Cell Lysis and Luciferase Assay (Day 4):
-
Remove the medium and lyse the cells using a passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System).[6]
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's instructions.[6][10]
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control to determine the effect of the treatment on Hedgehog pathway activation.[11]
-
4.2. Quantitative Reverse Transcription PCR (RT-qPCR) for Hh Target Gene Expression
RT-qPCR is a sensitive method to measure the mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, providing a direct readout of pathway activity.[5][7][12][13][14]
Principle: Total RNA is extracted from cells or tissues, reverse transcribed into complementary DNA (cDNA), and then the cDNA is used as a template for qPCR with gene-specific primers. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
Detailed Protocol:
-
RNA Isolation:
-
Isolate total RNA from cultured cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.[15]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.[12][15]
-
The reaction typically includes dNTPs, a reverse transcriptase buffer, and an RNase inhibitor.
-
Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes), followed by an inactivation step (e.g., 70°C for 5 minutes).[12]
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., GLI1, PTCH1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye).[12][15]
-
Perform the qPCR in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15-30 seconds and annealing/extension at 60°C for 30-60 seconds).[12][15]
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[15]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[12]
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
4.3. Co-Immunoprecipitation (Co-IP) of PTCH1 and Interacting Proteins
Co-IP is used to identify and validate protein-protein interactions in their native cellular environment. While a direct stable interaction between PTCH1 and SMO is not consistently observed, Co-IP can be used to study the association of PTCH1 with other potential binding partners.[16][17][18][19]
Principle: A specific antibody is used to immunoprecipitate a target protein ("bait") from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey") will also be pulled down. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the prey protein.[18]
General Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.[16]
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.[16][17]
-
Incubate on ice or with gentle rotation at 4°C.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[16]
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with protein A/G-agarose or magnetic beads for a short period to reduce non-specific binding of proteins to the beads.[16]
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate with gentle rotation at 4°C to capture the immune complexes.[17]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and perform Western blotting with antibodies against the bait and putative prey proteins.
-
Clinical Significance of PTCH1
Mutations in the PTCH1 gene have significant clinical implications, primarily related to cancer and developmental disorders.
5.1. Gorlin Syndrome (Nevoid Basal Cell Carcinoma Syndrome)
Germline mutations in PTCH1 are the primary cause of Gorlin syndrome, an autosomal dominant disorder characterized by a predisposition to developing multiple basal cell carcinomas, odontogenic keratocysts of the jaw, and various skeletal abnormalities.[1] Over 225 different mutations in PTCH1 have been identified in individuals with Gorlin syndrome.[1]
5.2. Sporadic Cancers
Somatic mutations in PTCH1 are frequently found in sporadic (non-inherited) cancers. These include:
-
Basal Cell Carcinoma: The most common form of skin cancer.[1]
-
Medulloblastoma: A common malignant brain tumor in children.[1]
-
Other Cancers: Mutations have also been reported in breast cancer, colon cancer, and others.[1][10]
5.3. Holoprosencephaly
Certain mutations in PTCH1 are a rare cause of nonsyndromic holoprosencephaly, a severe developmental defect where the embryonic forebrain fails to divide into two hemispheres.[1]
Future Directions
The study of PTCH1 continues to be a vibrant area of research. Key future directions include:
-
Elucidating the precise mechanism of SMO inhibition: Further investigation into the role of PTCH1 as a sterol transporter and how this activity is regulated will be crucial.
-
Developing novel therapeutic strategies: Targeting the Hedgehog pathway remains a promising approach for treating various cancers. A deeper understanding of PTCH1 function will aid in the development of more specific and effective inhibitors.
-
Understanding the role of PTCH1 in non-canonical signaling: Investigating SMO-independent functions of PTCH1 may reveal new roles in cellular processes and disease.
-
Exploring the genotype-phenotype correlations of PTCH1 mutations: Linking specific mutations to clinical outcomes will improve diagnosis, prognosis, and patient management.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative insight into models of Hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patched 1 reduces the accessibility of cholesterol in the outer leaflet of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. The morphogen Sonic hedgehog inhibits its receptor Patched by a pincer grasp mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantification of Pathway Components Supports a Novel Model of Hedgehog Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide Suggests a Favorable Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mcgill.ca [mcgill.ca]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. ptglab.com [ptglab.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
The Gatekeeper of Development: An In-depth Technical Guide to the Role of Patched-1 in Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patched-1 (PTCH1) protein, a crucial transmembrane receptor, stands as a central gatekeeper in the intricate signaling network of embryonic development. As the primary receptor for the Sonic Hedgehog (Shh) morphogen, PTCH1 plays a pivotal role in cell growth, specialization, and the precise patterning of a multitude of embryonic structures.[1] Its function as a tumor suppressor gene underscores its importance in maintaining cellular homeostasis.[1] Dysregulation of PTCH1 function, primarily through genetic mutations, leads to a cascade of developmental abnormalities and a predisposition to certain cancers, making it a molecule of intense interest for both fundamental research and therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of PTCH1 in embryonic development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
The Hedgehog Signaling Pathway: The Central Role of Patched-1
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating the formation of diverse tissues and organs.[2] In vertebrates, this pathway is initiated by the binding of Hh ligands, such as Sonic Hedgehog (Shh), to the PTCH1 receptor.[2][3]
In the "OFF" state, when Shh is absent, PTCH1 actively inhibits the G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the primary cilium and subsequent downstream signaling.[4][5][6] This repression allows for the proteolytic processing of GLI transcription factors into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.
Upon Shh binding to PTCH1 in the "ON" state, the inhibitory action of PTCH1 on SMO is relieved.[4] This allows SMO to accumulate in the primary cilium, triggering a signaling cascade that leads to the activation of GLI transcription factors (GliA).[3][4] These activated GLI proteins move into the nucleus and induce the expression of Hh target genes, which are critical for cell fate determination, proliferation, and patterning.[3]
Patched-1 in Embryonic Patterning and Organogenesis
PTCH1's role as the gatekeeper of Hh signaling is critical for the proper patterning and development of numerous embryonic structures.
Neural Tube Development
During the development of the central nervous system, a precise gradient of Shh signaling is essential for establishing the dorsal-ventral axis of the neural tube.[7] PTCH1, expressed in the ventral neural tube in response to Shh from the notochord and floor plate, is crucial for interpreting this gradient.[8] Loss-of-function mutations in Ptch1 lead to a ventralization of the neural tube, with an expansion of ventral cell fates and a reduction or absence of dorsal cell types.[5] Homozygous knockout of Ptch1 in mice is embryonically lethal due to severe neural tube closure defects.[9]
Limb Patterning
The development of the vertebrate limb is another classic example of Shh-mediated patterning, where PTCH1 plays a critical role. Shh, expressed in the zone of polarizing activity (ZPA) at the posterior margin of the limb bud, establishes an anterior-posterior gradient of signaling. Inactivation of Ptch1 in the limb mesenchyme leads to constitutive activation of the Hh pathway.[9][10] This results in dramatic and often contradictory limb phenotypes, such as polydactyly (extra digits) in the hindlimb and oligodactyly (fewer digits) with a mirror-image duplication of posterior identity in the forelimb, highlighting the temporal and spatial sensitivity of limb development to PTCH1 function.[9][10][11]
Craniofacial Development
The intricate process of craniofacial morphogenesis is highly dependent on tightly regulated Hh signaling. Loss of PTCH1 function in cranial neural crest cells in mice results in mid-facial widening and cleft lip, phenotypes that mirror some of the craniofacial abnormalities seen in human syndromes associated with PTCH1 mutations.[12] Conversely, gain-of-function mutations in PTCH1 are associated with holoprosencephaly, a severe birth defect characterized by the failure of the forebrain to divide into two hemispheres.[13][14]
Quantitative Data on Patched-1 Function in Embryonic Development
The following tables summarize quantitative data from various studies, illustrating the impact of altered PTCH1 function on gene expression, cell behavior, and morphology during embryonic development.
| Gene | Model System | Experimental Condition | Fold Change in Expression (relative to control) | Reference |
| Ptch1 | Mouse Embryonic Model of Fetal Alcohol Syndrome | Ethanol Exposure | Increased | [15] |
| Gli1 | Mouse Embryonic Model of Fetal Alcohol Syndrome | Ethanol Exposure | Increased | [15] |
| Ptch1 | Zebrafish Embryos | sox2 morphants | Significantly Augmented (p < 0.01) | [3] |
| Gli1 | Zebrafish Embryos | ptch1 tb-MO-injected | Increased | [3] |
| Gli1 | TRAMPC2 cells | Hh ligand + SFE co-treatment | Decreased (p<0.05) | [16] |
| Ptch1 | TRAMPC2 cells | Hh ligand + SFE co-treatment | Decreased (p<0.05) | [16] |
| Table 1: Quantitative Gene Expression Analysis in Response to Altered Hedgehog Signaling |
| Parameter | Model System | Genotype/Condition | Observation | Quantitative Finding | Reference |
| Cell Proliferation (Ki67 Labeling) | Odontogenic Keratocysts (OKCs) | OKCs with PTCH1 mutation | Increased Proliferation | Significantly higher than cases with no PTCH1 mutation | [17] |
| Cell Proliferation (Ki67 Labeling) | Odontogenic Keratocysts (OKCs) | OKCs with truncation-causing PTCH1 mutations | Highest Proliferation | Greater Ki67 labeling index than non-truncation mutations | [17] |
| Apoptosis (TUNEL Assay) | Zinc-deficient Mouse Embryos | TPEN (zinc chelator) treatment | Increased Apoptosis | Significant increase in apoptotic cells | [5] |
| Apoptosis | Bmpria-/- Mosaic Mouse Embryos | Bmpria knockout | Elimination of mutant cells | A proportion of mutant cells eliminated by apoptosis at epiblast stage | [8] |
| Table 2: Cellular Proliferation and Apoptosis in Response to Altered PTCH1 Signaling |
| Phenotype | Model System | Genotype | Morphometric Change | Reference |
| Craniofacial Morphology | A/WySn mice (predisposed to cleft lip) | Wild-type | Narrower nasal pit width, smaller maxillary prominence depth | [18][19] |
| Cerebellar Morphology | Ptch1+/- mice | Heterozygous knockout | Increased IGL area | Significant effect of genotype on total IGL area (p = .01) |
| Craniofacial Morphology | Ranbp1-/- embryos | Homozygous knockout | Altered facial morphology, cleft palate | Variably penetrant facial phenotypes |
| Table 3: Morphometric Analysis of Embryonic Defects in Mouse Models |
Experimental Protocols
Detailed methodologies are essential for the accurate study of PTCH1 function. Below are protocols for key experiments cited in the field.
Hedgehog Signaling Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog signaling pathway by assessing the transcriptional activity of GLI transcription factors.[3][9][10][15][20]
Principle: Cells, typically NIH-3T3, are transfected with a firefly luciferase reporter plasmid containing multiple Gli-responsive elements and a Renilla luciferase control plasmid for normalization.[3] Activation of the Hh pathway leads to GLI-mediated transcription of the firefly luciferase gene, and the resulting luminescence is measured.[3]
Protocol:
-
Cell Seeding: Seed NIH/3T3 Shh-Light II cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.[15]
-
Pathway Activation: After 16-24 hours, activate the Hedgehog pathway by adding an agonist such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG (e.g., 100-200 nM final concentration).[15]
-
Treatment (Optional): Add test compounds (e.g., pathway inhibitors) at desired concentrations.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: Equilibrate the plate and Dual-Luciferase® Reporter Assay reagents to room temperature. Remove the medium, wash cells with PBS, and add passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer-compatible plate and measure firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Whole-Mount In Situ Hybridization for Ptch1 in Mouse Embryos
This technique allows for the visualization of the spatial expression pattern of Ptch1 mRNA within an intact mouse embryo.[11][21][22][23][24]
Protocol:
-
Embryo Dissection and Fixation: Dissect mouse embryos (e.g., E8.5-E14.5) in cold PBS and fix overnight in 4% paraformaldehyde (PFA) in PBS at 4°C.[11][22]
-
Dehydration: Dehydrate embryos through a graded methanol/PBT (PBS with 0.1% Tween-20) series (25%, 50%, 75%, 100% methanol) and store at -20°C.[11]
-
Rehydration and Permeabilization: On the day of the experiment, rehydrate the embryos through a reverse methanol/PBT series.[11] Permeabilize with Proteinase K (10 µg/mL in PBT) for a duration dependent on the embryonic stage.[11]
-
Prehybridization: Prehybridize the embryos in hybridization buffer at 65-70°C for at least 1 hour.
-
Hybridization: Hybridize overnight at 65-70°C with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Ptch1.
-
Washes: Perform a series of stringent washes in hybridization wash buffers and PBT to remove the unbound probe.
-
Immunodetection: Block non-specific binding with sheep serum and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Color Development: Wash extensively with PBT and then equilibrate in NTMT buffer. Develop the color reaction using NBT/BCIP substrate in the dark.
-
Imaging: Once the desired signal is achieved, stop the reaction, wash the embryos, and image using a dissecting microscope.
Generation of Patched-1 Conditional Knockout Mice
The Cre-LoxP system is a powerful tool to generate tissue-specific and temporally controlled knockouts of Ptch1, circumventing the embryonic lethality of a full knockout.[2][25][26][27][28][29][30]
References
- 1. researchgate.net [researchgate.net]
- 2. Cre Lox Breeding for Beginners, Part 1 [jax.org]
- 3. benchchem.com [benchchem.com]
- 4. Whole-Mount Skeletal Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Development of an early induction model of medulloblastoma in Ptch1 heterozygous mice initiated with N‐ethyl‐N‐nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
- 13. bio-protocol.org [bio-protocol.org]
- 14. [PDF] Patched Knockout Mouse Models of Basal Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benallenlab.org [benallenlab.org]
- 18. Kingsley Lab protocol for Alcian blue + alizarin red skeletal preps [kingsley.stanford.edu]
- 19. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Whole Mount In Situ Hybridization of Mid-Gestation Mouse Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stowers Institute | Home [labs.stowers.org]
- 24. youtube.com [youtube.com]
- 25. Patched Knockout Mouse Models of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 27. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blogs.ubc.ca [blogs.ubc.ca]
- 29. Efficient generation of conditional knockout mice via sequential introduction of lox sites - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Human PTCH1 Gene: Structure, Location, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human Patched1 (PTCH1) gene, a critical tumor suppressor and central component of the Hedgehog (Hh) signaling pathway. Understanding the intricate structure, precise chromosomal location, and the nuanced mechanisms of its associated signaling cascades is paramount for developing targeted therapeutics for a range of developmental disorders and cancers.
PTCH1 Gene Structure and Chromosomal Location
The human PTCH1 gene is a complex locus meticulously organized within the human genome. Its structure and precise location are fundamental to its function and regulation.
Chromosomal Locus
The PTCH1 gene resides on the long (q) arm of human chromosome 9.[1][2] Specifically, it is located at the cytogenetic band 9q22.32 .[3] This localization is significant as deletions or mutations in this region are associated with several genetic disorders.
Gene Size and Composition
The PTCH1 gene spans a considerable genomic region of approximately 74 kilobases (kb) .[4] It is comprised of 24 exons, which are interspersed by 23 introns.[2][5] The transcriptional start site is located in exon 1, and the termination site is in exon 23.[2][5] The final processed messenger RNA (mRNA) encodes a large transmembrane protein. It is important to note that alternative splicing of PTCH1 can result in different transcript variants.[6]
Quantitative Analysis of PTCH1 Gene Structure
The following table summarizes the key quantitative features of the human PTCH1 gene based on the GRCh38.p14 assembly.
| Feature | Value | Reference |
| Chromosomal Location | 9q22.32 | [1][3] |
| Genomic Coordinates (GRCh38.p14) | Chr9: 95,442,980 - 95,517,057 (complement strand) | [1] |
| Total Gene Size | ~74 kb | [4] |
| Number of Exons | 24 | [2][5] |
The Hedgehog Signaling Pathway: The Central Role of PTCH1
The PTCH1 protein is the primary receptor for the Sonic Hedgehog (SHH) ligand and a critical negative regulator of the Hedgehog signaling pathway. This pathway is essential for embryonic development, tissue patterning, and cell proliferation. Its dysregulation is implicated in various cancers and developmental abnormalities.
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the pivotal role of PTCH1 in both the "OFF" and "ON" states.
Caption: Canonical Hedgehog signaling pathway.
Mechanism of Action
In the absence of a Hedgehog ligand ("OFF" state):
-
PTCH1 is localized to the primary cilium and actively inhibits the G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the cilium.
-
The Suppressor of Fused (SUFU) protein binds to and sequesters the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3) in the cytoplasm.
-
This sequestration leads to the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R).
-
GLI-R translocates to the nucleus and represses the transcription of Hedgehog target genes.
Upon binding of a Hedgehog ligand like SHH ("ON" state):
-
SHH binds to the extracellular domains of PTCH1.[3] This binding event is thought to induce a conformational change in PTCH1.[3]
-
The inhibition of SMO by PTCH1 is relieved, allowing SMO to accumulate in the primary cilium.
-
Activated SMO initiates a downstream signaling cascade that leads to the dissociation of GLI proteins from SUFU.
-
The full-length, activator forms of GLI (GLI-A) translocate to the nucleus.
-
GLI-A activates the transcription of Hedgehog target genes, which include GLI1 and PTCH1 itself (as part of a negative feedback loop), as well as genes involved in cell cycle progression and survival such as Cyclin D1 and BCL2.
Experimental Protocols for the Study of PTCH1
A variety of molecular and cellular biology techniques are employed to investigate the structure, expression, and function of the PTCH1 gene and its protein product.
Conceptual Experimental Workflow
The following diagram outlines a general workflow for the comprehensive analysis of the PTCH1 gene and protein.
References
- 1. PTCH1 patched 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. New mutations and an updated database for the patched‐1 (PTCH1) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. useast.ensembl.org [useast.ensembl.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Help - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 6. alliancegenome.org [alliancegenome.org]
The Hedgehog Signaling Pathway: A Cornerstone of Developmental Biology and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and regeneration in multicellular organisms. Since its discovery through genetic screens in Drosophila melanogaster, the elucidation of this pathway has revolutionized our understanding of morphogenesis and has significant implications for oncology and regenerative medicine. This technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the Hedgehog signaling pathway. It includes detailed experimental protocols that were pivotal in its characterization, quantitative data on key molecular interactions, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.
A Serendipitous Discovery: Unraveling the Hedgehog Pathway in Drosophila
The story of the Hedgehog signaling pathway begins in the late 1970s and early 1980s with the pioneering work of Christiane Nüsslein-Volhard and Eric Wieschaus.[1][2] They conducted large-scale genetic screens on the fruit fly, Drosophila melanogaster, to identify genes controlling embryonic development.[1][2] Their systematic approach involved inducing random mutations in flies using the chemical mutagen ethyl methanesulfonate (B1217627) (EMS) and then screening for larval cuticle defects.[2][3][4][5]
One of the identified mutations resulted in a striking phenotype where the fly larvae were covered in bristle-like projections, resembling a hedgehog.[1] This led to the naming of the responsible gene as hedgehog (hh). These initial screens, for which Nüsslein-Volhard and Wieschaus, along with Edward B. Lewis, were awarded the Nobel Prize in Physiology or Medicine in 1995, laid the foundation for our understanding of the genetic control of development. The hedgehog gene was independently cloned in 1992 by the labs of Jym Mohler, Philip Beachy, Thomas B. Kornberg, and Saigo Kaoru.[6]
Subsequent research revealed that the Hedgehog protein is a secreted signaling molecule that plays a crucial role in establishing the body plan of the fly embryo. This discovery sparked intense investigation into the molecular machinery that transduces the Hedgehog signal, leading to the identification of other key components of the pathway, including the receptor Patched (Ptc) and the signal transducer Smoothened (Smo).
The Core Machinery: Molecular Components of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is highly conserved from insects to mammals. In mammals, there are three Hedgehog orthologs: Sonic hedgehog (Shh), Indian hedgehog (Ihh), and Desert hedgehog (Dhh). The core components and their functions are summarized below:
-
Hedgehog (Hh) Ligands: These are secreted proteins that undergo unique post-translational modifications, including the covalent attachment of cholesterol to the C-terminus and palmitate to the N-terminus.[7][8][9] These lipid modifications are crucial for the proper trafficking, secretion, and signaling activity of Hh proteins.
-
Patched (Ptc): A 12-pass transmembrane protein that acts as the receptor for Hh ligands.[10] In the absence of Hh, Ptc tonically inhibits the activity of Smoothened. There are two vertebrate homologs, PTCH1 and PTCH2.[10][11]
-
Smoothened (Smo): A 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs). Smo is the central signal transducer of the pathway. Its activity is suppressed by Ptc in the absence of Hh.
-
Gli/Ci Transcription Factors: These are zinc-finger transcription factors that mediate the downstream effects of Hh signaling. In Drosophila, the single protein is called Cubitus interruptus (Ci). In vertebrates, there are three Gli proteins: Gli1, Gli2, and Gli3. These proteins can act as either transcriptional activators or repressors, depending on the state of the Hh pathway.
The Signaling Cascade: From Ligand Binding to Gene Expression
The Hedgehog signaling pathway operates through a double-negative regulatory mechanism. The canonical pathway can be summarized in two states: "OFF" and "ON".
"OFF" State: Absence of Hedgehog Ligand
In the absence of a Hedgehog ligand, the Patched receptor is localized to the primary cilium (in vertebrates) and actively inhibits Smoothened, preventing its localization to the cilium.[12] The downstream Gli/Ci transcription factors are part of a large protein complex that includes Suppressor of Fused (Sufu), Costal2 (in Drosophila), and protein kinases such as PKA, GSK3β, and CK1. In this state, Gli/Ci proteins are phosphorylated, leading to their proteolytic cleavage into a shorter repressor form (GliR/CiR).[12] This repressor form translocates to the nucleus and inhibits the transcription of Hh target genes.
"ON" State: Presence of Hedgehog Ligand
When a Hedgehog ligand binds to Patched, the inhibitory effect of Patched on Smoothened is relieved.[12] Smoothened then accumulates in the primary cilium, becomes phosphorylated, and is activated. Activated Smoothened leads to the dissociation of the Gli/Ci-containing complex and inhibits the proteolytic processing of Gli/Ci. The full-length Gli/Ci proteins (GliA/CiA) then translocate to the nucleus, where they act as transcriptional activators, turning on the expression of Hh target genes, including PTCH1 and GLI1 (which provides a positive feedback loop).[12]
Quantitative Insights into Hedgehog Signaling
The precise regulation of Hedgehog signaling is crucial for normal development, and this is reflected in the quantitative parameters of the molecular interactions within the pathway.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | |||
| Shh to PTCH1 | 1.0 nM | Mammalian cells | [10] |
| Dhh to PTCH1 | 2.6 nM | Mammalian cells | [10] |
| Ihh to PTCH1 | 1.0 nM | Mammalian cells | [10] |
| Shh to PTCH2 | 1.8 nM | Mammalian cells | [10] |
| Dhh to PTCH2 | 0.6 nM | Mammalian cells | [10] |
| Ihh to PTCH2 | 0.4 nM | Mammalian cells | [10] |
| Hedgehog Autoprocessing | |||
| Inhibitor IC50 (Compound 1) | 300 nM | In vitro | [13] |
| Cholesterol KM | 1.2 µM | In vitro | [13] |
| Morphogen Gradient | |||
| Shh Gradient in Chick Limb Bud | Graded concentration | Gallus gallus | [1][6][14][15][16] |
| Bicoid Gradient Length (λ) | ~100 µm | Drosophila embryo | [17] |
| Dpp Gradient Length (λ) | ~20 µm | Drosophila wing disc | [17] |
| Wingless Gradient Length (λ) | ~6 µm | Drosophila wing disc | [17] |
Key Experimental Protocols in Hedgehog Pathway Research
The elucidation of the Hedgehog signaling pathway has been driven by a variety of powerful experimental techniques. Below are detailed methodologies for some of the key experiments.
Drosophila EMS Mutagenesis Screen for Embryonic Lethal Mutations
This protocol is a generalized version of the forward genetic screens that led to the discovery of the hedgehog gene.[2][3][4][5]
Objective: To induce and identify mutations in genes that are essential for embryonic development in Drosophila melanogaster.
Materials:
-
Wild-type male Drosophila melanogaster (e.g., Canton-S)
-
Ethyl methanesulfonate (EMS)
-
1% sucrose (B13894) solution
-
Virgin female flies with a balancer chromosome (e.g., TM3, Sb/TM6B, Hu Tb)
-
Standard fly food vials
-
Dissecting microscope
-
Microscope slides and coverslips
-
Hoyers medium or other mounting medium
Procedure:
-
Mutagenesis: Starve 2- to 4-day-old wild-type male flies for a few hours. Transfer the males to a vial containing a filter paper soaked in a 25 mM EMS solution in 1% sucrose. Allow the flies to feed on the EMS solution overnight (approximately 12-16 hours) in a well-ventilated fume hood.
-
Mating: Mate the mutagenized males with virgin females carrying a balancer chromosome. The balancer chromosome carries dominant markers and is lethal in a homozygous state, which allows for the maintenance of lethal mutations in a heterozygous stock.
-
F1 Generation: In the F1 generation, cross individual male progeny (carrying a mutagenized chromosome and the balancer chromosome) with virgin females carrying the same balancer chromosome.
-
F2 Generation: In the F2 generation, intercross sibling flies that are heterozygous for the mutagenized chromosome and the balancer chromosome.
-
Screening for Lethal Mutations: In the F3 generation, look for vials where no homozygous mutant flies (non-balancer flies) are present. This indicates a recessive lethal mutation on the chromosome of interest.
-
Phenotypic Analysis: Collect the embryos from the stocks with lethal mutations. Dechorionate the embryos using bleach and mount them on microscope slides. Examine the larval cuticle morphology under a microscope to identify defects in segmentation and patterning, similar to the original screens that identified hedgehog.
In Situ Hybridization for hedgehog mRNA in Drosophila Embryos
This protocol allows for the visualization of the spatial expression pattern of a specific mRNA, such as hedgehog, within a whole embryo.[7][18][19][20][21]
Objective: To determine the temporal and spatial expression pattern of hedgehog mRNA in Drosophila embryos.
Materials:
-
Fixed Drosophila embryos
-
Digoxigenin (DIG)-labeled anti-sense RNA probe for hedgehog
-
Hybridization buffer
-
Wash buffers (PBT: PBS with 0.1% Tween-20)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution for colorimetric detection
-
Microscope slides and mounting medium
Procedure:
-
Probe Synthesis: Generate a DIG-labeled anti-sense RNA probe for hedgehog by in vitro transcription from a plasmid containing the hedgehog cDNA.
-
Embryo Preparation: Fix Drosophila embryos in formaldehyde (B43269) and store them in methanol. Rehydrate the embryos through a series of methanol/PBT washes.
-
Permeabilization: Treat the embryos with proteinase K to increase probe accessibility.
-
Hybridization: Pre-hybridize the embryos in hybridization buffer. Then, hybridize the embryos with the DIG-labeled hedgehog probe overnight at an appropriate temperature (e.g., 55-65°C).
-
Washes: Perform a series of stringent washes to remove the unbound probe.
-
Antibody Incubation: Block the embryos and then incubate with an anti-DIG-AP antibody.
-
Detection: Wash to remove the unbound antibody and then incubate the embryos in an NBT/BCIP solution. The alkaline phosphatase will convert the substrate into a purple precipitate, revealing the location of the hedgehog mRNA.
-
Imaging: Mount the stained embryos on microscope slides and visualize the expression pattern using a light microscope.
Co-Immunoprecipitation of Patched and Smoothened
This biochemical technique is used to demonstrate the physical interaction between two proteins, such as Patched and Smoothened.[11][22][23][24][25]
Objective: To determine if Patched and Smoothened physically associate in a protein complex.
Materials:
-
Cells expressing tagged versions of Patched and Smoothened (e.g., Myc-tagged Smoothened and HA-tagged Patched)
-
Lysis buffer
-
Antibody against one of the tags (e.g., anti-Myc antibody)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (e.g., anti-HA and anti-Myc antibodies)
Procedure:
-
Cell Lysis: Lyse the cells expressing the tagged proteins in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add the anti-Myc antibody to the cell lysate and incubate to allow the antibody to bind to Myc-Smoothened.
-
Complex Capture: Add Protein A/G beads to the lysate. The beads will bind to the antibody, thus capturing the Myc-Smoothened and any interacting proteins.
-
Washes: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS sample buffer).
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-Patched and with an anti-Myc antibody to confirm the immunoprecipitation of Myc-Smoothened. The presence of a band for HA-Patched in the anti-Myc immunoprecipitate indicates an interaction between the two proteins.
Luciferase Reporter Assay for Hedgehog Pathway Activation
This cell-based assay provides a quantitative measure of Hedgehog pathway activity by monitoring the transcriptional activation of a reporter gene.[26][27][28][29][30]
Objective: To quantify the activation of the Hedgehog signaling pathway in response to a stimulus (e.g., a small molecule agonist or antagonist).
Materials:
-
A suitable cell line (e.g., NIH-3T3 cells)
-
A luciferase reporter plasmid containing a Gli-responsive promoter
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Hedgehog pathway agonist (e.g., SAG) or antagonist (e.g., cyclopamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After allowing for plasmid expression, treat the cells with the Hedgehog pathway agonist or antagonist at various concentrations. Include appropriate vehicle controls.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity (from the Gli-reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer and the dual-luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in transfection efficiency and cell number. The normalized luciferase activity is a quantitative measure of Hedgehog pathway activation.
Visualizing the Pathway and Workflows
To further aid in the understanding of the Hedgehog signaling pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
Conclusion
The discovery and elucidation of the Hedgehog signaling pathway stand as a landmark achievement in modern biology. From its humble beginnings in a genetic screen of fruit flies, it has emerged as a central player in development and disease. The ongoing research in this field, leveraging the powerful experimental techniques described herein, continues to uncover new layers of complexity in its regulation and function. For researchers and drug development professionals, a deep, technical understanding of this pathway is paramount for harnessing its therapeutic potential in treating a range of human diseases, from birth defects to cancer. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. EMS screens : from mutagenesis to screening and mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMS Screens | Springer Nature Experiments [experiments.springernature.com]
- 5. The need for unbiased genetic screens to dissect aggression in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended exposure to Sonic hedgehog is required for patterning the posterior digits of the vertebrate limb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]
- 8. biorxiv.org [biorxiv.org]
- 9. wiki.cecm.usp.br [wiki.cecm.usp.br]
- 10. Characterization of two patched receptors for the vertebrate hedgehog protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Far-infrared irradiation attenuates vessel contraction by activating SERCA2 through disruption of SERCA2 and PLN interaction | PLOS One [journals.plos.org]
- 12. Two Patched molecules engage distinct sites on Hedgehog yielding a signaling-competent complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonic Hedgehog Signaling in Limb Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shh pathway activation is present and required within the vertebrate limb bud apical ectodermal ridge for normal autopod patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patterning the limb before and after SHH signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical and experimental approaches to understand morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]
- 20. RNA In Situ Hybridization with Drosophila Embryos | Bender Lab [bender.hms.harvard.edu]
- 21. Fluorescent in situ hybridization protocols in Drosophila embryos and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A large complex containing Patched and Smoothened initiates Hedgehog signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Smoothened transduces Hedgehog signal by physically interacting with Costal2/Fused complex through its C-terminal tail - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. benchchem.com [benchchem.com]
- 27. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. web.stanford.edu [web.stanford.edu]
- 29. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Normal Expression Patterns of PTCH1 in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patched-1 (PTCH1) is a crucial transmembrane protein that functions as the receptor for the Sonic Hedgehog (SHH) ligand and is a key regulatory component of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is fundamental during embryonic development, governing cell growth, specialization, and tissue patterning.[1][3] In adult tissues, the PTCH1 gene acts as a tumor suppressor, preventing uncontrolled cell proliferation.[1][4] Dysregulation of the Hh pathway, often involving mutations in PTCH1, is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[5] Understanding the normal expression patterns of PTCH1 across a wide range of human tissues is therefore critical for baseline comparisons in disease research and for the development of targeted therapeutics.
This guide provides a comprehensive overview of the normal mRNA and protein expression of PTCH1 in human tissues, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Data Presentation: Quantitative Expression of PTCH1
The following tables summarize the quantitative expression of PTCH1 at both the mRNA and protein levels across a selection of normal human tissues.
PTCH1 mRNA Expression in Normal Human Tissues
The Genotype-Tissue Expression (GTEx) project provides RNA sequencing data from a large number of non-diseased tissue sites from nearly 1,000 individuals.[6] The data is presented as Transcripts Per Million (TPM), which is a normalized measure of gene expression.
| Tissue | Median TPM |
| Adipose - Subcutaneous | 5.8 |
| Artery - Tibial | 10.2 |
| Brain - Cerebellum | 2.5 |
| Breast - Mammary Tissue | 4.1 |
| Colon - Transverse | 3.7 |
| Esophagus - Mucosa | 6.3 |
| Heart - Left Ventricle | 1.9 |
| Kidney - Cortex | 3.4 |
| Liver | 2.1 |
| Lung | 5.9 |
| Muscle - Skeletal | 2.9 |
| Nerve - Tibial | 11.8 |
| Ovary | 5.2 |
| Pancreas | 2.9 |
| Pituitary | 4.6 |
| Prostate | 4.9 |
| Skin - Sun Exposed (Lower leg) | 7.6 |
| Small Intestine - Terminal Ileum | 4.3 |
| Spleen | 3.5 |
| Stomach | 4.1 |
| Testis | 3.9 |
| Thyroid | 4.7 |
| Uterus | 6.1 |
| Vagina | 7.9 |
| Whole Blood | 2.8 |
Data sourced from the GTEx Portal. TPM values are median expression for each tissue type and have been rounded to one decimal place.
PTCH1 Protein Expression in Normal Human Tissues
The Human Protein Atlas provides data on protein expression based on a knowledge-based annotation of immunohistochemistry (IHC) data from 44 normal human tissue types.[7][8] The expression levels are provided as Normalized Protein Expression (NX) values.
| Tissue | Expression Level |
| Adipose tissue | Low |
| Bone marrow | Low |
| Brain (Cerebral cortex) | Medium |
| Breast | Low |
| Colon | Medium |
| Endometrium | Medium |
| Esophagus | Medium |
| Heart muscle | Low |
| Kidney | Medium |
| Liver | Low |
| Lung | Medium |
| Lymph node | Low |
| Ovary | Medium |
| Pancreas | Low |
| Placenta | Medium |
| Prostate | Medium |
| Skin | Medium |
| Small intestine | Medium |
| Spleen | Low |
| Stomach | Medium |
| Testis | Medium |
| Thyroid gland | Low |
| Tonsil | Medium |
| Urinary bladder | Medium |
Data sourced from the Human Protein Atlas. Expression levels are categorized based on the available IHC data.[7][8]
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is integral to cellular proliferation and differentiation. In the absence of the Hedgehog ligand, PTCH1 inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (GLI-R), which then translocate to the nucleus and inhibit the transcription of Hh target genes. When a Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved.[9][10] Activated SMO then prevents the cleavage of GLI proteins, allowing the full-length activator forms (GLI-A) to move into the nucleus and induce the expression of target genes.[9][11]
Caption: The canonical Hedgehog signaling pathway.
General Experimental Workflow for Gene Expression Analysis
Analyzing gene expression in tissues, whether at the mRNA or protein level, follows a structured workflow. This typically begins with tissue acquisition and processing, followed by the specific experimental procedure, data acquisition, and finally, data analysis.
Caption: A generalized experimental workflow for gene expression analysis.
Experimental Protocols
Immunohistochemistry (IHC) for PTCH1 in Paraffin-Embedded Tissues
This protocol outlines the general steps for the detection of the PTCH1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Heat slides in an oven at 60°C for at least 20 minutes.[4][12]
-
Immerse slides in two changes of xylene (or a xylene substitute) for 5 minutes each.[13]
-
Rehydrate the sections by sequential 3-5 minute immersions in 100%, 95%, 80%, and 70% ethanol (B145695).[14]
-
Rinse slides in distilled water.[4]
2. Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0).[12]
-
Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[15]
-
Allow the slides to cool to room temperature in the buffer.[12]
3. Staining:
-
Inactivate endogenous peroxidases by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.[4][14]
-
Wash slides three times with phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes.[14]
-
Drain the blocking solution and apply the primary antibody against PTCH1, diluted in antibody diluent, and incubate overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS or TBS.
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[12]
-
Wash slides three times with PBS or TBS.
-
Apply an avidin-biotin-peroxidase complex (ABC) or a streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash slides three times with PBS or TBS.
4. Visualization and Counterstaining:
-
Apply a chromogen substrate solution, such as diaminobenzidine (DAB), and monitor for color development under a microscope.[12]
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[4]
-
"Blue" the sections in running tap water.
5. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol series (70%, 95%, 100%).[4]
-
Clear in two changes of xylene.[13]
-
Mount a coverslip using a permanent mounting medium.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
This protocol provides a general workflow for analyzing gene expression using RNA-Seq.
1. RNA Extraction:
-
Homogenize fresh or frozen tissue samples in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Extract total RNA using a method such as phenol-chloroform extraction or a column-based purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and a bioanalyzer (for integrity, i.e., RIN score).
2. Library Preparation:
-
Isolate mRNA from total RNA using oligo(dT)-magnetic beads that bind to the poly(A) tail of mRNA.
-
Alternatively, for total RNA sequencing, ribosomal RNA (rRNA) can be depleted.
-
Fragment the purified mRNA to a desired size range.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand using DNA polymerase I and RNase H.
-
Perform end-repair to create blunt ends on the double-stranded cDNA fragments.
-
Adenylate the 3' ends of the cDNA fragments to create an 'A' overhang.
-
Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for primer binding during amplification and sequencing.
-
Amplify the adapter-ligated library by PCR to generate a sufficient quantity of DNA for sequencing.
-
Purify and size-select the final library.
3. Sequencing:
-
Quantify the final library and pool multiple libraries if desired.
-
Sequence the library on a next-generation sequencing (NGS) platform (e.g., Illumina).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.[11]
-
Quantification: Count the number of reads that map to each gene using tools like featureCounts or HTSeq.[11]
-
Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length (e.g., TPM, FPKM, or using methods in DESeq2/edgeR).
-
Differential Expression Analysis (if applicable): Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between experimental groups.
In Situ Hybridization (ISH) for PTCH1 mRNA Localization
This protocol describes the localization of PTCH1 mRNA within tissue sections.
1. Probe Preparation:
-
Generate a DNA template for the PTCH1 antisense RNA probe, typically by PCR or by linearizing a plasmid containing the PTCH1 cDNA.
-
Synthesize a labeled antisense RNA probe (complementary to the mRNA) via in vitro transcription using a labeled nucleotide (e.g., digoxigenin-UTP or biotin-UTP).
-
Synthesize a sense RNA probe as a negative control.
-
Purify the labeled probes.
2. Tissue Preparation:
-
Use FFPE or frozen tissue sections mounted on positively charged slides.
-
For FFPE sections, deparaffinize and rehydrate as described in the IHC protocol.
-
Permeabilize the tissue to allow probe entry by treating with proteinase K.[16] The concentration and incubation time must be optimized for the specific tissue type.
-
Post-fix the sections, for example, with 4% paraformaldehyde.
-
Acetylate the sections to reduce non-specific binding.
3. Hybridization:
-
Pre-hybridize the sections in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature (e.g., 55-65°C).[16]
-
Denature the labeled probe by heating.
-
Apply the diluted probe in hybridization buffer to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[16]
4. Post-Hybridization Washes:
-
Perform a series of stringent washes to remove the unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures.
5. Detection:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase) that specifically recognizes the label on the probe.
-
Wash to remove unbound antibody.
-
Apply a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) that produces a colored precipitate at the site of probe hybridization.
6. Counterstaining and Mounting:
-
Counterstain with a nuclear stain if desired.
-
Dehydrate, clear, and mount the slides as described for IHC.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of PTCH1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Video: Hedgehog Signaling Pathway [jove.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 7. Tissue expression of PTCH1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. PTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. protocols.io [protocols.io]
- 14. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 15. protocols.io [protocols.io]
- 16. docs.abcam.com [docs.abcam.com]
The Molecular Architecture of the PTCH1 Transmembrane Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of the Patched1 (PTCH1) transmembrane protein, a critical component of the Hedgehog (Hh) signaling pathway and a key regulator of embryonic development and tissue homeostasis. Dysregulation of PTCH1 function is implicated in various developmental disorders and cancers, making it a crucial target for therapeutic intervention. This document details its structural domains, signaling mechanisms, and the experimental protocols used to elucidate its architecture and function.
Core Molecular Structure
The human PTCH1 protein is a large transmembrane glycoprotein (B1211001) consisting of 1447 amino acids.[1] Its structure, elucidated primarily through cryo-electron microscopy (cryo-EM), reveals a complex architecture with 12 transmembrane (TM) helices, two large extracellular domains (ECDs), and significant intracellular loops.[2][3] PTCH1 shares structural homology with the Resistance-Nodulation-Division (RND) family of transporters, suggesting a role in small molecule transport across the cell membrane.[4][5]
Key Structural Domains:
-
Transmembrane Domain (TMD): The 12 TM helices are organized into two pseudosymmetric halves (TM1-6 and TM7-12). This domain anchors the protein within the cell membrane.[6]
-
Extracellular Domains (ECD1 and ECD2): These two large domains, ECD1 and ECD2, are responsible for binding the Sonic Hedgehog (SHH) ligand.[2][7] The interaction between SHH and the ECDs is crucial for initiating the signaling cascade.
-
Sterol-Sensing Domain (SSD): A key functional region within the transmembrane domain, the SSD is composed of TM helices 2-6.[2][8] This domain is implicated in the binding and potential transport of cholesterol and other sterols.[9][10] Cryo-EM structures have revealed cholesterol-like densities within a cavity of the SSD.[2][6]
-
Intracellular Domains: PTCH1 possesses large N-terminal and C-terminal intracellular domains, as well as a large intracellular loop between TM6 and TM7.[1][11] These domains are involved in downstream signaling and interactions with other cytoplasmic proteins, though they are often unresolved in structural studies due to their flexibility.[11]
Quantitative Structural Data
The following table summarizes key quantitative data obtained from cryo-EM studies of the human PTCH1 protein.
| Parameter | Value | PDB ID / Reference |
| Resolution (Å) | 3.4 - 3.9 | [9][12] |
| Molecular Weight (kDa) | ~152.69 | [9] |
| Total Residues (Deposited) | 1,349 | [9] |
| Modeled Residues | 990 | [9] |
| Transmembrane Helices | 12 | [2] |
| Extracellular Domains | 2 | [2] |
| Sterol-Sensing Domain | TM2 - TM6 | [2] |
The Hedgehog Signaling Pathway
PTCH1 is the primary receptor for the SHH ligand and a negative regulator of the Hh signaling pathway. In the absence of SHH, PTCH1 tonically inhibits the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), preventing it from signaling downstream.[13][14] Upon binding of SHH to the extracellular domains of PTCH1, this inhibition is relieved.[13] This allows SMO to become active and transduce the signal, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes.[14] The precise mechanism of SMO inhibition by PTCH1 is thought to involve the regulation of cholesterol accessibility in the primary cilium.[15] PTCH1 is proposed to function as a transporter that moves cholesterol or a similar small molecule, thereby controlling the local lipid environment of SMO.[5][10]
Experimental Protocols
The structural and functional understanding of PTCH1 has been achieved through a combination of advanced experimental techniques. Below are detailed methodologies for key experiments.
Human PTCH1 Expression and Purification for Structural Studies
This protocol outlines the general steps for obtaining purified PTCH1 protein suitable for cryo-EM analysis, adapted from methodologies described in structural studies.[3][16]
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
The following protocol provides a generalized workflow for determining the structure of PTCH1 using single-particle cryo-EM.
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the purified PTCH1 protein solution (at an appropriate concentration, typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot).
-
-
Data Acquisition:
-
Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM), such as a Titan Krios, operated at 300 kV.
-
Collect a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector (e.g., Gatan K2/K3).
-
-
Image Processing:
-
Perform motion correction and dose-weighting of the raw movie frames.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Perform automated particle picking to select individual PTCH1 particles.
-
Extract the selected particles and subject them to 2D classification to remove junk particles and identify different views of the protein.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification to sort particles into structurally homogeneous classes.
-
Select the best class and perform 3D refinement to obtain a high-resolution density map.
-
-
Model Building and Refinement:
-
Build an atomic model of PTCH1 into the refined cryo-EM density map using software like Coot.
-
Refine the atomic model against the density map using programs such as Phenix or Refmac.
-
Validate the final model using tools like MolProbity to check for geometric and stereochemical correctness.
-
Radioligand Binding Assay for PTCH1 and Sonic Hedgehog
This protocol describes a method to quantify the binding affinity of SHH to PTCH1 expressed on the surface of cells.[17]
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a plasmid encoding human PTCH1.
-
-
Membrane Preparation:
-
Harvest the transfected cells.
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Set up a series of reactions in a 96-well plate.
-
To each well, add the cell membrane preparation, a constant concentration of radiolabeled SHH (e.g., ¹²⁵I-SHH), and varying concentrations of unlabeled ("cold") SHH as a competitor.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kd) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cholesterol Transport Assay
This assay aims to measure the ability of PTCH1 to alter the accessibility of cholesterol in the plasma membrane, based on the principles described in recent studies.[7]
-
Cell Culture and Transfection:
-
Culture cells that lack endogenous PTCH1 (e.g., Ptch1 knockout mouse embryonic fibroblasts) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding the PTCH1 construct to be tested.
-
-
Cholesterol Sensor Staining:
-
Use a fluorescently labeled, non-lytic version of a cholesterol-binding protein, such as Perfringolysin O (PFO*), as a sensor for accessible cholesterol in the outer leaflet of the plasma membrane.
-
Incubate the transfected cells with the fluorescent cholesterol sensor at a specific concentration and for a defined period.
-
-
Experimental Treatments:
-
To test the effect of SHH, treat a subset of the PTCH1-expressing cells with purified SHH ligand prior to and during the incubation with the cholesterol sensor.
-
Include appropriate controls, such as untransfected cells and cells transfected with a non-functional PTCH1 mutant.
-
-
Fluorescence Microscopy and Image Analysis:
-
Acquire fluorescence images of the cells using a confocal or widefield fluorescence microscope.
-
Quantify the mean fluorescence intensity of the cholesterol sensor at the plasma membrane of individual cells.
-
-
Data Analysis:
-
Compare the fluorescence intensity between different experimental conditions (e.g., with and without PTCH1 expression, with and without SHH treatment).
-
A decrease in fluorescence intensity in PTCH1-expressing cells compared to controls would indicate a reduction in accessible cholesterol in the outer leaflet of the plasma membrane, consistent with transport activity.
-
Conclusion
The molecular structure of PTCH1 provides a critical framework for understanding its function as the receptor for the Hedgehog morphogen and its role in regulating the activity of Smoothened. The detailed architecture, revealed by cryo-EM, highlights its dual function in ligand binding and potential small molecule transport. The experimental protocols described herein are fundamental to the ongoing research aimed at dissecting the intricate mechanisms of Hedgehog signaling and developing novel therapeutic strategies targeting this pathway in disease. Further investigation into the dynamic conformational changes of PTCH1 upon ligand binding and during its transport cycle will undoubtedly provide deeper insights into its multifaceted role in cellular physiology and pathology.
References
- 1. Structural basis for cholesterol transport-like activity of the Hedgehog receptor Patched - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Energetics and Ion Coupling of Cholesterol Transport Through Patched1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of human Patched and its complex with native palmitoylated Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Schematic of the sonic hedgehog signaling pathway [pfocr.wikipathways.org]
- 6. PTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Patched 1 reduces the accessibility of cholesterol in the outer leaflet of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMDB-7963: Cryo-EM structure of human Ptch1 - Yorodumi [pdbj.org]
- 9. rcsb.org [rcsb.org]
- 10. The energetics and ion coupling of cholesterol transport through Patched1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstruction of the Gene Regulatory Network Involved in the Sonic Hedgehog Pathway with a Potential Role in Early Development of the Mouse Brain | PLOS Computational Biology [journals.plos.org]
- 12. Structural basis of sterol recognition by human hedgehog receptor PTCH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ligandtracer.com [ligandtracer.com]
- 15. researchgate.net [researchgate.net]
- 16. content.protocols.io [content.protocols.io]
- 17. giffordbioscience.com [giffordbioscience.com]
The Gatekeeper: A Technical Guide to PTCH1 as the Receptor for Sonic Hedgehog
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Patched1 (PTCH1) receptor and its critical role in the Sonic Hedgehog (SHH) signaling pathway. We delve into the molecular intricacies of the SHH-PTCH1 interaction, the subsequent signal transduction cascade, and the experimental methodologies used to investigate this pivotal biological system.
Introduction: The Hedgehog Signaling Pathway and the Central Role of PTCH1
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, governing cell fate, proliferation, and tissue patterning.[1][2] In adult organisms, it plays a vital role in tissue maintenance and repair.[1] The canonical Hh pathway is initiated by the binding of a secreted Hedgehog ligand, such as Sonic Hedgehog (SHH), to its primary receptor, Patched1 (PTCH1).[3][4]
PTCH1 is a 12-pass transmembrane protein that functions as a tumor suppressor.[4] In the absence of SHH, PTCH1 actively inhibits the activity of Smoothened (SMO), a 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs).[2][3] This inhibition is the default state of the pathway, keeping downstream signaling quiescent. The binding of SHH to PTCH1 alleviates this repression, unleashing the signaling potential of SMO and initiating a cascade of intracellular events that culminate in the activation of GLI family transcription factors.[2][5]
Dysregulation of the Hh pathway is implicated in a range of developmental abnormalities and is a key driver in several forms of cancer, including basal cell carcinoma and medulloblastoma, making PTCH1 and other pathway components significant targets for therapeutic intervention.
Molecular Mechanism of SHH-PTCH1 Interaction and Signal Transduction
The interaction between SHH and PTCH1 is a finely tuned process that involves conformational changes, the regulation of a small molecule second messenger, and precise subcellular localization.
Ligand Binding and Conformational Changes
The N-terminal signaling domain of a mature SHH ligand, which is dually lipidated with cholesterol and palmitate, binds to the extracellular domains of PTCH1.[6] This binding event is thought to induce a conformational change in PTCH1, which is critical for relieving its inhibition of SMO.[6]
The Role of Cholesterol as a Second Messenger
A key aspect of PTCH1's inhibitory function is its ability to regulate the distribution of cholesterol in the cell membrane.[4][7] PTCH1 is believed to function as a transporter that actively keeps the concentration of accessible cholesterol low in the inner leaflet of the plasma membrane, particularly within the primary cilium, a key signaling hub for the Hh pathway.[3][7][8]
SMO possesses a cholesterol-binding site within its cysteine-rich domain (CRD).[3] In the "off" state, the low levels of accessible cholesterol prevent SMO activation. When SHH binds to PTCH1, the transporter function of PTCH1 is inhibited, leading to an increase in accessible cholesterol in the vicinity of SMO.[3][7] This cholesterol then binds to SMO, inducing a conformational change that activates it.[3]
Downstream Signaling Cascade
Activated SMO translocates into the primary cilium, where it initiates a series of events that lead to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the absence of Hh signaling, a complex of proteins, including Suppressor of Fused (SUFU), promotes the proteolytic processing of GLI2 and GLI3 into transcriptional repressors. Upon SMO activation, this processing is inhibited, and full-length GLI proteins are converted into transcriptional activators. These activators then translocate to the nucleus and induce the expression of Hh target genes, including PTCH1 and GLI1 themselves, creating a negative feedback loop.[5]
Quantitative Data on SHH-PTCH1 Interaction
The affinity of the SHH-PTCH1 interaction is a critical parameter for understanding the initiation of the signaling cascade. Various biophysical techniques have been employed to quantify this interaction.
| Parameter | Value | Method | Cell Line/System | Reference |
| Kd | 27 ± 14 nM | Microscale Thermophoresis (MST) | Purified PTCH1-B variant and GFP-tagged ShhN | [9] |
Experimental Protocols
Investigating the SHH-PTCH1 signaling pathway requires a combination of molecular, cellular, and biophysical techniques. Here, we provide detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate SHH-PTCH1 Interaction
This protocol describes the co-immunoprecipitation of PTCH1 and SHH from cultured cells to demonstrate their physical interaction.
Materials:
-
Cells expressing tagged versions of PTCH1 (e.g., Myc-tagged) and SHH (e.g., HA-tagged).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Anti-tag antibodies (e.g., anti-Myc and anti-HA).
-
Protein A/G magnetic beads.
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Myc for PTCH1) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the protein complexes by incubating the beads with Elution Buffer for 5 minutes at room temperature.
-
Neutralize the eluate with Neutralization Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the tags of both proteins (e.g., anti-HA for SHH).
Surface Plasmon Resonance (SPR) to Quantify SHH-PTCH1 Binding Kinetics
This protocol outlines the use of SPR to determine the binding affinity and kinetics of the SHH-PTCH1 interaction.[10][11][12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant SHH and the extracellular domain of PTCH1.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Equilibrate the SPR system with Running Buffer.
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize the PTCH1 extracellular domain onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of SHH over the immobilized PTCH1 surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
GLI-Luciferase Reporter Assay to Measure Hedgehog Pathway Activity
This assay quantifies the transcriptional activity of GLI proteins as a readout of Hh pathway activation.[13][14][15]
Materials:
-
NIH/3T3 cells or other Hh-responsive cell line.
-
GLI-responsive firefly luciferase reporter plasmid.
-
Control plasmid expressing Renilla luciferase.
-
Transfection reagent.
-
Recombinant SHH or a small molecule SMO agonist (e.g., SAG).
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect the cells with the GLI-responsive firefly luciferase reporter and the Renilla luciferase control plasmid.
-
After 24 hours, replace the medium with low-serum medium.
-
Treat the cells with varying concentrations of SHH or a SMO agonist for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations of Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Sonic Hedgehog signaling pathway.
Caption: Co-Immunoprecipitation experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Patched1 and Patched2 inhibit Smoothened non-cell autonomously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patched 1 regulates Smoothened by controlling sterol binding to its extracellular cysteine-rich domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Cholesterol Binding to the Receptor Patched1 by its interactions With the Ligand Sonic Hedgehog (Shh) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and Manipulating Membrane Cholesterol for the Study of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective translocation of intracellular Smoothened to the primary cilium in response to Hedgehog pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. scispace.com [scispace.com]
- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian of Cellular Growth: An In-depth Technical Guide to the Tumor Suppressor Role of PTCH1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patched-1 (PTCH1) gene, a cornerstone of the Hedgehog (Hh) signaling pathway, plays a pivotal role in embryonic development and tissue homeostasis.[1] Its function as a tumor suppressor gene is of paramount significance in oncology, with its inactivation being a key driver in the pathogenesis of several human cancers. This technical guide provides a comprehensive overview of the multifaceted role of PTCH1 in tumor suppression, detailing its molecular mechanisms, inactivation in various malignancies, and the methodologies employed for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate biology of PTCH1 and its potential as a therapeutic target.
The Hedgehog Signaling Pathway and the Central Role of PTCH1
The Hh signaling pathway is a crucial regulator of cell proliferation, differentiation, and patterning during embryonic development.[2] In adult tissues, the pathway is largely quiescent but can be reactivated for tissue maintenance and repair. The PTCH1 protein, a 12-pass transmembrane receptor, is the primary receptor for the Hh ligands, which in mammals include Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH).[1]
In the absence of an Hh ligand, PTCH1 tonically inhibits the activity of Smoothened (SMO), a 7-pass transmembrane protein with homology to G protein-coupled receptors.[2] This inhibition prevents the activation of the downstream signaling cascade. Upon binding of an Hh ligand to PTCH1, the inhibitory effect on SMO is relieved.[2] This allows SMO to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell cycle progression, proliferation, and survival.[3]
PTCH1's function as a tumor suppressor stems from its ability to keep the pro-proliferative Hh pathway in a default "off" state. When PTCH1 is inactivated, the pathway becomes constitutively active, leading to uncontrolled cell growth and tumorigenesis.
Figure 1: The Hedgehog Signaling Pathway.
Mechanisms of PTCH1 Inactivation in Cancer
The tumor suppressor function of PTCH1 is compromised in cancer through various genetic and epigenetic mechanisms, adhering to the classic two-hit hypothesis in many cases.
1. Genetic Mutations: A wide spectrum of mutations in the PTCH1 gene has been identified in both hereditary and sporadic cancers. These include:
-
Nonsense and Frameshift Mutations: These mutations introduce premature stop codons, leading to the production of truncated, non-functional proteins.
-
Splice-Site Mutations: Alterations at splice junctions can lead to exon skipping or the inclusion of intronic sequences, resulting in an aberrant protein product.
-
Missense Mutations: Single nucleotide changes that result in an amino acid substitution can impair protein function, particularly if they occur in critical domains such as the ligand-binding or sterol-sensing domains.[4]
-
Deletions and Insertions: Small or large genomic deletions or insertions can disrupt the reading frame or remove essential parts of the gene.
2. Loss of Heterozygosity (LOH): LOH at the PTCH1 locus on chromosome 9q22.3 is a frequent event in many tumors. In individuals with a germline PTCH1 mutation (the "first hit"), a somatic loss of the remaining wild-type allele (the "second hit") leads to complete loss of PTCH1 function and subsequent tumor development.[5] LOH can also occur in sporadic tumors, where one allele is inactivated by mutation and the other is lost.
Figure 2: The "Two-Hit" Hypothesis of PTCH1 Inactivation.
PTCH1 Alterations in Human Cancers
Inactivation of PTCH1 is a hallmark of several human cancers, with varying frequencies of mutations and LOH.
Data Presentation
Table 1: Frequency of Somatic PTCH1 Mutations in Various Cancers
| Cancer Type | Mutation Frequency | Reference(s) |
| Basal Cell Carcinoma (sporadic) | 11-75% | [4] |
| Medulloblastoma | <20% | [2] |
| Keratocystic Odontogenic Tumors (sporadic) | <30% (up to 84% in separated epithelium) | [6] |
| Colorectal Cancer | 34% (of PTCH1 LOF alterations) | [7] |
| Endometrial Cancer | 17% (of PTCH1 LOF alterations) | [7] |
| Gastroesophageal Adenocarcinomas | 8% (of PTCH1 LOF alterations) | [7] |
| Non-Small Cell Lung Cancer | 6% (of PTCH1 LOF alterations) | [7] |
| Soft Tissue Sarcomas | 4% (of PTCH1 LOF alterations) | [7] |
| Breast Cancer | High mutation rate, low CNV | [8] |
| Glioblastoma | Rare | [9] |
Table 2: Frequency of PTCH1 Loss of Heterozygosity (LOH) in Various Cancers
| Cancer Type | LOH Frequency | Reference(s) |
| Basal Cell Carcinoma | 53% | |
| Ameloblastoma | 40% | [10] |
Table 3: Germline PTCH1 Mutations in Gorlin Syndrome
| Parameter | Frequency | Reference(s) |
| Mutation Detection Frequency | 50-85% | [6] |
| Medulloblastoma Prevalence | 3-5% | [6] |
Experimental Protocols for Studying PTCH1
A variety of molecular and cellular techniques are employed to investigate the status and function of PTCH1 in cancer.
Immunohistochemistry (IHC) for PTCH1 Protein Expression
This protocol outlines the detection of PTCH1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 10 minutes each. b. Immerse slides in 100% ethanol (B145695): 2 changes for 5 minutes each. c. Immerse slides in 95% ethanol for 5 minutes. d. Immerse slides in 70% ethanol for 5 minutes. e. Rinse slides in distilled water for 5 minutes.[11][12]
2. Antigen Retrieval: a. Submerge slides in 10mM Sodium Citrate buffer (pH 6.0). b. Heat in a pressure cooker to 120°C for 2.5 minutes or in a microwave until boiling and maintain for 15 minutes. c. Allow slides to cool to room temperature.[9][13]
3. Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity. b. Wash slides twice with 1X PBST (PBS with 0.05% Tween-20) for 2 minutes each.[13]
4. Blocking: a. Incubate slides with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[9]
5. Primary Antibody Incubation: a. Dilute the primary anti-PTCH1 antibody in an appropriate antibody diluent. b. Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.[14]
6. Detection: a. Wash slides three times with 1X PBST for 5 minutes each. b. Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature. c. Wash slides three times with 1X PBST for 5 minutes each. d. Incubate with an avidin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.[9]
7. Visualization: a. Wash slides three times with 1X PBST for 5 minutes each. b. Apply a DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (typically 1-10 minutes). c. Immerse slides in distilled water to stop the reaction.[14]
8. Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin (B73222) for 1-3 minutes. b. Wash with running tap water. c. Dehydrate slides through graded ethanol series (70%, 95%, 100%) and xylene. d. Mount coverslips using a permanent mounting medium.[13][14]
Figure 3: A Typical Experimental Workflow for PTCH1 Immunohistochemistry.
Sanger Sequencing for PTCH1 Mutation Analysis
This protocol describes the amplification and sequencing of PTCH1 exons from genomic DNA extracted from tumor tissue.
1. DNA Extraction: a. Extract high-quality genomic DNA from fresh, frozen, or FFPE tumor tissue using a suitable commercial kit. b. Quantify the DNA concentration and assess its purity.
2. PCR Amplification: a. Design primers flanking each of the 23 coding exons of the PTCH1 gene. b. Perform PCR amplification for each exon using a high-fidelity DNA polymerase. The reaction typically includes template DNA, forward and reverse primers, dNTPs, PCR buffer, and the polymerase. c. Optimize PCR conditions (annealing temperature, extension time) for each primer pair.[15]
3. PCR Product Purification: a. Analyze PCR products on an agarose (B213101) gel to confirm the amplification of a single product of the expected size. b. Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods.
4. Cycle Sequencing Reaction: a. Set up cycle sequencing reactions for each purified PCR product using a BigDye™ Terminator Cycle Sequencing Kit. Each reaction contains the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the sequencing master mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs). b. Perform cycle sequencing in a thermal cycler.[16]
5. Sequencing Product Purification: a. Purify the cycle sequencing products to remove unincorporated dye terminators. This can be done using ethanol/EDTA precipitation or column-based purification.
6. Capillary Electrophoresis: a. Resuspend the purified sequencing products in a formamide-based loading buffer. b. Denature the samples by heating. c. Load the samples onto an automated capillary electrophoresis-based DNA sequencer (e.g., ABI 3730).[17]
7. Data Analysis: a. Analyze the raw sequencing data using sequencing analysis software to generate a chromatogram. b. Align the obtained sequence to the PTCH1 reference sequence to identify any mutations (substitutions, insertions, deletions).[17]
Loss of Heterozygosity (LOH) Analysis using Fluorescent Microsatellite Markers
This protocol details the detection of LOH at the PTCH1 locus using polymorphic microsatellite markers.
1. DNA Extraction: a. Extract genomic DNA from both tumor tissue and a matched normal sample (e.g., peripheral blood) from the same patient.
2. Marker Selection and Primer Labeling: a. Select highly polymorphic microsatellite markers (short tandem repeats, STRs) located within or flanking the PTCH1 gene on chromosome 9q22.3. b. Synthesize PCR primers for each marker, with one primer of each pair labeled with a fluorescent dye (e.g., FAM, HEX, NED).[11]
3. PCR Amplification: a. Perform PCR amplification of the selected microsatellite markers using the fluorescently labeled primers on both the tumor and normal DNA samples.[18]
4. Fragment Analysis by Capillary Electrophoresis: a. Pool the PCR products for different markers (if using different colored fluorescent dyes). b. Mix the pooled PCR products with a size standard labeled with a different fluorescent dye. c. Separate the DNA fragments by size using an automated capillary electrophoresis instrument.[18]
5. Data Analysis: a. Analyze the resulting electropherograms using fragment analysis software. b. For informative markers (where the normal DNA is heterozygous), compare the peak heights of the two alleles in the normal and tumor samples. c. LOH is indicated by a significant reduction or complete loss of one of the allele peaks in the tumor DNA compared to the normal DNA. The allele ratio is calculated to quantify the extent of LOH.[19]
Therapeutic Targeting of the Hedgehog Pathway
The critical role of aberrant Hh signaling in cancer has led to the development of therapeutic agents that target this pathway. The most advanced of these are SMO inhibitors.
-
Vismodegib and Sonidegib: These are FDA-approved small molecule inhibitors of SMO for the treatment of advanced basal cell carcinoma.[20] They have also shown promise in treating medulloblastoma with PTCH1 mutations.[21]
However, the development of resistance to SMO inhibitors, often through mutations in SMO itself, presents a clinical challenge. This has spurred the development of inhibitors targeting other components of the Hh pathway, such as GLI transcription factors.
Conclusion
PTCH1 stands as a critical guardian of cellular proliferation, and its inactivation is a key event in the development of a range of human cancers. A thorough understanding of its function, mechanisms of inactivation, and the methods to study these alterations is essential for both basic cancer research and the development of novel therapeutic strategies. The continued investigation into the complexities of the Hedgehog pathway and the role of PTCH1 holds great promise for improving the diagnosis and treatment of cancers driven by this fundamental signaling cascade.
References
- 1. Sivakumar2011 - Hedgehog Signaling Pathway | BioModels [ebi.ac.uk]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PTCH mutations: distribution and analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTCH1 gene mutations in exon 17 and loss of heterozygosity on D9S180 microsatellite in sporadic and inherited human basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New mutations and an updated database for the patched‐1 (PTCH1) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. Loss of heterozygosity of the PTCH gene in ameloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Whole-Exome Sequencing Identified Two Novel Pathogenic Mutations in the PTCH1 Gene in BCNS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequencing (Chapter 8) - Molecular Pathology [cambridge.org]
- 17. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Loss of Heterozygosity Analysis Using Whole Genome Amplification, Cell Sorting, and Fluorescence-Based PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GraphViz Examples and Tutorial [graphs.grevian.org]
- 21. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
PTCH1 Mutations in Gorlin Syndrome: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gorlin syndrome, also known as Nevoid Basal Cell Carcinoma Syndrome (NBCCS), is a rare autosomal dominant disorder characterized by a predisposition to various cancers, most notably basal cell carcinomas, and developmental abnormalities.[1][2][3] The majority of Gorlin syndrome cases are caused by heterozygous germline mutations in the Patched-1 (PTCH1) gene, a critical tumor suppressor in the Sonic Hedgehog (SHH) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the landscape of PTCH1 mutations in Gorlin syndrome, focusing on quantitative data, detailed experimental protocols for mutation identification and functional analysis, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of targeted therapies for this debilitating condition.
Introduction to Gorlin Syndrome and the Role of PTCH1
Gorlin syndrome is a multi-systemic disorder with a prevalence ranging from 1 in 31,000 to 1 in 164,000 individuals. The clinical presentation is highly variable but is primarily characterized by the development of multiple basal cell carcinomas (BCCs) at a young age, odontogenic keratocysts of the jaw, palmar and/or plantar pits, and skeletal anomalies.[1][4] Individuals with Gorlin syndrome also have an increased risk of developing other tumors, including medulloblastoma, meningioma, and ovarian fibromas.[5]
The genetic basis of Gorlin syndrome was first linked to mutations in the PTCH1 gene in 1996. PTCH1, located on chromosome 9q22.3, encodes a 12-pass transmembrane receptor that acts as the primary receptor for the Sonic Hedgehog (SHH) ligand.[6][7] In the absence of the SHH ligand, the PTCH1 protein inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein, thereby keeping the Hedgehog signaling pathway inactive.[8][9] Mutations that lead to the loss of PTCH1 function result in the constitutive activation of SMO and the downstream GLI transcription factors, leading to uncontrolled cell proliferation and tumor development.[8][10]
The Landscape of PTCH1 Mutations in Gorlin Syndrome
A wide spectrum of mutations in the PTCH1 gene has been identified in individuals with Gorlin syndrome. These mutations are distributed throughout the entire coding region and splice junctions of the gene, with no single mutational hotspot.[11] The majority of these mutations are loss-of-function, leading to a truncated or non-functional protein.
Quantitative Data on PTCH1 Mutation Types and Frequencies
The following table summarizes the types and frequencies of PTCH1 mutations identified in Gorlin syndrome patients.
| Mutation Type | Frequency (%) | Consequence | References |
| Small Insertions/Deletions | ~48% | Frameshift, premature stop codon | [11] |
| Missense/Nonsense Mutations | ~34% | Amino acid substitution, premature stop codon | [11] |
| Gross Deletions/Insertions/Duplications | ~8% | Loss of one or more exons | [11] |
| Splice-site Mutations | Variable | Aberrant splicing, leading to frameshifts or exon skipping | [12] |
Genotype-Phenotype Correlations
While genotype-phenotype correlations in Gorlin syndrome are not fully elucidated, some associations have been reported.
| Genotype | Associated Phenotype | References |
| PTCH1 missense variants | Later age of diagnosis, lower likelihood of developing ≥10 BCCs and jaw cysts compared to other PTCH1 variants. | [5][13] |
| Pathogenic PTCH1 variants (in general) | Earlier age of diagnosis, higher likelihood of jaw cysts and bifid ribs compared to individuals with no identified mutation. | [5][13] |
| SUFU pathogenic variants | Significantly higher risk of medulloblastoma, meningioma, and ovarian fibroma compared to PTCH1 variants. Lower likelihood of jaw cysts. | [5] |
The Hedgehog Signaling Pathway in Gorlin Syndrome
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[14] Its aberrant activation due to PTCH1 mutations is the central molecular event in Gorlin syndrome.
Experimental Protocols for PTCH1 Mutation Analysis
The identification of PTCH1 mutations is crucial for the diagnosis and management of Gorlin syndrome. A multi-faceted approach is often employed, combining different molecular techniques to achieve high detection rates.
Workflow for Molecular Diagnosis of Gorlin Syndrome
Detailed Methodologies
4.2.1. DNA Extraction and Quantification Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen). DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
4.2.2. Next-Generation Sequencing (NGS)
-
Library Preparation: A targeted gene panel including the coding exons and flanking intronic regions of PTCH1 and other relevant genes (SUFU, PTCH2) is used. Genomic DNA is fragmented, end-repaired, A-tailed, and ligated with sequencing adapters.
-
Target Enrichment: Hybridization-based capture probes are used to enrich for the target regions.
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq or NextSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome (GRCh37/hg19).[4] Variant calling is performed using a validated bioinformatics pipeline (e.g., GATK). Variants are annotated and filtered based on population frequency, predicted pathogenicity, and clinical significance.
4.2.3. Sanger Sequencing All potentially pathogenic variants identified by NGS are confirmed by bidirectional Sanger sequencing.[4]
-
PCR Amplification: The region containing the variant is amplified by PCR using specific primers.
-
Sequencing Reaction: The PCR product is sequenced using a dye-terminator cycle sequencing kit.
-
Electrophoresis and Analysis: The sequencing products are resolved by capillary electrophoresis, and the sequence data is analyzed using appropriate software (e.g., Sequencher).
4.2.4. Multiplex Ligation-dependent Probe Amplification (MLPA) MLPA is used to detect large deletions and duplications within the PTCH1 gene.
-
Hybridization and Ligation: A mixture of probes, each consisting of two oligonucleotides that hybridize to adjacent target sequences, is added to the genomic DNA. After hybridization, the two parts of each probe are ligated.
-
PCR Amplification: The ligated probes are amplified by PCR using universal primers.
-
Fragment Analysis: The PCR products are separated by capillary electrophoresis, and the peak heights are compared to a reference sample to determine the copy number of each target region.
4.2.5. RNA Analysis In cases where no pathogenic mutation is identified by DNA-based methods, RNA analysis can be performed to detect deep intronic mutations that may affect splicing.[12]
-
RNA Extraction and cDNA Synthesis: RNA is extracted from patient-derived lymphocytes and reverse-transcribed into cDNA.
-
RT-PCR: The cDNA is used as a template for PCR amplification of the PTCH1 transcript.
-
Analysis: The size of the RT-PCR product is analyzed by gel electrophoresis. Any aberrant-sized products are sequenced to identify the nature of the splicing defect.
Functional Analysis of PTCH1 Variants
Determining the functional consequence of novel PTCH1 variants is essential for assessing their pathogenicity.
In Vitro Assays
-
Cell Culture: Human fibroblasts derived from Gorlin syndrome patients and normal controls can be cultured to study the effects of PTCH1 mutations on Hedgehog signaling.[15]
-
Gene Expression Analysis: The expression levels of Hedgehog target genes, such as GLI1, can be measured by quantitative real-time PCR (qRT-PCR) in patient-derived cells.[15] Elevated GLI1 expression in the absence of Hedgehog ligand stimulation is indicative of pathway activation.
-
Immunoblotting: The expression and localization of PTCH1 and other Hedgehog pathway proteins can be assessed by Western blotting.
-
Reporter Assays: Cells can be transfected with a GLI-responsive luciferase reporter construct to quantify the level of Hedgehog pathway activation.
Conclusion and Future Directions
The identification of heterozygous loss-of-function mutations in PTCH1 as the primary cause of Gorlin syndrome has revolutionized the diagnosis and management of this disorder. The comprehensive molecular diagnostic approach outlined in this guide, combining NGS, MLPA, and RNA analysis, allows for a high rate of mutation detection. Understanding the specific molecular defects in the Hedgehog signaling pathway has paved the way for the development of targeted therapies, such as SMO inhibitors (e.g., vismodegib (B1684315) and sonidegib), which have shown efficacy in treating BCCs in Gorlin syndrome patients.[1]
Future research should focus on elucidating more precise genotype-phenotype correlations, understanding the mechanisms of drug resistance to SMO inhibitors, and exploring novel therapeutic strategies that target downstream components of the Hedgehog pathway. The continued characterization of PTCH1 mutations and their functional consequences will be paramount to advancing the care of individuals with Gorlin syndrome.
References
- 1. Gorlin Syndrome | Actas Dermo-Sifiliográficas [actasdermo.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. providers2.genedx.com [providers2.genedx.com]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel truncating mutation of PTCH1 in a Chinese family with Gorlin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vismodegib hedgehog-signaling inhibition and treatment of basal cell carcinomas as well as keratocystic odontogenic tumors in Gorlin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical Features and PTCH1 Expression in Gorlin–Goltz Syndrome: A Case Report [mdpi.com]
- 11. A novel PTCH1 mutation in a patient with Gorlin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intronic splicing mutations in PTCH1 cause Gorlin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First evidence of genotype–phenotype correlations in Gorlin syndrome [ouci.dntb.gov.ua]
- 14. The Role of Hedgehog Signaling Pathway in Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 15. Hedgehog signaling is synergistically enhanced by nutritional deprivation and ligand stimulation in human fibroblasts of Gorlin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PTCH1 Mutations in Holoprosencephaly: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms, Genotype-Phenotype Correlations, and Experimental Approaches for Studying the Contribution of Patched-1 to Holoprosencephaly.
Introduction
Holoprosencephaly (HPE) is the most common developmental defect of the forebrain and midface in humans, with an estimated incidence of 1 in 250 conceptuses and approximately 1 in 16,000 live births.[1][2] It is characterized by a failure of the embryonic forebrain to sufficiently divide into two distinct cerebral hemispheres. The clinical presentation of HPE is a wide spectrum, ranging from the most severe alobar form, with a single cerebral ventricle and severe facial anomalies, to milder microforms with subtle facial features. The genetic etiology of HPE is complex and heterogeneous, involving mutations in multiple genes, many of which are components of the Sonic Hedgehog (SHH) signaling pathway. One such gene is Patched-1 (PTCH1), which encodes a transmembrane receptor for the SHH ligand. This technical guide provides a comprehensive overview of the connection between PTCH1 mutations and HPE, intended for researchers, scientists, and drug development professionals.
The Sonic Hedgehog Signaling Pathway and the Role of PTCH1
The SHH signaling pathway is fundamental to embryonic development, playing a critical role in the patterning of the ventral neural tube, limb development, and craniofacial morphogenesis. The PTCH1 protein is a key negative regulator of this pathway. In the absence of the SHH ligand, PTCH1 localizes to the primary cilium and inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), thereby keeping the pathway in an "off" state.
Upon binding of SHH to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved. SMO then translocates into the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins move to the nucleus and induce the expression of SHH target genes, which are essential for proper development.
Mutations in PTCH1 that are associated with HPE are hypothesized to be gain-of-function mutations.[3] This is in contrast to loss-of-function mutations in PTCH1, which are known to cause Gorlin syndrome (also known as Nevoid Basal Cell Carcinoma Syndrome), a condition characterized by developmental abnormalities and a predisposition to certain cancers.[4] The presumed gain-of-function nature of HPE-associated PTCH1 mutations suggests that these altered proteins have an enhanced ability to suppress SMO, leading to a pathological decrease in SHH signaling activity.[3][5] This reduction in SHH signaling during a critical window of embryonic development is thought to be a primary contributor to the forebrain cleavage defects seen in HPE.
Quantitative Data on PTCH1 Mutations in Holoprosencephaly
Mutations in PTCH1 are a relatively rare cause of holoprosencephaly. The exact prevalence is not well-defined across large patient cohorts, but several case reports and smaller studies have identified specific mutations and their associated phenotypes. The clinical presentation of individuals with PTCH1 mutations and HPE is highly variable, even among family members with the same mutation, highlighting the role of other genetic and environmental modifiers.[4]
| PTCH1 Mutation | Amino Acid Change | Associated Holoprosencephaly Phenotype | Reference(s) |
| c.1328C>G | p.Ala443Gly | Semilobar HPE, asymmetric cranial vault, microcephaly, unilateral cleft lip and palate. | [6] |
| c.2251G>A | p.Val751Gly | Alobar HPE, absent nasal septum, midline cleft lip and palate. | [6] |
| c.2723T>G | p.Val908Gly | Alobar HPE, absent nasal septum, midline cleft lip and palate in one patient; Lobar HPE, macrocephaly, hypertelorism, clefting of the nose, severe microphthalmia, and a single maxillary central incisor in another patient. | [6] |
| c.3155C>T | p.Thr1052Met | Holoprosencephaly-like facial features with a normal MRI in one patient; Alobar HPE in another patient. | [6][7] |
Table 1: Examples of PTCH1 Mutations Identified in Individuals with Holoprosencephaly and Associated Phenotypes. This table summarizes a selection of reported missense mutations in the PTCH1 gene and the corresponding, often variable, clinical presentations of holoprosencephaly.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PTCH1 mutations in HPE, it is crucial to visualize the SHH signaling pathway and the experimental workflows used to study these mutations.
Figure 1: The Sonic Hedgehog Signaling Pathway and the Impact of HPE-associated PTCH1 Mutations. In the absence of SHH, PTCH1 inhibits SMO. SHH binding relieves this inhibition, activating the pathway. HPE-associated PTCH1 mutations are thought to enhance the inhibition of SMO, leading to reduced pathway activity.
References
- 1. Mutations in phospholipase C eta-1 (PLCH1) are associated with holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Pathogenesis of holoprosencephaly [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Two Patched molecules engage distinct sites on Hedgehog yielding a signaling-competent complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in PATCHED-1, the receptor for SONIC HEDGEHOG, are associated with holoprosencephaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ptch2 mediates the Shh response in Ptch1−/− cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTCH mutations in four Brazilian patients with holoprosencephaly and in one with holoprosencephaly-like features and normal MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Basal Cell Carcinoma: A Technical Guide to PTCH1 Gene Mutations and the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basal Cell Carcinoma (BCC), the most prevalent cancer in humans, is fundamentally driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] A critical gatekeeper of this pathway is the Patched1 (PTCH1) tumor suppressor gene.[3][4] Loss-of-function mutations in PTCH1 are the primary molecular defect underpinning the vast majority of both sporadic BCCs and those associated with Gorlin syndrome (Nevoid Basal Cell Carcinoma Syndrome).[3][4][5] This technical guide provides an in-depth exploration of the intricate relationship between PTCH1 mutations and BCC pathogenesis. It details the molecular mechanisms of the Hedgehog pathway, presents quantitative data on the prevalence and types of PTCH1 mutations, and offers comprehensive experimental protocols for the study of this critical signaling axis. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of Basal Cell Carcinoma.
Introduction: The Hedgehog Pathway and its Canonical Regulation
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular proliferation and differentiation during embryonic development.[6] In adult tissues, its activity is normally suppressed.[2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-pass transmembrane receptor, Patched1 (PTCH1).[4]
In the absence of an Hh ligand, PTCH1 actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[4][7] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[4][6] Consequently, the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3) are held in a cytoplasmic complex where they are proteolytically cleaved into repressor forms (Gli-R). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.[6]
Upon binding of an Hh ligand to PTCH1, the inhibitory action of PTCH1 on SMO is relieved.[4][6] SMO then accumulates in the primary cilium and initiates a signaling cascade that leads to the release of active, full-length GLI proteins (Gli-A).[6] These activated GLI proteins translocate to the nucleus and drive the transcription of target genes that promote cell growth, proliferation, and survival, including GLI1 and PTCH1 itself (in a negative feedback loop).[8][9]
PTCH1: The Tumor Suppressor at the Heart of BCC
PTCH1 functions as a classic tumor suppressor gene.[10] Its role is to prevent uncontrolled cell proliferation by keeping the Hh pathway in an "off" state.[10] In the context of BCC, the "two-hit" hypothesis is often applicable, particularly in Gorlin syndrome.[9][11] Individuals with Gorlin syndrome inherit one defective (germline mutated) copy of PTCH1.[9][12] A subsequent somatic mutation in the second, functional allele leads to a complete loss of PTCH1 function, constitutive activation of the Hh pathway, and the development of multiple BCCs.[9] In sporadic BCCs, which account for the majority of cases, both copies of the PTCH1 gene acquire somatic mutations, frequently linked to UV radiation exposure.[13]
Dysregulation of the Hedgehog pathway, most commonly through inactivating mutations in PTCH1, is the most characteristic and typical molecular aberration in BCC.[2] It is estimated that aberrant Hh pathway activation is present in almost all BCCs.[1]
Quantitative Analysis of PTCH1 Mutations in Basal Cell Carcinoma
Somatic mutations in PTCH1 are the most frequent genetic alterations found in sporadic BCCs. Studies have reported PTCH1 mutations in 40% to 75% of sporadic BCC cases.[11][14][15] The types of mutations are diverse and are distributed throughout the gene, with no single mutational hotspot.[15][16]
| Mutation Type | Frequency in Sporadic BCC | Reference |
| Frameshift | High | [17][18] |
| Nonsense | High | [15][18] |
| Missense | Moderate | [17][18] |
| Splice-site | Moderate | [15][18] |
| Deletions/Insertions | High | [19] |
| Gene | Mutation Frequency in Sporadic BCC (Caucasian Population) | Mutation Frequency in Sporadic BCC (Korean Population) | Reference |
| PTCH1 | ~70% | 40% | [14] |
| SMO | 10-20% | 50% | [11][14] |
| TP53 | 40-61% | 45% | [14] |
Signaling Pathways and Experimental Workflows
The Hedgehog Signaling Pathway
The following diagram illustrates the "OFF" and "ON" states of the canonical Hedgehog signaling pathway.
Caption: Canonical Hedgehog Signaling Pathway.
Experimental Workflow for PTCH1 Mutation Analysis in BCC
The following diagram outlines a typical workflow for identifying and characterizing PTCH1 mutations from a BCC tumor sample.
Caption: Workflow for PTCH1 Mutation Analysis.
Detailed Experimental Protocols
Sanger Sequencing of PTCH1 from Tumor DNA
This protocol describes the amplification and sequencing of a PTCH1 exon from genomic DNA extracted from a BCC tumor sample.
5.1.1. Genomic DNA Extraction:
-
Utilize a commercially available DNA extraction kit suitable for formalin-fixed paraffin-embedded (FFPE) tissue or fresh-frozen tissue, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
5.1.2. PCR Amplification of PTCH1 Exon:
-
Primer Design: Design primers flanking the exon of interest. Ensure primers have a melting temperature (Tm) of approximately 55-65°C and a GC content of 40-60%.
-
PCR Reaction Mixture (50 µL):
-
Genomic DNA: 50-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
5x PCR Buffer: 10 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm the presence of a single band of the expected size.
5.1.3. PCR Product Purification:
-
Purify the PCR product using a commercially available PCR purification kit to remove primers, dNTPs, and polymerase.
5.1.4. Sanger Sequencing:
-
Submit the purified PCR product and the corresponding forward or reverse primer to a sequencing facility.
-
Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV, SnapGene) to identify any nucleotide variations compared to the PTCH1 reference sequence.
Immunohistochemistry for Hedgehog Pathway Proteins in BCC FFPE Tissue
This protocol outlines the detection of PTCH1 and GLI1 proteins in FFPE sections of BCC tumors.
5.2.1. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water for 5 minutes.
5.2.2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
5.2.3. Staining:
-
Wash slides in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
-
Wash in PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-PTCH1 or anti-GLI1) diluted in blocking buffer overnight at 4°C.
-
Wash in PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash in PBS.
-
Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Rinse in distilled water.
5.2.4. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
Functional Analysis of PTCH1 Mutations using a Luciferase Reporter Assay
This protocol assesses the impact of a PTCH1 mutation on Hedgehog pathway activity.[1][2][3][6][12]
5.3.1. Site-Directed Mutagenesis:
-
Introduce the identified PTCH1 mutation into a wild-type PTCH1 expression vector using a site-directed mutagenesis kit, following the manufacturer's protocol.[20][21][22][23][24]
-
Verify the presence of the mutation by Sanger sequencing.
5.3.2. Cell Culture and Transfection:
-
Culture a Hedgehog-responsive cell line (e.g., NIH-3T3 cells) in appropriate growth medium.
-
Seed cells into a 96-well plate.
-
Co-transfect the cells with:
-
A Gli-responsive firefly luciferase reporter plasmid.
-
A Renilla luciferase control plasmid (for normalization).
-
Either the wild-type PTCH1 expression vector or the mutant PTCH1 expression vector.
-
5.3.3. Luciferase Assay:
-
After 24-48 hours of transfection, lyse the cells.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
5.3.4. Data Analysis:
-
Compare the normalized luciferase activity in cells expressing the mutant PTCH1 to those expressing the wild-type PTCH1. A loss-of-function mutation in PTCH1 is expected to result in a higher level of luciferase activity, indicating constitutive activation of the Hedgehog pathway.
Therapeutic Implications and Future Directions
The central role of the Hedgehog pathway in BCC pathogenesis has led to the development of targeted therapies.[1][17] Small molecule inhibitors of SMO, such as vismodegib (B1684315) and sonidegib, have been approved for the treatment of advanced and metastatic BCC.[2][16][18] These drugs function by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[15][25]
However, the emergence of drug resistance, often through secondary mutations in SMO, presents a clinical challenge.[1] This underscores the need for the development of novel therapeutic agents that target other components of the Hh pathway, such as the GLI transcription factors.[26]
Future research will likely focus on:
-
Elucidating the complete spectrum of genetic and epigenetic alterations that cooperate with PTCH1 mutations in BCC development.
-
Developing strategies to overcome resistance to SMO inhibitors.
-
Identifying and validating new drug targets within the Hedgehog signaling pathway and downstream effector pathways.
A comprehensive understanding of the molecular genetics of PTCH1 and its role in the Hedgehog pathway will continue to be paramount in the development of more effective and durable therapies for Basal Cell Carcinoma.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. providers2.genedx.com [providers2.genedx.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mutation Analysis of Exon 23 of the PTCH Tumor Suppressor Gene in Multiple Basal Cell Carcinoma Patients with a History of Radiodermatitis | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 9. Intronic splicing mutations in PTCH1 cause Gorlin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profile of Basal Cell Carcinoma Mutations and Copy Number Alterations - Focus on Gene-Associated Noncoding Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of Genetic Mutations in High-risk and Low-risk Basal Cell Carcinoma in a Non-Caucasian Population by Whole Exome Sequencing | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 15. researchgate.net [researchgate.net]
- 16. PTCH mutations: distribution and analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nevoid Basal Cell Carcinoma Syndrome: PTCH1 Mutation Profile and Expression of Genes Involved in the Hedgehog Pathway in Argentinian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Profile of Basal Cell Carcinoma Mutations and Copy Number Alterations - Focus on Gene-Associated Noncoding Variants [frontiersin.org]
- 19. A novel PTCH1 mutation in a patient with Gorlin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Site-Directed Mutagenesis [protocols.io]
- 23. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static.igem.org [static.igem.org]
- 25. A novel truncating mutation of PTCH1 in a Chinese family with Gorlin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PTCH1 Mutation Database | HSLS [hsls.pitt.edu]
The Physiological Role of PTCH1 in Adult Tissue Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patched1 (PTCH1), a twelve-pass transmembrane protein, is the primary receptor for the Hedgehog (Hh) family of secreted ligands.[1][2] While its role in embryonic development is well-established, PTCH1 is crucial for maintaining the delicate balance of cell proliferation, differentiation, and apoptosis required for adult tissue homeostasis.[3][4][5][6] Acting as the gatekeeper of the canonical Hh signaling pathway, PTCH1's expression and function are tightly regulated to support tissue repair and stem cell maintenance.[3][5] Dysregulation of PTCH1 activity, often through genetic mutation, is a key driver in the development of various cancers, most notably basal cell carcinoma.[7][8] This technical guide provides an in-depth exploration of PTCH1's physiological functions in adult tissues, its associated signaling pathways, and the experimental methodologies used to investigate its role.
Introduction to PTCH1 and Hedgehog Signaling
The PTCH1 gene encodes the Patched1 protein, a tumor suppressor that functions as the receptor for Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH) ligands.[1][8] The fundamental role of PTCH1 is to repress the activity of Smoothened (SMO), a G protein-coupled receptor that acts as the primary signal transducer of the Hh pathway.[2][9][10] This interaction is central to the canonical Hh signaling cascade, a pathway that is largely quiescent in adult tissues but can be reactivated for tissue maintenance and repair.[3][5]
The Canonical Hedgehog Signaling Pathway
The canonical Hh pathway operates in a binary "OFF" or "ON" state, dictated by the presence or absence of an Hh ligand.
-
"OFF" State (Absence of Hh Ligand): In the basal state, PTCH1 is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[4][5] Here, PTCH1 actively inhibits SMO, preventing its entry into the cilium and keeping it sequestered in vesicles.[4][11] This inhibition allows for the formation of a complex containing the Suppressor of Fused (SUFU), which binds to and promotes the proteolytic cleavage of GLI family transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R).[9][12][13] GLI-R translocates to the nucleus and suppresses the transcription of Hh target genes.[10]
-
"ON" State (Presence of Hh Ligand): When an Hh ligand binds to PTCH1, the receptor's conformation changes, leading to its internalization and degradation.[9] This relieves the inhibition on SMO, which then translocates to the primary cilium and becomes activated.[10][11][13] Activated SMO disrupts the SUFU-GLI complex, preventing GLI cleavage.[13] Full-length, activated GLI proteins (GLI-A) accumulate and move to the nucleus, where they act as transcriptional activators for Hh target genes, including GLI1 and PTCH1 itself, creating positive and negative feedback loops, respectively.[4]
Non-Canonical PTCH1 Signaling
Emerging evidence points to non-canonical, GLI-independent functions of PTCH1.[14][15] These pathways are less understood but are critical for a complete picture of PTCH1's role. For instance, PTCH1 has been implicated in regulating the cell cycle through interactions with Cyclin B1 and can induce apoptosis in the absence of an Hh ligand, independent of SMO and GLI activity.[4][15] These non-canonical actions suggest that PTCH1's function extends beyond simple SMO repression.
Physiological Role of PTCH1 in Adult Tissues
While mostly quiescent, the Hh pathway and its gatekeeper PTCH1 are essential for the maintenance and regeneration of several adult tissues by regulating resident stem and progenitor cell populations.[4][6][16]
Skin Homeostasis
In the skin, PTCH1 is a key regulator of epidermal and hair follicle stem cells.[17] It helps maintain the balance between proliferation and differentiation of keratinocytes.[17]
-
Tumor Suppression: Loss-of-function mutations in PTCH1 lead to constitutive activation of Hh signaling, resulting in uncontrolled cell proliferation and the formation of basal cell carcinomas (BCCs), the most common form of human cancer.[7][18] This highlights PTCH1's critical role as a tumor suppressor in the epidermis.[8]
-
Lineage Determination: Interestingly, PTCH1 can also act as a lineage-dependent oncogene. Overexpression of PTCH1 in adult skin has been shown to promote squamous cell carcinoma (SCC) development, suggesting a complex, context-dependent role in determining cell fate.[7]
Bone Homeostasis
PTCH1 is integral to adult bone remodeling, a continuous process of bone resorption by osteoclasts and formation by osteoblasts.[19][20][21][22]
-
Regulation of Bone Mass: The Hh pathway, modulated by PTCH1, helps balance the activities of these two cell types.[20] Studies in mice have shown that loss of Ptch1 in osteoblast precursors leads to accelerated differentiation and increased bone mass.[20]
-
Fracture Repair: Following a bone fracture, the expression of Hh ligands and Ptch1 is upregulated, indicating an active role in tissue repair and revascularization.[4][20] However, sustained Hh activation in mature osteoblasts can paradoxically enhance bone resorption, leading to fragile bones.[20]
Nervous System Homeostasis
In the adult brain, neurogenesis continues in specific niches, such as the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.[23][24][25][26] PTCH1 and Hh signaling are critical for maintaining these neural stem cell (NSC) populations.[16][27]
-
NSC Regulation: Shh signaling, acting through PTCH1, regulates the proliferation and self-renewal of NSCs.[27] Studies in heterozygous Ptch1 mutant mice (Ptch1+/-) reveal defects in the lineage progression of NSCs, with a reduction in quiescent stem cells and newborn neurons and an accumulation of proliferating intermediate progenitors.[23][24][25] This demonstrates that a precise level of Hh signaling, controlled by PTCH1, is required for normal adult neurogenesis.[23]
Experimental Methodologies for Studying PTCH1
Investigating the multifaceted roles of PTCH1 requires a range of molecular and genetic techniques.
Genetic Models: Conditional Knockout Mice
Because a complete germline knockout of Ptch1 is embryonically lethal, conditional knockout mouse models are indispensable tools.[28][29] These models use the Cre-LoxP system to delete the gene in a specific tissue or at a particular time.[29][30]
Table 1: Summary of Key PTCH1 Mouse Models
| Model Name | Genotype | Key Features & Phenotype | Reference(s) |
| Conventional Heterozygous Knockout | Ptch1+/- | Viable, but predisposed to tumors like medulloblastoma and rhabdomyosarcoma. Used to study tumor susceptibility and adult neurogenesis. | [7][23][28] |
| Conditional Ready ("Floxed") | Ptch1lox/lox | loxP sites flank a critical exon (e.g., exon 3). No phenotype until crossed with a Cre-driver line. Allows for tissue-specific and/or inducible gene deletion. | [28][31][32] |
| Keratinocyte-Specific Knockout | K14-Cre; Ptch1lox/lox | Deletion of Ptch1 in keratinocytes. Develops epidermal hyperplasia and BCC-like lesions, modeling skin cancer development. | [28] |
digraph "Conditional Knockout Workflow" { graph [fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];rankdir=TB;
Mouse1 [label="Ptch1-loxP/loxP Mouse\n(Floxed Allele)", shape=septagon, fillcolor="#F1F3F4"]; Mouse2 [label="Tissue-Specific Cre Mouse\n(e.g., K14-Cre)", shape=septagon, fillcolor="#F1F3F4"]; Progeny [label="F1 Progeny\n(K14-Cre; Ptch1-loxP/+)", shape=septagon, fillcolor="#F1F3F4"]; Breeding1 [label="Breeding", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Breeding2 [label="Intercross", shape=ellipse, style=filled, fillcolor="#FBBC05"]; ExperimentalMouse [label="Experimental Mouse\n(K14-Cre; Ptch1-loxP/loxP)", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Phenotypic Analysis\n(Histology, Gene Expression,\nTumor Formation)", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Mouse1 -> Breeding1; Mouse2 -> Breeding1; Breeding1 -> Progeny; Progeny -> Breeding2; Breeding2 -> ExperimentalMouse; ExperimentalMouse -> Analysis; }
Analysis of Gene Expression: RT-qPCR
Quantitative Reverse Transcription PCR (RT-qPCR) is the standard method for quantifying PTCH1 mRNA levels, providing insights into the activity of the Hh pathway.[3][33][34][35]
Protocol: General Steps for PTCH1 mRNA Quantification by RT-qPCR
-
RNA Isolation: Extract total RNA from cells or tissues of interest using a suitable kit (e.g., TRIzol or column-based methods). Assess RNA quality and quantity using spectrophotometry.[36]
-
DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.[36]
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of random hexamers and/or oligo(dT) primers.[36]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers specific for PTCH1 (see Table 2)
-
qPCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Nuclease-free water Include no-template controls (NTCs) and no-reverse-transcriptase (-RT) controls.
-
-
qPCR Cycling: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[36]
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of PTCH1 using the ΔΔCq method, normalizing to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[33]
Table 2: Example Validated Primer Sequences for Human PTCH1
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Reference |
| PTCH1 | GAAGTCCTACCAGACAGGTG | TCTGCAGCTCAATGACTTCT | [3] |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG | (Generic) |
Analysis of Protein Expression: Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression level of the PTCH1 protein within tissue sections, providing crucial spatial context.[37][38][39][40][41]
Protocol: General Steps for PTCH1 Detection by IHC
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections onto charged microscope slides.[38]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.[37][38]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This is commonly done by boiling the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[41]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a protein block solution (e.g., normal goat serum).[37]
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against PTCH1 (e.g., rabbit anti-PTCH1) diluted in antibody diluent. Incubation is typically performed overnight at 4°C in a humidified chamber.[37]
-
Detection System: Apply a biotinylated secondary antibody that recognizes the primary antibody's host species (e.g., goat anti-rabbit). Follow this with an enzyme conjugate like Streptavidin-HRP.[37]
-
Visualization: Add a chromogen substrate (e.g., DAB), which reacts with the HRP enzyme to produce a brown precipitate at the site of the antigen.[37]
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin (B73222) to provide tissue context. Dehydrate the sections, clear in xylene, and permanently mount with a coverslip.[37][38]
-
Analysis: Examine slides under a microscope. PTCH1 expression is often localized to the cell membrane and cytoplasm.[38] Scoring can be performed semi-quantitatively based on staining intensity and the percentage of positive cells.[37]
Conclusion and Future Directions
PTCH1 is far more than a simple receptor; it is a master regulator of the Hedgehog pathway and a critical component in the maintenance of adult tissue homeostasis. Its function is highly context-dependent, acting as a potent tumor suppressor in some tissues while potentially contributing to oncogenesis in others. The tight control PTCH1 exerts over stem and progenitor cell populations underscores its importance in tissue repair and regeneration.
For drug development professionals, the Hh pathway remains a compelling target. While SMO inhibitors have found success in treating PTCH1-mutant cancers like BCC, understanding both canonical and non-canonical PTCH1 signaling is crucial for developing next-generation therapies that can overcome resistance and target a broader range of malignancies where Hh signaling is dysregulated. Future research will continue to unravel the complexities of PTCH1 function, paving the way for novel therapeutic strategies aimed at modulating this pivotal pathway for regenerative medicine and oncology.
References
- 1. PTCH1 - Wikipedia [en.wikipedia.org]
- 2. Structure and function of the hedgehog receptor patched | Stanford Digital Repository [purl.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. Roles for Hedgehog signaling in adult organ homeostasis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling in tissue homeostasis, cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. Ptch1 overexpression drives skin carcinogenesis and developmental defects in K14PtchFVB mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 10. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Uncovering the Landscape of Noncanonical Hedgehog Signaling" by Lan Ho Wei [jdc.jefferson.edu]
- 15. Noncanonical Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances on skin-resident stem/progenitor cell functions in skin regeneration, aging and cancers and novel anti-aging and cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epithelial Stem Cells in Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Posttranslational Modification in Bone Homeostasis and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alterations in Morphology and Adult Neurogenesis in the Dentate Gyrus of Patched1 Heterozygous Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alterations in Morphology and Adult Neurogenesis in the Dentate Gyrus of Patched1 Heterozygous Mice | Semantic Scholar [semanticscholar.org]
- 25. Alterations in morphology and adult neurogenesis in the dentate gyrus of patched1 heterozygous mice [iris.enea.it]
- 26. med.upenn.edu [med.upenn.edu]
- 27. Sonic hedgehog controls stem cell behavior in the postnatal and adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Patched Knockout Mouse Models of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Conditional knockout mouse models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Knockout Mice & Rats | Conditional and Constitutive | Taconic Biosciences [taconic.com]
- 31. 030494 - Ptch1[lox] Strain Details [jax.org]
- 32. research.monash.edu [research.monash.edu]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. pcrbio.com [pcrbio.com]
- 36. mcgill.ca [mcgill.ca]
- 37. benchchem.com [benchchem.com]
- 38. Evaluation of Patched-1 Protein Expression Level in Low Risk and High Risk Basal Cell Carcinoma Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. PTCH1 antibody (17520-1-AP) | Proteintech [ptglab.com]
- 41. PTCH1 - Antibodies - The Human Protein Atlas [proteinatlas.org]
Methodological & Application
Measuring PTCH1 mRNA Expression Levels Using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patched-1 (PTCH1) gene encodes a transmembrane protein that is a critical component of the Hedgehog (Hh) signaling pathway.[1] This pathway is essential during embryonic development and plays a significant role in adult tissue homeostasis, including maintenance and regeneration.[2] PTCH1 acts as the receptor for the Sonic Hedgehog (SHH) ligand and, in its unbound state, inhibits the activity of Smoothened (SMO), a key signal transducer in the pathway.[1][3] Aberrant Hh signaling, often due to mutations in PTCH1, is implicated in various cancers, making it a crucial target for therapeutic intervention.[1][2]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying mRNA levels, providing a robust tool for studying gene expression.[1] This document provides detailed protocols for measuring the mRNA expression levels of PTCH1 using qPCR, intended for researchers, scientists, and drug development professionals.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that regulates cell growth and differentiation. In the "OFF" state, PTCH1 inhibits SMO, leading to the proteolytic cleavage of GLI transcription factors into their repressor forms. In the "ON" state, the binding of a Hedgehog ligand (like SHH) to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes, including PTCH1 itself and GLI1.[1][4]
Hedgehog Signaling Pathway Overview
Experimental Workflow for qPCR
The overall workflow for measuring PTCH1 mRNA expression involves several key steps, from sample preparation to data analysis. A well-structured workflow is crucial for obtaining reliable and reproducible results.
Experimental Workflow for qPCR
Detailed Experimental Protocols
1. RNA Extraction
High-quality RNA is essential for accurate qPCR results. The following protocol is a general guideline for RNA extraction from cultured cells using a column-based kit.
-
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided in RNA extraction kit)
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
Ethanol (70%)
-
RNase-free water
-
-
Protocol:
-
Aspirate cell culture medium and wash cells with PBS.
-
Add lysis buffer to the cells and homogenize by pipetting.
-
Transfer the lysate to a spin column and centrifuge according to the manufacturer's instructions.
-
Wash the column with the provided wash buffers.
-
Elute the RNA with RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
2. cDNA Synthesis (Reverse Transcription)
The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction.
-
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
-
RNase-free water
-
-
Protocol:
-
In an RNase-free tube, combine 1 µg of total RNA with random primers or oligo(dT) primers and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA.
-
Place on ice for at least 1 minute.
-
Add the reaction buffer, RNase inhibitor, and reverse transcriptase.
-
Incubate at 25°C for 10 minutes, followed by 42°C for 50 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
3. Quantitative PCR (qPCR)
The qPCR reaction amplifies the target cDNA, and the fluorescence signal is measured in real-time.
-
Materials:
-
cDNA template
-
SYBR Green Master Mix
-
Forward and reverse primers for PTCH1 and reference genes
-
Nuclease-free water
-
qPCR instrument
-
-
Protocol:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA template to each well.
-
Seal the plate and centrifuge briefly.
-
Run the qPCR reaction using a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Presentation
Primer Sequences
The selection of appropriate primers is critical for the success of a qPCR experiment. The following table provides validated primer sequences for human PTCH1 and commonly used reference genes.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| PTCH1 | TGTGCTGTCTTCCTTCTG | ACGGCACTGAGCTTGATTC | 119 | [5] |
| GAPDH | GAAGGTGAAGGTCGGAGT | CATGGGTGGAATCATATTGGAA | 226 | [6] |
| ACTB | CCTTGCACATGCCGGAG | GTACTTGCGCTCAGGAGGAG | 150 | [6] |
| B2M | TGGAGAGCGGGTTCACAT | GGCAAGCAAGCAGAATTTGG | 100 | [6] |
Quantitative Data Summary
The following table presents hypothetical data from a qPCR experiment measuring PTCH1 expression in a cancer cell line treated with a Hedgehog pathway inhibitor. The data is analyzed using the ΔΔCq method, with GAPDH as the reference gene.
| Sample Group | Target Gene | Average Cq | ΔCq (Cq_target - Cq_ref) | ΔΔCq (ΔCq_sample - ΔCq_control) | Fold Change (2^-ΔΔCq) |
| Control (Untreated) | PTCH1 | 23.5 | 4.5 | 0.0 | 1.0 |
| Control (Untreated) | GAPDH | 19.0 | - | - | - |
| Treated (Inhibitor) | PTCH1 | 25.8 | 6.7 | 2.2 | 0.22 |
| Treated (Inhibitor) | GAPDH | 19.1 | - | - | - |
Data Analysis
The relative expression of PTCH1 is calculated using the 2-ΔΔCq method.[5]
-
Calculate ΔCq: For each sample, subtract the average Cq value of the reference gene (GAPDH) from the average Cq value of the target gene (PTCH1).
-
Calculate ΔΔCq: For each treated sample, subtract the ΔCq of the control sample from the ΔCq of the treated sample.
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
In the example above, treatment with the Hedgehog pathway inhibitor resulted in a 0.22-fold change, indicating a downregulation of PTCH1 mRNA expression.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of valid reference genes for gene expression studies of human stomach cancer by reverse transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
PTCH1 Immunohistochemistry: Application Notes and Protocols for Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Patched-1 (PTCH1) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. PTCH1, a key transmembrane protein and tumor suppressor, is the receptor for the Sonic Hedgehog (SHH) ligand and a critical component of the Hedgehog signaling pathway. Accurate detection of PTCH1 protein expression and localization within tissues is essential for research in developmental biology, oncology, and the development of targeted therapies.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. PTCH1 acts as a negative regulator of the pathway by inhibiting Smoothened (SMO).
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Quantitative Data Summary
The following table provides a summary of recommended antibody and protocol parameters for PTCH1 immunohistochemistry. These are starting points and may require optimization for specific tissues and experimental conditions.
| Parameter | Recommendation | Notes |
| Primary Antibody | Rabbit polyclonal anti-PTCH1 | A commonly used and validated antibody. Specific clone and vendor should be validated. |
| Antibody Dilution | 1:100 - 1:500 | Optimal dilution should be determined by titration for each new lot of antibody. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) is frequently recommended. |
| Incubation Time (Primary Ab) | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C may enhance signal intensity. |
| Detection System | Polymer-based HRP detection system | Provides high sensitivity and low background. |
| Positive Control | Cerebellum, Basal Cell Carcinoma | Tissues known to have high PTCH1 expression. |
| Negative Control | Omission of the primary antibody | Essential for verifying the specificity of the secondary antibody and detection system. |
Experimental Protocol: PTCH1 Immunohistochemistry
This protocol outlines the key steps for staining PTCH1 in FFPE tissue sections.
Caption: Workflow for PTCH1 immunohistochemistry in FFPE tissue samples.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal anti-PTCH1
-
Polymer-based HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Protein Block:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PTCH1 primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Detection:
-
Prepare the DAB chromogen substrate solution immediately before use.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the slides under a light microscope. PTCH1 staining is typically observed in the cytoplasm and on the cell membrane.
-
The intensity and distribution of staining should be evaluated and scored based on established criteria.
-
Disclaimer: This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific applications and tissue types. Always refer to the manufacturer's datasheets for specific antibodies and reagents.
Application Notes and Protocols: Cloning the Human PTCH1 Gene into an Expression Vector
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Patched-1 (PTCH1) gene encodes a transmembrane protein that serves as the receptor for the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] This pathway is crucial during embryonic development, and its dysregulation is implicated in various cancers, including basal cell carcinoma, making PTCH1 a significant target for research and drug development.[4][5][6] Cloning the full-length human PTCH1 gene is a critical step for a multitude of research applications, including studies on its function, regulation, and interaction with other proteins, as well as for the development of targeted therapies.
This document provides detailed protocols and application notes for the successful cloning of the full-length human PTCH1 gene into a mammalian expression vector. The protocol outlined here begins with the acquisition of a commercially available full-length human PTCH1 cDNA clone, which offers a reliable and sequence-verified starting point, thereby increasing the likelihood of successful cloning.
PTCH1 Signaling Pathway
The PTCH1 protein is a key negative regulator of the Hedgehog signaling pathway. In the absence of the Shh ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors. Upon binding of Shh to PTCH1, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of target genes involved in cell proliferation, differentiation, and survival.
Experimental Workflow for Cloning Human PTCH1
The following diagram outlines the major steps involved in cloning the human PTCH1 gene into a mammalian expression vector, starting from a full-length cDNA clone.
Quantitative Data Summary
The following table summarizes typical quantitative data expected at various stages of the cloning process. Actual results may vary depending on the specific reagents and conditions used.
| Parameter | Typical Value/Range | Notes |
| Plasmid Yield (Miniprep) | 1-5 µg per 1.5-3 mL culture | Yield can be influenced by the vector's copy number and the host E. coli strain. |
| DNA Concentration (Post-Purification) | 20-100 ng/µL | Measured by spectrophotometry (e.g., NanoDrop). |
| A260/A280 Ratio | 1.8 - 2.0 | Indicates purity of the DNA sample. |
| Insert:Vector Molar Ratio for Ligation | 3:1 to 5:1 | A higher molar excess of the insert is generally recommended for efficient ligation.[7][8][9] |
| Transformation Efficiency | 1 x 10^8 to 1 x 10^9 CFU/µg DNA | For commercially available chemically competent cells. Electroporation can yield higher efficiencies, which is beneficial for large plasmids.[10][11] |
| Colony Screening Success Rate | 50-90% | Percentage of colonies containing the insert of the correct size, as determined by colony PCR. |
| Sequencing Confirmation Rate | >90% of PCR-positive clones | Percentage of clones with the correct insert sequence, confirmed by Sanger sequencing. |
| PTCH1 Protein Expression Level | Variable | Highly dependent on the expression vector, promoter strength, host cell line, and transfection efficiency.[5][12] |
Experimental Protocols
High-Fidelity PCR Amplification of the Human PTCH1 Open Reading Frame (ORF)
This protocol is designed to amplify the full-length PTCH1 ORF from a commercially available cDNA clone. Due to the size of the PTCH1 gene (approximately 4.3 kb), a high-fidelity DNA polymerase suitable for long-range PCR is essential to minimize errors.[13][14][15]
Materials:
-
Human PTCH1 full-length cDNA clone (e.g., from Sino Biological, OriGene)[16]
-
High-fidelity DNA polymerase for long amplicons (e.g., Phusion, Q5, KOD)
-
Forward and reverse primers with flanking restriction sites (designed based on the multiple cloning site of the chosen expression vector)
-
dNTPs
-
Nuclease-free water
-
Thermocycler
Primer Design:
-
Forward Primer: 5'-[Restriction Site 1]-[6-8 bp leader sequence]-[20-25 bp PTCH1-specific sequence starting at the ATG codon]-3'
-
Reverse Primer: 5'-[Restriction Site 2]-[6-8 bp leader sequence]-[20-25 bp reverse complement of the PTCH1 sequence ending at the stop codon]-3'
Note: Restriction sites should be chosen based on the multiple cloning site of the destination vector (e.g., EcoRI and XhoI for pCMV6-Entry) and should not be present within the PTCH1 ORF.
PCR Protocol:
-
Set up the PCR reaction on ice as follows:
| Component | Volume (50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| PTCH1 cDNA template | 1-10 ng | As needed |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-free water | to 50 µL | - |
-
Gently mix the reaction and place it in a thermocycler.
-
Run the following PCR program (annealing temperature and extension time may need optimization):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{30-35} |
| Annealing | 55-68°C | 30 sec | |
| Extension | 72°C | 2.5 min (30 sec/kb) | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | - |
-
Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm the amplification of a single band of the expected size (~4.3 kb).
Restriction Digest and Gel Purification
Materials:
-
PCR product from the previous step
-
Mammalian expression vector (e.g., pCMV6-Entry, pcDNA3.1)[17][18][19][20][21][22][23][24][25]
-
Restriction enzymes (corresponding to the sites in the primers)
-
Restriction enzyme buffer
-
Gel electrophoresis equipment
-
Agarose and TAE buffer
-
DNA loading dye
-
UV transilluminator
-
Gel extraction kit
Protocol:
-
Set up two separate restriction digests, one for the PCR product (insert) and one for the vector.
| Component | Insert Digest (50 µL) | Vector Digest (50 µL) |
| Purified PCR Product | ~1 µg | - |
| Vector DNA | - | ~2 µg |
| 10X Restriction Buffer | 5 µL | 5 µL |
| Restriction Enzyme 1 | 1 µL | 1 µL |
| Restriction Enzyme 2 | 1 µL | 1 µL |
| Nuclease-free water | to 50 µL | to 50 µL |
-
Incubate at the recommended temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Run the entire digest reactions on a 1% agarose gel. Include a lane with an undigested vector as a control.
-
Excise the DNA bands corresponding to the digested insert (~4.3 kb) and the linearized vector from the gel under a UV transilluminator.
-
Purify the DNA from the gel slices using a gel extraction kit according to the manufacturer's protocol.
-
Elute the DNA in a small volume of elution buffer or nuclease-free water.
Ligation
Materials:
-
Purified, digested PTCH1 insert
-
Purified, linearized vector
-
T4 DNA Ligase and 10X Ligase Buffer
-
Nuclease-free water
Protocol:
-
Calculate the amount of insert needed for a 3:1 molar ratio to the vector. Use an online ligation calculator for ease.
-
Set up the ligation reaction on ice:
| Component | Volume (10 µL reaction) |
| Linearized Vector | ~50 ng |
| PTCH1 Insert | Calculated amount for 3:1 ratio |
| 10X T4 DNA Ligase Buffer | 1 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-free water | to 10 µL |
-
Set up a control ligation with the linearized vector but no insert.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.[7][8][9][26][27]
Transformation
Materials:
-
Ligation reaction mixture
-
High-efficiency competent E. coli (e.g., DH5α, TOP10)
-
SOC medium
-
LB agar plates with the appropriate antibiotic for vector selection (e.g., ampicillin (B1664943) or kanamycin)
Protocol:
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 2-5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube.
-
Incubate on ice for 30 minutes.
-
Immediately return the tube to the ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Spread 50-100 µL of the transformed cells onto a pre-warmed selective LB agar plate.
-
Incubate the plate overnight at 37°C.
Verification of Clones
a. Colony PCR:
-
Prepare a master mix for PCR using vector-specific primers that flank the multiple cloning site.
-
Pick 8-10 well-isolated colonies with a sterile pipette tip and resuspend each in a separate PCR tube containing the master mix.
-
Also, touch the pipette tip to a fresh selective plate (master plate) before resuspending in the PCR mix.
-
Run a PCR program with an initial long denaturation step (10 minutes at 95°C) to lyse the cells.
-
Analyze the PCR products on an agarose gel. Positive clones will show a band corresponding to the size of the insert plus the flanking vector sequence.
b. Plasmid Isolation and Restriction Digest:
-
Inoculate positive colonies from the master plate into 3-5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Isolate plasmid DNA using a miniprep kit.
-
Perform a diagnostic restriction digest on the purified plasmids using the same enzymes as for cloning.
-
Run the digested plasmids on an agarose gel. A successful clone will show two bands: one for the vector backbone and one for the PTCH1 insert (~4.3 kb).
c. Sanger Sequencing:
-
Send the purified plasmid DNA from a restriction-digest confirmed clone for Sanger sequencing.
-
Use primers that bind upstream and downstream of the insert, as well as internal primers designed for the PTCH1 sequence, to ensure full coverage of the ~4.3 kb insert.
-
Align the sequencing results with the reference sequence of human PTCH1 to confirm the absence of mutations.
Conclusion
The successful cloning of the human PTCH1 gene is a foundational step for in-depth studies of its role in cellular signaling and disease. The protocols provided here, starting from a reliable full-length cDNA clone, offer a robust workflow for obtaining a sequence-verified expression construct. Careful attention to detail, particularly during the amplification of the large PTCH1 ORF and the subsequent ligation and transformation steps, is critical for success. The verified PTCH1 expression vector can then be used for a wide range of downstream applications, including protein expression studies, functional assays, and the development of novel therapeutic strategies targeting the Hedgehog pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. Nevoid Basal Cell Carcinoma Syndrome: PTCH1 Mutation Profile and Expression of Genes Involved in the Hedgehog Pathway in Argentinian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and analysis of the methylation status of PTCH1 gene involved in the hedgehog signaling pathway in a human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTCH1 Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]
- 7. addgene.org [addgene.org]
- 8. neb.com [neb.com]
- 9. promega.com [promega.com]
- 10. Routine Cloning Using Top10 Competent Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. An Optimized Transformation Protocol for Escherichia coli BW3KD with Supreme DNA Assembly Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. assaygenie.com [assaygenie.com]
- 14. PCR amplification: Long PCR products [qiagen.com]
- 15. PCR-based amplification of total cDNA with high fidelity and high yield from minute amounts of parasite RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. pCMV6-Entry vector map and sequence [novoprolabs.com]
- 18. ▷ Vector Backbone pCMV6-Entry [genomics-online.com]
- 19. thermofisher.com [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 23. pCMV6-Entry Sequence and Map [snapgene.com]
- 24. origene.com [origene.com]
- 25. origene.com [origene.com]
- 26. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. andrewslab.ca [andrewslab.ca]
- 28. iitg.ac.in [iitg.ac.in]
- 29. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]
Application Notes and Protocols for the Generation of a PTCH1 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patched-1 (PTCH1) gene encodes a receptor protein that is a critical component of the Hedgehog (Hh) signaling pathway.[1] This pathway is essential for embryonic development, playing a key role in cell growth, specialization, and patterning of various body parts.[1] PTCH1 acts as a tumor suppressor by inhibiting the activity of Smoothened (SMO), a downstream signal transducer in the Hh pathway.[2][3] When the Sonic Hedgehog (SHH) ligand binds to PTCH1, this inhibition is lifted, leading to the activation of GLI transcription factors and subsequent target gene expression.[4][5] Dysregulation of the Hh pathway due to mutations in PTCH1 is associated with developmental abnormalities and several forms of cancer, including basal cell carcinoma and medulloblastoma.[3][6]
The generation of PTCH1 knockout mouse models is a crucial tool for investigating the in vivo functions of PTCH1 in development and disease. These models allow for detailed studies of the molecular mechanisms underlying Hh signaling and provide a platform for the preclinical evaluation of therapeutic agents targeting this pathway.
This document provides detailed application notes and protocols for the creation and analysis of PTCH1 knockout mouse models, with a focus on CRISPR/Cas9-mediated gene editing.
Comparison of PTCH1 Knockout Generation Techniques
The selection of a method for generating a PTCH1 knockout mouse model is dependent on the specific research goals, desired precision, and available resources. The following table provides a summary of key aspects of different techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Timeline |
| CRISPR/Cas9 | RNA-guided Cas9 nuclease introduces a double-strand break at the PTCH1 locus, leading to a frameshift mutation and gene knockout via non-homologous end joining (NHEJ).[7] | Rapid, cost-effective, high efficiency, applicable to various mouse strains.[8] | Potential for off-target mutations, mosaicism in founder mice.[9] | 3-4 months |
| Homologous Recombination in ES Cells | A targeting vector with homology to the PTCH1 locus is introduced into embryonic stem (ES) cells to replace a critical exon with a selection cassette. | High precision, allows for the creation of conditional alleles (e.g., floxed exons).[10] | Time-consuming, labor-intensive, lower efficiency.[9][10] | 9-12 months |
| Conditional Knockout (Cre-loxP) | LoxP sites are inserted flanking a critical exon of PTCH1. Cre recombinase, expressed in a tissue-specific or inducible manner, excises the floxed exon, leading to gene inactivation in specific cell types or at specific times.[3][11] | Enables the study of gene function in specific tissues or at particular developmental stages, bypassing embryonic lethality.[3] | Requires breeding with specific Cre-driver lines, potential for incomplete recombination. | >12 months (including breeding) |
Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway and the central role of PTCH1. In the absence of the SHH ligand, PTCH1 inhibits SMO, preventing downstream signaling.[2][4] Upon SHH binding, this inhibition is relieved, allowing SMO to activate the GLI transcription factors, which then regulate the expression of target genes.[2][5]
References
- 1. PTCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patched Knockout Mouse Models of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterozygous mutation of sonic hedgehog receptor (Ptch1) drives cerebellar overgrowth and sex-specifically alters hippocampal and cortical layer structure, activity, and social behavior in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 9. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 030494 - Ptch1[lox] Strain Details [jax.org]
Application Notes and Protocols for PTCH1 Ligand-Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patched1 (PTCH1) is a 12-pass transmembrane protein that serves as the receptor for the Hedgehog (Hh) family of secreted signaling proteins, including Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH).[1] The Hedgehog signaling pathway is crucial during embryonic development and plays a significant role in adult tissue homeostasis and regeneration. Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[2]
In the absence of a Hedgehog ligand, PTCH1 tonically inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein, keeping the pathway in an "off" state.[3] Binding of an Hh ligand to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes.[1]
Given its critical role as the gatekeeper of the Hh pathway, PTCH1 is a key target for therapeutic intervention. Assaying the binding of ligands to PTCH1 is fundamental for the discovery and characterization of novel modulators of this pathway. These application notes provide detailed protocols for various methods to perform PTCH1 ligand-binding assays, catering to different experimental needs and available resources.
Hedgehog Signaling Pathway Overview
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the PTCH1 receptor. This event is the central regulatory step of the pathway.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
I. Direct Ligand-Binding Assays
Direct binding assays measure the physical interaction between a ligand and the PTCH1 receptor. These assays typically require purified recombinant PTCH1 protein or cell membranes expressing PTCH1 and a labeled ligand.
A. Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[4] They are considered a gold standard for determining binding affinity.[5]
Principle: This assay measures the binding of a radioactively labeled ligand (e.g., [³H]-cyclopamine, although it directly binds SMO, its binding can be modulated by PTCH1's influence on SMO) to membranes prepared from cells overexpressing PTCH1. The amount of bound radioactivity is proportional to the number of ligand-receptor complexes. Competition assays with unlabeled test compounds are used to determine their binding affinities.
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocol:
-
Preparation of Cell Membranes:
-
Culture cells overexpressing human PTCH1 (e.g., HEK293T or Sf9 cells) to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Unlabeled test compound at various concentrations (typically in DMSO, final concentration ≤1%).
-
Radioligand (e.g., [³H]-cyclopamine) at a fixed concentration (typically at or below its Kd).
-
Cell membranes (typically 20-50 µg of protein per well).
-
-
For determining non-specific binding, use a high concentration of a known PTCH1/SMO ligand (e.g., unlabeled cyclopamine (B1684311) or vismodegib).
-
For determining total binding, add vehicle (DMSO) instead of a test compound.
-
Incubate the plate with gentle agitation for 60-120 minutes at room temperature to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (binding buffer without BSA) to remove unbound radioligand.[6]
-
Dry the filter plate and add scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Fluorescence-Based Binding Assays
Fluorescence-based assays are a safer and often more high-throughput alternative to radioligand assays.
1. BODIPY-Cyclopamine Binding Assay
Principle: This assay utilizes a fluorescently labeled derivative of cyclopamine, BODIPY-cyclopamine, which binds directly to SMO.[7] Since PTCH1 regulates the conformation and availability of SMO, this assay can be used to study the effects of ligands that bind to PTCH1 and allosterically modulate SMO. The assay can be performed on whole cells or cell membranes and is typically analyzed by flow cytometry or fluorescence microscopy.[7]
Experimental Protocol (Whole-Cell Flow Cytometry):
-
Cell Preparation:
-
Culture cells expressing PTCH1 and SMO (e.g., HEK293T) in a suitable plate or flask.
-
Harvest the cells using a non-enzymatic cell dissociation buffer to preserve cell surface proteins.
-
Wash the cells with PBS and resuspend in binding buffer (e.g., phenol (B47542) red-free DMEM with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Binding Assay:
-
In microcentrifuge tubes or a 96-well V-bottom plate, add the following:
-
Cell suspension.
-
Unlabeled test compound at various concentrations.
-
BODIPY-cyclopamine at a fixed concentration (e.g., 5-25 nM).
-
-
For non-specific binding, use a high concentration of unlabeled cyclopamine.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS to remove unbound fluorescent ligand.
-
Resuspend the cells in PBS.
-
Analyze the cell-associated fluorescence using a flow cytometer with appropriate laser and filter settings for the BODIPY fluorophore.
-
Gate on the live cell population and measure the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Subtract the MFI of the non-specific binding sample from all other samples.
-
Plot the MFI against the log concentration of the test compound and fit the data to determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assay
Principle: FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger molecule (PTCH1). A small, free-rotating tracer has a low polarization value. When bound to the much larger PTCH1 protein, its rotation is slowed, resulting in a higher polarization value. Unlabeled test compounds compete with the tracer for binding to PTCH1, causing a decrease in polarization.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Purify recombinant PTCH1 protein (extracellular domains or full-length protein solubilized in detergent).
-
Synthesize or obtain a fluorescently labeled ligand (tracer) with known affinity for PTCH1.
-
Prepare a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add:
-
Assay buffer.
-
Unlabeled test compound at various concentrations.
-
Fluorescent tracer at a fixed concentration (typically at or below its Kd).
-
Purified PTCH1 protein at a fixed concentration.
-
-
Include controls for no protein (low polarization) and no competitor (high polarization).
-
Incubate the plate for 30-60 minutes at room temperature to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The plate reader software typically calculates the millipolarization (mP) values.
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
II. Indirect Ligand-Binding Assays
Indirect assays do not measure the direct binding of a ligand to PTCH1 but rather a downstream consequence of this interaction, such as the activation or inhibition of the Hedgehog signaling pathway.
A. Gli-Luciferase Reporter Assay
Principle: This cell-based assay is a widely used method to quantify the activity of the Hedgehog pathway.[10] It utilizes a reporter cell line (e.g., NIH/3T3 or HEK293T) engineered to express a luciferase gene under the control of a promoter containing multiple GLI-binding sites. Activation of the Hedgehog pathway by a PTCH1 ligand (or inhibition of PTCH1) leads to the activation of GLI transcription factors, driving the expression of luciferase. The resulting luminescence is directly proportional to pathway activation.
Experimental Protocol:
-
Cell Seeding:
-
Seed the Gli-luciferase reporter cell line in a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Pathway Activation:
-
Carefully remove the growth medium and replace it with a low-serum assay medium.
-
Add the test compounds at various concentrations and incubate for 1-2 hours.
-
Add a Hedgehog pathway agonist, such as recombinant SHH protein or a small molecule SMO agonist like SAG, to all wells except the unstimulated controls.
-
Incubate the plate for an additional 24-48 hours.
-
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagents (e.g., Dual-Luciferase® Reporter Assay System) to room temperature.
-
Lyse the cells according to the manufacturer's protocol.
-
Measure the firefly luciferase activity (representing GLI-dependent transcription) and Renilla luciferase activity (for normalization of cell number and transfection efficiency) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
III. Advanced Biophysical Methods
A. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11] In a typical setup, purified PTCH1 protein is immobilized on a sensor chip. A solution containing the ligand (analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[11]
B. Homogeneous Time-Resolved Fluorescence (HTRF)
Principle: HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based technology.[12] It involves two molecules of interest, each labeled with a specific fluorophore (a donor, typically a lanthanide cryptate, and an acceptor). When the two molecules are in close proximity (i.e., upon binding), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[12] For a PTCH1 binding assay, one could label PTCH1 with the donor and the ligand with the acceptor.
Data Presentation
Quantitative data from ligand-binding assays should be summarized in tables for clear comparison of the potency and affinity of different compounds.
Table 1: Binding Affinities (Kd) of Ligands to PTCH1/SMO
| Ligand | Assay Type | Cell/System | Kd (nM) | Reference |
| Sonic Hedgehog (ShhN) | Microscale Thermophoresis | Purified PTCH1-B | 27 ± 14 | [13] |
| Sonic Hedgehog (unlipidated ShhN) | Not Specified | HEK293T cells secreting PTCH1 ECDs | ~30 | [14] |
| BODIPY-cyclopamine | Fluorescence Binding | COS-1 cells expressing Smo | ~150 (IC50) | [7] |
| KAAD-cyclopamine | Competitive Binding | COS-1 cells expressing Smo | 23 | [15] |
| SAG | Competitive Binding | Cos-1 cells expressing Smo | 59 | [16] |
Table 2: Inhibitory Concentrations (IC50) of PTCH1/SMO Modulators
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Cyclopamine | Shh-LIGHT2 Reporter Assay | NIH/3T3 | ~300 | [7] |
| BODIPY-cyclopamine | Shh-LIGHT2 Reporter Assay | NIH/3T3 | 150 | [7] |
| Vismodegib (B1684315) (GDC-0449) | Not specified | Not specified | Approved drug | [2] |
Note: Many assays for "PTCH1 ligands" like cyclopamine and vismodegib actually measure direct binding to SMO. The binding of these ligands to SMO is, however, regulated by the functional status of PTCH1.
Recombinant PTCH1 Protein Purification
The availability of high-quality, purified PTCH1 protein is essential for in vitro binding assays such as SPR and FP.
Protocol Outline for Expression and Purification:
-
Expression:
-
Clone the full-length human PTCH1 gene into a suitable expression vector (e.g., a baculovirus or mammalian expression vector) with an affinity tag (e.g., His-tag, FLAG-tag).
-
Express the protein in a suitable host system, such as Sf9 insect cells or HEK293 mammalian cells.[13]
-
-
Solubilization:
-
Harvest the cells and lyse them in a buffer containing a mild detergent (e.g., digitonin, lauryl maltose (B56501) neopentyl glycol (LMNG)) to solubilize the membrane-bound PTCH1.
-
-
Affinity Chromatography:
-
Incubate the solubilized protein with an affinity resin corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged protein).
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the PTCH1 protein using a competitive agent (e.g., imidazole (B134444) for His-tagged protein) or by changing the buffer conditions.
-
-
Size-Exclusion Chromatography (SEC):
-
Further purify the eluted protein by SEC to separate it from aggregates and other contaminants. This step also allows for buffer exchange into a final buffer suitable for the binding assay.
-
-
Quality Control:
-
Assess the purity of the protein by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blotting using a PTCH1-specific antibody.
-
Verify the functionality of the purified protein by its ability to bind a known ligand.
-
Conclusion
The choice of a PTCH1 ligand-binding assay depends on various factors, including the specific research question, the availability of reagents and equipment, and the desired throughput. Indirect methods like the Gli-luciferase reporter assay are excellent for screening compounds for their functional effect on the Hedgehog pathway. Direct binding assays, such as radioligand binding, fluorescence polarization, and SPR, provide quantitative information on the affinity and kinetics of the ligand-receptor interaction. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully perform and interpret PTCH1 ligand-binding assays.
References
- 1. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. publ.iss.it [publ.iss.it]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. The morphogen Sonic hedgehog inhibits its receptor Patched by a pincer grasp mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Application Note: Targeted Disruption of the PTCH1 Gene Using CRISPR-Cas9 in Mammalian Cell Lines
Introduction
The Patched-1 (PTCH1) gene encodes a transmembrane protein that serves as the receptor for the Sonic Hedgehog (SHH) ligand.[1][2] As a critical component of the Hedgehog signaling pathway, PTCH1 functions as a tumor suppressor by inhibiting the activity of the Smoothened (SMO) protein in the absence of the SHH ligand.[1][3][4] Dysregulation of this pathway, often through loss-of-function mutations in PTCH1, leads to constitutive activation of downstream signaling through GLI transcription factors, which is associated with various forms of cancer and developmental disorders like Basal Cell Nevus Syndrome (Gorlin Syndrome).[2][3]
The CRISPR-Cas9 system has emerged as a transformative technology for genome editing, enabling precise and efficient modification of target genes.[5][6] By generating targeted double-strand breaks (DSBs), the CRISPR-Cas9 system can be utilized to knock out gene function through the error-prone Non-Homologous End Joining (NHEJ) repair pathway or to introduce specific modifications via the Homology Directed Repair (HDR) pathway.[7][8]
This application note provides a comprehensive set of protocols for using the CRISPR-Cas9 system to edit the PTCH1 gene in mammalian cell lines. These protocols cover guide RNA (gRNA) design, delivery of CRISPR components, isolation of clonal cell lines, and validation of genomic edits. The generation of PTCH1 knockout cell lines serves as an invaluable in vitro model for studying Hedgehog pathway dysregulation, screening potential therapeutic agents, and elucidating the mechanisms of tumorigenesis.[9]
The Role of PTCH1 in Sonic Hedgehog Signaling
The Sonic Hedgehog (SHH) signaling pathway is pivotal during embryonic development and for adult tissue maintenance.[2][9] Its activity is tightly regulated, primarily through the interaction between PTCH1 and SMO.
-
Pathway "OFF" State: In the absence of the SHH ligand, PTCH1 localizes to the primary cilium and inhibits the activation of SMO. This leads to the proteolytic processing of GLI transcription factors (GLI2/3) into their repressor forms (GLI-R), which translocate to the nucleus and suppress the transcription of Hedgehog target genes.[3][4]
-
Pathway "ON" State: When the SHH ligand binds to PTCH1, the PTCH1-mediated inhibition of SMO is relieved.[1][10] Activated SMO triggers a signaling cascade that prevents the cleavage of GLI proteins, leading to the accumulation of their activator forms (GLI-A). These activators enter the nucleus and induce the expression of target genes, including GLI1 and PTCH1 itself, promoting cell proliferation and differentiation.[1][3][4]
Figure 1. The dual state of the Sonic Hedgehog signaling pathway.
Experimental Workflow & Protocols
The overall workflow for generating a PTCH1 knockout cell line involves several key stages, from initial design and transfection to the final validation of edited clones.
Figure 2. Step-by-step workflow for PTCH1 gene editing.
Protocol 1: Guide RNA (gRNA) Design for Human PTCH1
Effective gRNA design is crucial for successful gene editing. For gene knockout, gRNAs should be designed to target an early exon to maximize the chance of generating a frameshift mutation leading to a non-functional protein. Targeting exon 3 of PTCH1 has been previously reported for knockout generation.[11]
Design Guidelines:
-
Target Selection: Identify a 20-nucleotide sequence in an early exon of the PTCH1 gene (NCBI Gene ID: 5727).
-
PAM Sequence: The target sequence must be immediately followed by the Protospacer Adjacent Motif (PAM) 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[6][12]
-
Specificity: Use online design tools (e.g., CHOPCHOP, Benchling) to minimize off-target effects by checking for sequence homology elsewhere in the genome.[12]
-
Structure: Avoid complex secondary structures in the gRNA sequence which can reduce efficiency.[13][14]
Table 1: Example gRNA Sequences for Human PTCH1 (Targeting Exon 3)
| gRNA ID | Sequence (5' - 3') | PAM | Strand |
|---|---|---|---|
| PTCH1-E3-1 | GCT GCT GCA TCC TGG GCG TCG | AGG | Plus |
| PTCH1-E3-2 | CGC GGC GCA GCG GCT GCT GCA | TGG | Plus |
| PTCH1-E3-3 | TTC TCG GAC GGC GAG GAC GAG | CGG | Minus |
Note: These sequences are for illustrative purposes and should be validated in silico before experimental use.
Protocol 2: RNP Delivery via Electroporation
Delivery of a pre-complexed ribonucleoprotein (RNP) consisting of Cas9 protein and a synthetic gRNA is a highly efficient method that reduces off-target effects by limiting the active time of the Cas9 nuclease in the cell.[15][16]
Materials:
-
Alt-R® S.p. Cas9 Nuclease
-
Synthetic crRNA and tracrRNA (or single guide RNA) for PTCH1
-
Electroporation system (e.g., Lonza Nucleofector™) and corresponding kits
-
Nuclease-free duplex buffer
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
gRNA Annealing (if using cr:tracrRNA):
-
Prepare a 1:1 molar ratio of crRNA and tracrRNA in Nuclease-free duplex buffer to a final concentration of 50 µM.
-
Heat at 95°C for 5 minutes and allow to cool to room temperature.
-
-
RNP Complex Formation:
-
In a sterile tube, combine the annealed gRNA complex with Cas9 nuclease at a 1.2:1 molar ratio.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the RNP to form.
-
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase. Count cells and wash once with PBS.
-
Resuspend 2x10^5 cells in 20 µL of the appropriate electroporation buffer provided in the kit.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using a program optimized for your specific cell line (see Table 2).
-
-
Post-Electroporation Culture:
-
Immediately add 500 µL of pre-warmed complete culture medium to the cuvette.
-
Transfer the entire cell suspension to a well of a 24-well plate containing pre-warmed medium.
-
Incubate at 37°C and 5% CO₂. Analyze editing efficiency after 48-72 hours.
-
Table 2: Example Electroporation Parameters (Lonza 4D-Nucleofector™)
| Cell Line | Recommended Program | Kit |
|---|---|---|
| HEK293T | CM-130 | SF Cell Line 4D-Nucleofector® X Kit |
| HeLa | CM-138 | SF Cell Line 4D-Nucleofector® X Kit |
| NCI-H1975 | DN-100 | SF Cell Line 4D-Nucleofector® X Kit |
Note: These are starting recommendations. Optimal conditions must be determined empirically.
Protocol 3: Single-Cell Cloning by Limiting Dilution
To establish a genetically homogenous population, it is essential to isolate and expand single cells.[18]
Procedure:
-
Cell Harvest: 48 hours post-transfection, harvest the pool of edited cells.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Serial Dilution:
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 cells/mL (this corresponds to an average of 1 cell per 200 µL).
-
Dispense 200 µL of the diluted cell suspension into each well of a 96-well plate.
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C and 5% CO₂.
-
After 24-48 hours, scan the plate using a microscope to identify wells containing a single cell. Mark these wells.
-
Monitor colony formation over the next 1-3 weeks, changing the medium carefully every 5-7 days.
-
-
Expansion: Once colonies are sufficiently large ( >50% confluent), trypsinize and transfer them to larger vessels (24-well plate, then 6-well plate) for expansion and subsequent analysis.
Protocol 4: Validation of PTCH1 Gene Editing
Validation involves screening for mutations at the genomic level and confirming the functional knockout of the protein.
A. Mismatch Cleavage Assay for Indel Screening This assay provides a rapid screen for the presence of insertions or deletions (indels) in a pool of cells or in individual clones.
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clonal population.
-
PCR Amplification: Amplify a ~500 bp region of the PTCH1 gene surrounding the gRNA target site.
-
Heteroduplex Formation:
-
Denature the PCR product by heating at 95°C for 10 minutes.
-
Re-anneal by slowly cooling to room temperature. This allows heteroduplexes to form between wild-type and mutated strands.
-
-
Enzyme Digestion:
-
Treat the re-annealed PCR product with T7 Endonuclease I for 30 minutes at 37°C. The enzyme will cleave at the mismatched sites in the heteroduplexes.
-
-
Analysis: Run the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments in addition to the parent band indicates successful editing.
B. Sanger Sequencing Clones that test positive in the screening assay must be verified by Sanger sequencing to determine the exact nature of the mutation.
Procedure:
-
PCR and Purification: Amplify the target region from the genomic DNA of positive clones and purify the PCR product.
-
Sequencing: Send the purified PCR product for Sanger sequencing using the same PCR primers.
-
Analysis: Align the sequencing results to the wild-type PTCH1 reference sequence to identify the specific indel and confirm if it causes a frameshift.
C. Functional Validation by qPCR Loss of PTCH1 function is expected to relieve the inhibition of SMO, leading to the upregulation of downstream target genes like GLI1.
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from wild-type and validated knockout clones and reverse-transcribe it to cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for PTCH1, GLI1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of PTCH1 (to confirm knockout) and GLI1 (to confirm pathway activation) using the ΔΔCt method.
Table 3: Example qPCR Data from a Validated PTCH1 KO Clone
| Cell Line | Target Gene | Relative mRNA Expression (Fold Change vs. WT) |
|---|---|---|
| Wild-Type (WT) | PTCH1 | 1.0 |
| Wild-Type (WT) | GLI1 | 1.0 |
| PTCH1 KO Clone | PTCH1 | 0.08 |
| PTCH1 KO Clone | GLI1 | 7.5 |
Note: This data is illustrative. Actual fold-change will vary based on cell type and basal pathway activity.
References
- 1. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Sonic Hedgehog Pathway [webpathology.com]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for achieving high rates of HDR with CRISPR Ca [lubio.ch]
- 9. Generation of a homozygous CRISPR/Cas9-mediated knockout human iPSC line for PTCH1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. runtogen.com [runtogen.com]
- 12. addgene.org [addgene.org]
- 13. CRISPR Guide RNA Design Guidelines for Efficient Genome Editing | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimized guide RNA structure for genome editing via Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. PTCH1 Knockout cell line (NCM460) - CD Biosynsis [biosynsis.com]
- 18. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols for siRNA Knockdown of PTCH1 Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Patched1 (PTCH1) is a critical transmembrane protein and tumor suppressor that functions as the receptor for the Sonic Hedgehog (SHH) ligand in the Hedgehog (HH) signaling pathway.[1][2][3][4][5] In the absence of the HH ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein, thereby keeping the signaling pathway inactive.[1][2][5] Upon binding of SHH to PTCH1, the inhibition on SMO is relieved, leading to the activation of downstream signaling cascades that ultimately result in the activation of GLI family transcription factors.[1][2] Dysregulation of the Hedgehog pathway, often due to mutations in PTCH1 or SMO, is implicated in various forms of cancer, including basal cell carcinoma and medulloblastoma.[1][3][4]
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the central role of PTCH1 in regulating SMO activity.
Experimental Workflow for PTCH1 Knockdown
Application Notes
siRNA Design and Selection
-
Pre-designed and Validated siRNAs: Commercially available, pre-designed, and validated siRNAs are often a reliable choice to ensure potency and specificity.
-
Controls:
-
Positive Control: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH or PPIB) can be used to optimize transfection conditions and confirm the efficiency of the experimental setup.
Transfection Optimization
The efficiency of siRNA delivery and the resulting gene knockdown can vary significantly between different cell types. Therefore, it is crucial to optimize the following parameters for each cell line:
-
Cell Confluency: The optimal cell density at the time of transfection should be determined, typically between 60-80% confluency for adherent cells.[10][11]
-
siRNA Concentration: A titration of the siRNA concentration (e.g., 10-100 nM) should be performed to identify the lowest concentration that provides maximal knockdown with minimal cytotoxicity.
-
Transfection Reagent Concentration: The ratio of siRNA to transfection reagent should be optimized to ensure efficient complex formation and delivery.
-
Incubation Time: The duration of cell exposure to the siRNA-transfection reagent complexes and the total time from transfection to harvest (typically 24-72 hours) should be optimized to achieve maximal protein knockdown, considering the half-life of the target protein.[12]
Validation of Knockdown Efficiency
Confirmation of gene silencing should be performed at both the mRNA and protein levels.[13]
Experimental Protocols
Protocol 1: siRNA Transfection of Adherent Cells
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format and should be optimized for specific cell lines.[10][11]
Materials:
-
Adherent cells
-
Complete growth medium
-
PTCH1-specific siRNAs (at least 2 different sequences)
-
Negative Control siRNA
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium.[10][11] Ensure cells are evenly distributed.
-
Incubate overnight at 37°C in a CO2 incubator until cells reach 60-80% confluency.[11]
-
siRNA-Lipid Complex Formation:
-
Solution A: For each well, dilute a final concentration of 20-80 pmol of siRNA (e.g., PTCH1 siRNA or Negative Control siRNA) into 100 µL of reduced-serum medium.[10] Mix gently.
-
Solution B: For each well, dilute an optimized amount of transfection reagent (e.g., 2-8 µL) into 100 µL of reduced-serum medium.[10] Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.[10][11]
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvesting: After the incubation period, proceed with cell harvesting for either RNA or protein extraction.
Protocol 2: Validation of PTCH1 Knockdown by RT-qPCR
Materials:
-
Cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Primers for PTCH1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green qPCR Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 10-20 ng) to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[16]
-
Data Analysis: Calculate the relative expression of PTCH1 mRNA using the ΔΔCt method, normalizing to the reference gene expression. The knockdown efficiency is determined by comparing the normalized PTCH1 expression in siRNA-treated cells to the negative control-treated cells.
Protocol 3: Validation of PTCH1 Knockdown by Western Blot
Materials:
-
Cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTCH1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PTCH1 antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the PTCH1 band intensity to the corresponding loading control band intensity.
Data Presentation
The following tables present example data for the validation of PTCH1 knockdown.
Table 1: Relative PTCH1 mRNA Expression by RT-qPCR
| Treatment Group | Normalized PTCH1 mRNA Expression (Relative to Control) | % Knockdown |
| Negative Control siRNA | 1.00 ± 0.08 | 0% |
| PTCH1 siRNA #1 | 0.22 ± 0.04 | 78% |
| PTCH1 siRNA #2 | 0.15 ± 0.03 | 85% |
| PTCH1 siRNA #3 | 0.31 ± 0.05 | 69% |
| Data are presented as mean ± SEM from three independent experiments. |
Table 2: Relative PTCH1 Protein Expression by Western Blot Densitometry
| Treatment Group | Normalized PTCH1 Protein Level (Relative to Control) | % Knockdown |
| Negative Control siRNA | 1.00 ± 0.11 | 0% |
| PTCH1 siRNA #1 | 0.35 ± 0.06 | 65% |
| PTCH1 siRNA #2 | 0.28 ± 0.05 | 72% |
| PTCH1 siRNA #3 | 0.45 ± 0.08 | 55% |
| Data are presented as mean ± SEM from three independent experiments. |
References
- 1. Mutational Analysis of Hedgehog Signaling Pathway Genes in Human Malignant Mesothelioma | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in the Hedgehog Pathway Genes SMO and PTCH1 in Human Gastric Tumors | PLOS One [journals.plos.org]
- 4. Mutations in the Hedgehog Pathway Genes SMO and PTCH1 in Human Gastric Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patched1 and Patched2 inhibit Smoothened non-cell autonomously - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 8. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Avoiding Pitfalls of Internal Controls: Validation of Reference Genes for Analysis by qRT-PCR and Western Blot throughout Rat Retinal Development | PLOS One [journals.plos.org]
Application Notes and Protocols for Developing a Cell-Based Assay for Hedgehog Pathway Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[1][2] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[3] This document provides detailed protocols for a cell-based luciferase reporter assay to quantitatively measure the activity of the Hedgehog pathway. This assay serves as a robust tool for screening and characterizing potential modulators of this critical signaling cascade.
The principle of this assay relies on a reporter gene, typically firefly luciferase, under the transcriptional control of a promoter containing multiple binding sites for the Gli family of transcription factors.[1] Gli proteins are the terminal effectors of the Hh pathway; upon pathway activation, they translocate to the nucleus and induce the expression of target genes.[3] The resulting luminescence from the luciferase reaction is directly proportional to the level of Hedgehog pathway activation.[1] A second reporter, such as Renilla luciferase, is often co-expressed under a constitutive promoter to normalize for variations in cell number and transfection efficiency.[3]
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[3] In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[3] Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This leads to a cascade of intracellular events that ultimately results in the activation of the Gli transcription factors. Activated Gli proteins then move into the nucleus to regulate the transcription of Hh target genes.[3]
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow
The general workflow for the Hedgehog luciferase reporter assay involves several key steps, from cell culture to data analysis. The process begins with seeding cells, followed by treatment with test compounds (agonists or inhibitors). After an appropriate incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The final step involves normalizing the data and calculating the results.
Caption: A typical experimental workflow for the Hedgehog luciferase reporter assay.
Data Presentation
The following tables provide examples of quantitative data that can be generated using this assay. Table 1 shows the dose-dependent activation of the Hedgehog pathway by the Smoothened agonist, SAG. Table 2 illustrates the inhibitory effect of the well-characterized Hedgehog pathway inhibitor, cyclopamine (B1684311), on Shh-induced pathway activation.
Table 1: Hedgehog Pathway Activation by SAG
| SAG Concentration (nM) | Fold Induction (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 1 | 5.2 ± 0.4 |
| 3 | 15.8 ± 1.2 |
| 10 | 45.3 ± 3.5 |
| 30 | 89.1 ± 7.2 |
| 100 | 125.6 ± 10.1 |
| EC50 | ~3 nM [4] |
Table 2: Inhibition of Shh-induced Pathway Activation by Cyclopamine
| Cyclopamine Concentration (nM) | Percent Inhibition (Mean ± SD) |
| 0 | 0 ± 5 |
| 10 | 15.2 ± 2.1 |
| 50 | 48.9 ± 4.3 |
| 100 | 75.6 ± 6.8 |
| 200 | 92.3 ± 8.1 |
| 500 | 98.1 ± 2.5 |
| IC50 | ~46-300 nM [5][6] |
Experimental Protocols
This section provides detailed protocols for performing a Hedgehog pathway luciferase reporter assay using either a stable cell line or transient transfection.
Materials and Reagents
-
Cell Line: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (e.g., Shh-LIGHT2 cells) are recommended.[6] Alternatively, standard NIH/3T3 cells can be used for transient transfection.
-
Culture Media:
-
Plasmids (for transient transfection):
-
Gli-responsive firefly luciferase reporter plasmid.
-
Renilla luciferase control plasmid (e.g., pRL-TK).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Hedgehog Pathway Modulators:
-
Assay Reagents: Dual-Luciferase® Reporter Assay System or a similar kit.
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Protocol for Stable Cell Line (e.g., Shh-LIGHT2)
-
Cell Seeding:
-
On Day 0, seed the Gli-luciferase reporter NIH/3T3 cells in a 96-well white, clear-bottom plate at a density of 25,000 cells per well in 100 µL of growth medium.[3]
-
Include wells without cells for background luminescence measurement.[3]
-
Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency. It is critical for the cells to be confluent before treatment.[3][8]
-
-
Compound Treatment:
-
On Day 1, carefully remove the growth medium.
-
For agonist testing, add serial dilutions of the agonist (e.g., SAG) in assay medium to the wells.
-
For inhibitor testing, pre-incubate the cells with serial dilutions of the inhibitor (e.g., cyclopamine) in assay medium for 1-2 hours before adding a fixed concentration of an agonist (e.g., Shh).
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 24 to 48 hours.[2]
-
-
Luciferase Assay:
-
On Day 2 or 3, equilibrate the plate and the luciferase assay reagents to room temperature.[3]
-
Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure firefly luciferase activity, then add the second reagent to quench the firefly signal and measure Renilla luciferase activity.[7]
-
Protocol for Transient Transfection
-
Cell Seeding:
-
On Day 0, seed NIH/3T3 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On Day 1, co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A common ratio of firefly to Renilla plasmid is 10:1.[9]
-
-
Post-Transfection and Treatment:
-
Luciferase Assay:
-
On Day 5, after a 24-30 hour incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.[3]
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[2]
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction (for agonists): Calculate the fold change in luciferase activity by dividing the normalized activity of the treated samples by that of the vehicle-treated control.[2]
-
Fold Induction = Normalized Activity (Treated) / Normalized Activity (Vehicle)
-
-
Percent Inhibition (for inhibitors): Calculate the percentage of inhibition relative to the agonist-only control.
-
Percent Inhibition = 100 * [1 - (Normalized Activity (Inhibitor + Agonist) - Normalized Activity (Vehicle)) / (Normalized Activity (Agonist) - Normalized Activity (Vehicle))]
-
-
Dose-Response Curves: Plot the fold induction or percent inhibition against the logarithm of the compound concentration to determine the EC50 or IC50 values, respectively.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Luminescence | - Contamination of reagents or plates. - Incomplete removal of medium before lysis. | - Use fresh, sterile reagents and plates. - Ensure complete removal of medium.[3] |
| Low Fold Induction | - Cells are not responsive. - Low agonist activity. - Suboptimal assay conditions. | - Use a validated responsive cell line. - Check the activity of the agonist. - Optimize cell density, serum concentration, and incubation times.[3] |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Uneven transfection efficiency. - Pipetting errors. | - Ensure uniform cell seeding. - Optimize transfection protocol. - Use a multichannel pipette for reagent addition.[3][10] |
| Weak or No Signal | - Non-functional reagents. - Low transfection efficiency. - Weak promoter on the reporter construct. | - Check the functionality and storage of reagents. - Optimize the ratio of plasmid DNA to transfection reagent. - Consider using a stronger constitutive promoter for the Renilla control.[10] |
For more detailed troubleshooting, refer to the manufacturer's guide for your specific luciferase assay kit and cell line.[11]
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. goldbio.com [goldbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Detecting PTCH1: A Detailed Western Blot Protocol for Researchers
Application Note and Protocol
For researchers and professionals in drug development, accurate detection of the Patched-1 (PTCH1) protein is critical for understanding the Hedgehog signaling pathway's role in development and disease. This document provides a comprehensive protocol for the Western blot analysis of PTCH1, including detailed experimental procedures, data presentation in structured tables, and visual diagrams of the signaling pathway and experimental workflow.
PTCH1 Signaling Pathway
The PTCH1 protein is a key component of the Hedgehog signaling pathway, a critical regulator of embryonic development and tissue homeostasis. In the absence of the Sonic Hedgehog (SHH) ligand, PTCH1 inhibits the activity of Smoothened (SMO), keeping the pathway inactive. Upon binding of SHH to PTCH1, this inhibition is relieved, allowing SMO to activate downstream transcription factors of the GLI family, which then regulate the expression of target genes.[1][2][3] Dysregulation of this pathway is implicated in various cancers and developmental disorders.[1][4]
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states, highlighting the central role of PTCH1 in regulating SMO activity and downstream gene transcription.
Western Blot Protocol for PTCH1 Detection
This protocol outlines the key steps for detecting PTCH1 protein in cell lysates or tissue homogenates.
I. Sample Preparation
Proper sample preparation is crucial for successful PTCH1 detection.
-
Cell Lysis (Adherent Cells):
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Tissue Homogenization:
-
Dissect the tissue of interest on ice and snap-freeze in liquid nitrogen.
-
For approximately 5 mg of tissue, add 300 µL of ice-cold lysis buffer and homogenize.
-
Agitate for 2 hours at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
II. SDS-PAGE and Electrotransfer
Separation of proteins by size and their transfer to a membrane are foundational steps.
-
Sample Loading:
-
Mix the protein lysate with 4x SDS loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of total protein per lane onto a polyacrylamide gel (e.g., 10% SDS-PAGE).[5]
-
-
Electrophoresis:
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Transfer conditions should be optimized, but a common starting point is 100V for 1-2 hours at 4°C.
-
III. Immunoblotting and Detection
Probing the membrane with specific antibodies allows for the visualization of PTCH1.
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Quantitative Data Summary
The following tables provide a summary of recommended antibody dilutions and other quantitative parameters for the Western blot detection of PTCH1.
Table 1: Primary Antibody Recommendations
| Antibody Name | Host Species | Recommended Dilution | Supplier |
| PTCH1 Polyclonal Antibody (17520-1-AP) | Rabbit | 1:500 - 1:1000 | Proteintech[8] |
| Anti-Patched/PTCH1 Antibody (A88567) | Rabbit | 1:500 - 1:1000 | Boster Bio[9] |
| Anti-PTCH1 antibody (SAB2101867) | Rabbit | 1:500 - 1:1000 | Sigma-Aldrich |
| Anti-Patched / PTCH1 antibody (ab53715) | Rabbit | Varies by application | Abcam[10] |
| PTCH1 (C53A3) Rabbit mAb #2468 | Rabbit | Varies by application | Cell Signaling Technology[4] |
Table 2: General Western Blot Parameters
| Parameter | Recommended Value |
| Protein Load per Lane | 20-50 µg[5] |
| SDS-PAGE Gel Percentage | 10%[5] |
| Blocking Solution | 5% non-fat dry milk or BSA in TBST[7] |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Western blot detection of PTCH1 protein.
Troubleshooting
Common issues in Western blotting for PTCH1 include weak or no signal, high background, and non-specific bands. Refer to the following suggestions to address these problems:
-
Weak or No Signal:
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[7]
-
-
Non-specific Bands:
-
Ensure the purity of the primary antibody; consider using an affinity-purified antibody.
-
Use a fresh lysis buffer with protease inhibitors to prevent protein degradation.
-
Run appropriate controls, such as a negative cell line or tissue, to confirm antibody specificity.[13]
-
References
- 1. PTCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The protein-specific activities of the transmembrane modules of Ptch1 and Ptch2 are determined by their adjacent protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PTCH1 antibody (17520-1-AP) | Proteintech [ptglab.com]
- 9. Blocked IP Address | Antibodies.com [antibodies.com]
- 10. Anti-Patched / PTCH1 antibody (ab53715) | Abcam [abcam.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
Generating Stable Cell Lines with PTCH1 Overexpression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patched-1 (PTCH1) gene encodes a transmembrane protein that serves as the receptor for the Sonic Hedgehog (Shh) signaling pathway.[1][2] This pathway is crucial during embryonic development and plays a significant role in adult tissue homeostasis.[2][3] PTCH1 acts as a tumor suppressor by inhibiting the activity of the Smoothened (SMO) protein in the absence of the Shh ligand.[4][5] Dysregulation of the Hedgehog pathway, often due to mutations or altered expression of PTCH1, is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[1][6]
The generation of stable cell lines that constitutively overexpress PTCH1 is an invaluable tool for investigating the intricacies of the Hedgehog signaling pathway, elucidating the functional consequences of PTCH1 overexpression in various cellular contexts, and for screening potential therapeutic agents that modulate this pathway.[7][8] These cell lines provide a consistent and reproducible experimental system for long-term studies, overcoming the transient nature of temporary transfection methods.[9][10]
This document provides detailed application notes and protocols for the successful generation, validation, and characterization of stable cell lines with PTCH1 overexpression.
Data Presentation
Table 1: Typical Antibiotic Concentrations for Stable Cell Line Selection
| Antibiotic | Selection Agent For | Typical Concentration Range for HEK293 Cells (µg/mL) | Typical Concentration Range for Cancer Cell Lines (µg/mL) | Reference |
| G418 (Geneticin) | Neomycin resistance gene (neo) | 400 - 800 | 200 - 1000+ | [11][12] |
| Puromycin | Puromycin N-acetyl-transferase gene (pac) | 1 - 10 | 0.5 - 10 | [1][2] |
Note: The optimal concentration is cell-line dependent and must be determined empirically by performing a kill curve experiment prior to selection.
Table 2: Representative Quantitative Data from PTCH1 Overexpression Studies
| Parameter | Cell Line | Method of Overexpression | Fold Change/Effect | Reference |
| PTCH1 mRNA Expression | Human Gastric Cancer Cell Line (AGS) | 5-Aza-dc treatment (demethylation) | Re-expression observed | [13] |
| PTCH1 Protein Expression | Ovarian Cancer Cell Lines (SKOV3, A2780) | pIRES2-PTCH1 plasmid transfection | Significant upregulation | [14] |
| GLI1 Protein Expression | Ovarian Cancer Cell Lines (SKOV3, A2780) | pIRES2-PTCH1 plasmid transfection | Inhibition of expression | [14] |
| Cell Proliferation | Ovarian Cancer Cell Lines (SKOV3, A2780) | pIRES2-PTCH1 plasmid transfection | Attenuated | [14] |
| Apoptosis | Ovarian Cancer Cell Lines (SKOV3, A2780) | pIRES2-PTCH1 plasmid transfection | Induced | [14] |
| Cell Migration | Non-small cell lung cancer cell lines (H1299) | pcDNA3.1-PTCH1-3'UTR transfection | ~66% increase | [15] |
| Cell Invasion | Non-small cell lung cancer cell lines (H1299) | pcDNA3.1-PTCH1-3'UTR transfection | ~37% increase | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hedgehog Signaling Pathway. In the "OFF" state, PTCH1 inhibits SMO, leading to the processing of GLI into a transcriptional repressor. In the "ON" state, Shh ligand binding to PTCH1 alleviates SMO inhibition, resulting in the activation of GLI and transcription of target genes.
Caption: Experimental workflow for generating and validating a stable cell line overexpressing PTCH1.
Experimental Protocols
Protocol 1: Construction of PTCH1 Expression Vector
This protocol describes the cloning of the human PTCH1 coding sequence into a mammalian expression vector, such as pcDNA3.1, which contains a neomycin resistance gene for selection.
Materials:
-
Human PTCH1 cDNA
-
pcDNA3.1(+) vector
-
Restriction enzymes (e.g., HindIII and XhoI)
-
T4 DNA Ligase and buffer
-
High-fidelity DNA polymerase for PCR
-
Agarose (B213101) and reagents for gel electrophoresis
-
DNA purification kits (PCR and gel extraction)
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin (B1664943)
Method:
-
Amplification of PTCH1 cDNA:
-
Design primers to amplify the full-length coding sequence of human PTCH1. Incorporate restriction sites (e.g., HindIII and XhoI) into the 5' ends of the forward and reverse primers, respectively.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Run the PCR product on a 1% agarose gel to verify the size of the amplicon.
-
Purify the PCR product using a PCR purification kit.
-
-
Vector and Insert Digestion:
-
Digest both the pcDNA3.1(+) vector and the purified PTCH1 PCR product with the selected restriction enzymes (e.g., HindIII and XhoI) according to the manufacturer's instructions.
-
Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.
-
-
Ligation:
-
Set up a ligation reaction with the digested pcDNA3.1(+) vector and the PTCH1 insert at a molar ratio of approximately 1:3 (vector:insert).
-
Include a negative control (vector only).
-
Incubate the reaction with T4 DNA Ligase at the recommended temperature and time.
-
-
Transformation and Screening:
-
Transform the ligation mixture into competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Select several individual colonies and grow them in liquid LB medium with ampicillin.
-
Isolate plasmid DNA from the overnight cultures (miniprep).
-
Verify the correct insertion of the PTCH1 gene by restriction digestion and Sanger sequencing.
-
Protocol 2: Generation of a Stable PTCH1-Overexpressing Cell Line
This protocol outlines the steps for transfecting a host cell line (e.g., HEK293) with the PTCH1 expression vector and selecting for stably transfected cells using G418.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
pcDNA3.1-PTCH1 plasmid DNA (from Protocol 1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
G418 (Geneticin)
-
Phosphate-buffered saline (PBS)
-
6-well and 10 cm tissue culture plates
-
Cloning cylinders or limiting dilution supplies
Method:
-
Cell Seeding for Transfection:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[16]
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. For a 6-well plate, typically 2.5 µg of plasmid DNA is used per well.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
After 4-6 hours, replace the transfection medium with fresh complete growth medium.
-
-
Antibiotic Selection (Kill Curve):
-
Prior to selecting transfected cells, determine the optimal concentration of G418 for your specific cell line.
-
Seed non-transfected HEK293 cells in a 24-well plate.
-
The next day, add a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) to the wells.
-
Culture the cells for 7-10 days, replacing the medium with fresh G418-containing medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in 100% cell death. For HEK293 cells, this is often in the range of 400-800 µg/mL.[12]
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the transfected cells into 10 cm plates at a low density in complete growth medium containing the predetermined optimal concentration of G418.
-
Replace the selective medium every 3-4 days.
-
After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
-
Isolation and Expansion of Clonal Cell Lines:
-
Isolate well-separated colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
Expand each clonal population in selective medium.
-
Once a sufficient number of cells is obtained, freeze down aliquots of each clone for long-term storage.
-
Protocol 3: Validation of PTCH1 Overexpression
A. Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for human PTCH1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Method:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the parental cell line and the PTCH1-overexpressing clonal cell lines.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample, including primers for PTCH1 and the housekeeping gene.
-
Perform the qPCR according to the instrument's protocol.
-
-
Data Analysis:
-
Calculate the relative expression of PTCH1 mRNA in the overexpressing clones compared to the parental cells using the ΔΔCt method, normalized to the housekeeping gene.[17]
-
B. Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PTCH1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Protein Extraction and Quantification:
-
Lyse cells from the parental and PTCH1-overexpressing clones in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PTCH1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[18]
-
Protocol 4: Functional Assays
A. Cell Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Method:
-
Cell Seeding:
-
Resuspend PTCH1-overexpressing and control cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell inserts.
-
Add complete medium to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C to allow for cell migration.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the migration rate of PTCH1-overexpressing cells to the control cells.[15]
-
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Method:
-
Cell Treatment (Optional):
-
Induce apoptosis in PTCH1-overexpressing and control cells with a known stimulus if desired.
-
-
Staining:
-
Harvest the cells and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Compare the apoptosis rates between the PTCH1-overexpressing and control cells.[19]
-
Conclusion
The generation of stable cell lines with PTCH1 overexpression is a powerful approach for advancing our understanding of Hedgehog signaling in both normal physiology and disease states. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully establish and characterize these valuable cellular models. Careful optimization of experimental conditions and rigorous validation of PTCH1 overexpression are paramount for obtaining reliable and reproducible data in subsequent functional studies and drug discovery efforts.
References
- 1. tools.mirusbio.com [tools.mirusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Ptch1 overexpression drives skin carcinogenesis and developmental defects in K14PtchFVB mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Partial Truncation of the C-Terminal Domain of PTCH1 in Cancer Enhances Autophagy and Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abo.com.pl [abo.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 10. invivogen.com [invivogen.com]
- 11. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Detection and analysis of the methylation status of PTCH1 gene involved in the hedgehog signaling pathway in a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of PTCH1 on Ovarian Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Co-expression analysis revealed PTCH1-3'UTR promoted cell migration and invasion by activating miR-101-3p/SLC39A6 axis in non-small cell lung cancer: implicating the novel function of PTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. affigen.com [affigen.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PTCH1 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patched1 (PTCH1) is a 12-pass transmembrane protein that functions as the primary receptor for the Sonic Hedgehog (SHH) ligand and is a critical component of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is essential during embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[2] PTCH1 acts as a tumor suppressor by inhibiting the activity of the G protein-coupled receptor Smoothened (SMO).[2][3] The binding of SHH to PTCH1 alleviates this inhibition, leading to the activation of downstream signaling.[2][3] Understanding the protein-protein interactions (PPIs) of PTCH1 is crucial for elucidating the molecular mechanisms of Hh signaling and for the development of targeted therapeutics.
These application notes provide an overview and detailed protocols for several key methods used to investigate PTCH1 PPIs.
Key Interaction Partners of PTCH1
The primary and most studied interacting partner of PTCH1 is its ligand, Sonic Hedgehog (SHH).[2] In the absence of SHH, PTCH1 is thought to exist as a homodimer or higher-order oligomer.[4] Upon SHH binding, a 2:1 complex of PTCH1:SHH is formed, which is then internalized.[2][4] While PTCH1 regulates SMO, a direct interaction between the two proteins has not been conclusively demonstrated.[3] Instead, it is believed that PTCH1 regulates SMO activity by controlling the accessibility of cholesterol.[3][5]
Methods for Studying PTCH1 Protein-Protein Interactions
A variety of in vitro and in vivo techniques can be employed to study PTCH1 PPIs. The choice of method depends on the specific research question, such as confirming a predicted interaction, identifying novel binding partners, or characterizing the interaction in a cellular context.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions in their native cellular environment.[6][7] The principle involves using an antibody to capture a specific protein of interest (the "bait," e.g., PTCH1), which in turn "pulls down" its interacting partners (the "prey"). The entire complex is then isolated, and the interacting proteins are identified, typically by Western blotting or mass spectrometry.
Materials:
-
Cells expressing endogenous or tagged PTCH1
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Anti-PTCH1 antibody (for immunoprecipitation)
-
Control IgG (isotype matched)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE sample buffer
-
Antibodies for Western blot detection (anti-PTCH1 and anti-prey protein)
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.[7]
-
Add ice-cold Co-IP lysis buffer to the cell pellet.[7][8] For a 10 cm dish, use 1 ml of lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µl of Protein A/G beads to the lysate.
-
Incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.[7]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
To 500-1000 µg of protein lysate, add 2-5 µg of the primary antibody (anti-PTCH1) or control IgG.
-
Incubate overnight at 4°C with gentle rotation.[6]
-
-
Capture of Immune Complexes:
-
Add 30-50 µl of equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Co-IP wash buffer.[1] After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30-50 µl of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for electrophoresis.
-
Analyze the results by Western blotting with antibodies against PTCH1 and the putative interacting protein.
-
Pull-Down Assay
Pull-down assays are an in vitro method used to confirm the direct physical interaction between two proteins.[9] This technique utilizes a purified "bait" protein that is tagged (e.g., with GST or His) and immobilized on affinity resin. This bait-resin complex is then incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by Western blotting.
Materials:
-
Purified GST-tagged PTCH1 fragment (bait) and untagged prey protein or cell lysate.
-
Glutathione-agarose or magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Elution Buffer (e.g., 10-50 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0).
-
SDS-PAGE sample buffer.
Procedure:
-
Bait Protein Immobilization:
-
Incubate the purified GST-PTCH1 bait protein with glutathione beads for 1-2 hours at 4°C.
-
Wash the beads 3 times with binding buffer to remove unbound bait protein.
-
-
Interaction:
-
Add the cell lysate or purified prey protein to the bait-bound beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Include a negative control with GST-bound beads alone to check for non-specific binding.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.[9]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 10-30 minutes at room temperature.
-
Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting for the prey protein.
-
Yeast Two-Hybrid (Y2H) System
The yeast two-hybrid (Y2H) screen is a powerful genetic method for identifying novel protein-protein interactions in vivo.[10][11] The system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[11] In a Y2H screen, the PTCH1 "bait" protein is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for cell growth on selective media.[10][11]
Materials:
-
Yeast strains (e.g., AH109, Y2HGold).
-
Plasmids for bait (pGBKT7) and prey (pGADT7) fusions.
-
cDNA library for prey construction.
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Reagents for β-galactosidase assay (optional).
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the PTCH1 coding sequence (or a specific domain) in-frame with the GAL4 DNA-BD in the bait plasmid.
-
Transform the bait plasmid into a suitable yeast strain.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform the cDNA prey library (fused to the GAL4 AD) into the yeast strain containing the PTCH1 bait plasmid.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
-
Selection of Positive Interactions:
-
Replica-plate the colonies onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to identify true interactors.
-
Positive colonies that grow on the high-stringency media indicate a potential protein-protein interaction.
-
-
Identification of Prey Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
-
Validation:
-
Re-transform the identified prey plasmid with the bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform a β-galactosidase filter lift assay for an additional reporter gene confirmation.
-
In Situ Proximity Ligation Assay (PLA)
The in situ Proximity Ligation Assay (PLA) is a technique that allows for the visualization of protein-protein interactions within fixed cells or tissues with high specificity and sensitivity.[12][13][14] It uses antibodies to detect the two proteins of interest. If the proteins are in close proximity (less than 40 nm), oligonucleotide-linked secondary antibodies (PLA probes) can be ligated to form a circular DNA template.[14] This template is then amplified by a rolling-circle amplification process, and the product is detected with fluorescently labeled oligonucleotides, appearing as a distinct fluorescent spot.[14]
Materials:
-
Cells or tissue sections on slides.
-
Primary antibodies against PTCH1 and the putative interacting protein, raised in different species (e.g., rabbit and mouse).
-
PLA probes (anti-rabbit and anti-mouse secondary antibodies with attached oligonucleotides).
-
Ligation and amplification reagents (provided in commercial PLA kits).
-
Fluorescence microscope.
Procedure:
-
Sample Preparation:
-
Fix and permeabilize cells or tissue sections on slides according to standard immunofluorescence protocols.
-
-
Antibody Incubation:
-
Incubate the samples with a mixture of the two primary antibodies (anti-PTCH1 and anti-prey).
-
-
PLA Probe Incubation:
-
Wash the samples and incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).
-
-
Ligation:
-
Wash and add the ligation solution, which contains oligonucleotides that will hybridize to the PLA probes and a ligase to form a circular DNA molecule if the probes are in close proximity.[13]
-
-
Amplification:
-
Wash and add the amplification solution containing a DNA polymerase to initiate rolling-circle amplification of the DNA circle. Fluorescently labeled oligonucleotides are included in this step for detection.
-
-
Visualization:
-
Mount the slides and visualize the PLA signals as bright fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
-
Resonance Energy Transfer (FRET and BRET)
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions in living cells.[15][16] Both methods rely on the transfer of energy between two chromophores, a "donor" and an "acceptor," when they are in very close proximity (typically <10 nm).[15]
-
FRET: In FRET, a donor fluorophore (e.g., CFP) is excited, and if an acceptor fluorophore (e.g., YFP) is nearby, energy is transferred non-radiatively, leading to acceptor fluorescence.[17]
-
BRET: In BRET, the donor is a luciferase (e.g., Renilla luciferase), and energy is transferred to a fluorescent acceptor (e.g., YFP) upon the addition of a substrate (e.g., coelenterazine).[15][16] BRET has the advantage of lower background signal as it does not require external excitation light.[16][18]
To study PTCH1 interactions using these methods, one would create fusion constructs of PTCH1 with the donor molecule and the potential interacting partner with the acceptor molecule (or vice versa).
Data Presentation
Quantitative data from PPI studies can provide valuable insights into the strength and dynamics of the interaction.
Table 1: Quantitative Analysis of PTCH1-SHH Interaction
| Method | Interacting Proteins | Affinity (Kd) | Source |
| Microscale Thermophoresis | Ptch1-B and ShhN | 27 ± 14 nM | [19] |
Visualizations
Signaling Pathway
Caption: Simplified Hedgehog signaling pathway illustrating the interaction of SHH with PTCH1, leading to the derepression of SMO and activation of Gli transcription factors.
Experimental Workflows
Caption: Workflow for Co-Immunoprecipitation (Co-IP) to study PTCH1 protein interactions.
Caption: Workflow for a Yeast Two-Hybrid (Y2H) screen to identify novel PTCH1 interacting proteins.
References
- 1. The protein-specific activities of the transmembrane modules of Ptch1 and Ptch2 are determined by their adjacent protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Cholesterol Binding to the Receptor Patched1 by its interactions With the Ligand Sonic Hedgehog (Shh) [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. ptglab.com [ptglab.com]
- 9. youtube.com [youtube.com]
- 10. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. In Situ Proximity Ligation Assay to Visualize Protein-Protein Interactions in Tumor Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
- 18. berthold.com [berthold.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Hybridization of PTCH1 mRNA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the localization of Patched-1 (PTCH1) mRNA in tissue samples using in situ hybridization (ISH). PTCH1 is a critical component of the Hedgehog (Hh) signaling pathway, acting as the receptor for the Sonic Hedgehog (SHH) ligand.[1][2] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers.[1][3] Therefore, visualizing the spatial expression pattern of PTCH1 mRNA is crucial for understanding its role in both normal physiology and disease.
Introduction to In Situ Hybridization
In situ hybridization is a powerful technique that allows for the precise localization of a specific nucleic acid sequence (in this case, PTCH1 mRNA) within the cellular context of a tissue sample.[4][5] The method relies on the hybridization of a labeled nucleic acid probe complementary to the target mRNA sequence.[6] This probe can be detected using either chromogenic or fluorescent methods, providing a visual representation of gene expression at the cellular level.[4]
The Hedgehog Signaling Pathway and PTCH1
The Hedgehog signaling pathway is a key regulator of embryonic development and tissue homeostasis.[1][7] In the "off" state, the PTCH1 receptor inhibits the activity of Smoothened (SMO), a downstream signaling protein.[1][7] Upon binding of the SHH ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and regulate the expression of target genes.[1][7]
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PTCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. PTCH1 patched 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmable in situ amplification for multiplexed imaging of mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Patient-Derived Xenografts to Elucidate PTCH1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Patched-1 (PTCH1) gene is a critical negative regulator of the Hedgehog (Hh) signaling pathway and functions as a tumor suppressor.[1][2][3] The PTCH1 protein is the receptor for the Sonic Hedgehog (SHH) ligand.[1][3] In the absence of SHH, PTCH1 actively inhibits the G-protein-coupled receptor-like protein Smoothened (SMO).[4][5] Loss-of-function mutations in PTCH1 abrogate this inhibition, leading to constitutive activation of SMO, subsequent activation of GLI family transcription factors, and transcription of Hh target genes that drive cell proliferation.[5][6] This aberrant signaling is a key driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[2][4][7]
Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunocompromised mice, have emerged as a superior preclinical platform. These models retain the histological and genetic characteristics of the original tumor, including the complex tumor microenvironment, offering a more predictive model for studying cancer biology and therapeutic responses compared to traditional cell lines. This document provides detailed application notes and protocols for leveraging PDX models to study PTCH1 function, from model establishment to functional genetic analysis and preclinical therapeutic testing.
Application Note 1: Establishment of PTCH1-Mutant PDX Models
The foundation for studying PTCH1 function in vivo is the successful establishment of PDX models from patient tumors known or suspected to harbor PTCH1 mutations. These are typically sourced from patients with Gorlin syndrome, sporadic BCC, or SHH-subtype medulloblastoma.[2][4] The general workflow involves obtaining fresh tumor tissue, implanting it into immunocompromised mice, and serially passaging the tumor to expand the cohort for characterization and experimentation.
Application Note 2: Functional Analysis of PTCH1 using shRNA
To specifically investigate the consequences of PTCH1 loss-of-function, one can utilize PDX models derived from tumors with wild-type PTCH1 and introduce a PTCH1-targeting short-hairpin RNA (shRNA). This allows for a controlled comparison between a tumor with normal PTCH1 function and one where it is acutely knocked down. The most effective method for stable gene knockdown in PDX models is ex vivo lentiviral transduction of dissociated tumor cells followed by re-implantation.
Application Note 3: Preclinical Efficacy of Hedgehog Pathway Inhibitors
PTCH1-mutant PDX models are invaluable for testing the efficacy of targeted therapies, particularly SMO inhibitors like vismodegib (B1684315) and sonidegib. These drugs are designed to block the constitutively active signaling resulting from PTCH1 loss. Efficacy studies typically involve treating cohorts of mice bearing established PDX tumors and measuring tumor volume over time compared to a vehicle-treated control group.
Hedgehog Signaling Pathway
The diagram below illustrates the central role of PTCH1 in the Hedgehog signaling pathway and the mechanism of action for SMO inhibitors.
Quantitative Data Presentation
The following table summarizes representative preclinical data for the SMO inhibitor vismodegib in Hedgehog pathway-driven cancer models, illustrating how results from PDX studies can be presented.
| Model Type | Cancer Type | Genetic Driver | Treatment | Dose (mg/kg) | Max Tumor Growth Inhibition (TGI) | Citation |
| Allograft | Medulloblastoma | Ptch+/- | Vismodegib | 25 | Stasis | [1][3] |
| Allograft | Medulloblastoma | Ptch+/- | Vismodegib | 50 | Regression | [1][3] |
| PDX (D5123) | Colorectal | Hh Ligand-Dependent | Vismodegib | 69 | 52% | [1][3] |
| PDX (1040830) | Pancreatic | Hh Ligand-Dependent | Vismodegib | 92 | 69% | [1][3] |
Detailed Experimental Protocols
Protocol 1: Establishment and Propagation of a Solid Tumor PDX Model
This protocol outlines the key steps for implanting and passaging human tumor tissue in immunodeficient mice.
Materials:
-
NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ (NSG) mice, 6-8 weeks old.
-
Fresh, sterile patient tumor tissue in transport medium (e.g., DMEM) on ice.
-
Sterile surgical instruments (scalpels, forceps).
-
Matrigel® Basement Membrane Matrix.
-
Anesthesia (e.g., Isoflurane).
-
Calipers for tumor measurement.
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the patient tissue with cold PBS. Mince the tumor into small fragments (approx. 2-3 mm³).
-
Implantation (Passage 0):
-
Anesthetize an NSG mouse. Shave and sterilize the flank area.
-
Make a small incision (approx. 5 mm) in the skin. Create a subcutaneous pocket using blunt forceps.
-
Mix a tumor fragment with 50 µL of Matrigel.
-
Implant the Matrigel/tumor slurry into the subcutaneous pocket.
-
Close the incision with a surgical clip or suture.
-
-
Tumor Monitoring:
-
Monitor mice for health and tumor growth.
-
Begin measuring tumors with calipers once they become palpable. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Passaging:
-
When a tumor reaches the protocol-defined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Under sterile conditions, excise the tumor. Remove any necrotic tissue.
-
Mince the viable tumor tissue into fragments for re-implantation into new host mice (as in Step 2) and for cryopreservation.
-
-
Cryopreservation:
-
Place tumor fragments in cryovials containing freezing medium (e.g., 90% FBS, 10% DMSO).
-
Freeze vials slowly using a controlled-rate freezer or an isopropanol (B130326) container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.
-
Protocol 2: Ex Vivo Lentiviral shRNA Transduction of PDX Cells
This protocol describes how to genetically modify PDX tumor cells for functional studies.
Materials:
-
Established PDX tumor.
-
High-titer lentiviral particles expressing a PTCH1-targeting shRNA and a non-targeting control shRNA (titer > 10⁸ TU/mL is recommended).
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymes (collagenase, dispase).
-
Cell culture medium suitable for organoids (e.g., advanced DMEM/F12 with supplements).
-
Polybrene or other transduction enhancement reagent.
-
NSG mice for re-implantation.
Procedure:
-
Tumor Dissociation: Excise a fresh PDX tumor and dissociate it into single cells or small organoids using a mechanical and enzymatic dissociation protocol.
-
Cell Culture: Plate the dissociated cells/organoids in ultra-low attachment plates with appropriate culture medium. Allow them to recover for 24 hours.
-
Transduction:
-
Add a transduction enhancer like Polybrene (final concentration ~8 µg/mL) to the cells.
-
Add the lentiviral particles (shPTCH1 or shControl) at a predetermined multiplicity of infection (MOI).
-
Incubate for 24-72 hours.
-
(Optional) If the virus contains a selection marker (e.g., puromycin), apply the selection agent to enrich for transduced cells.
-
-
Preparation for Implantation: Harvest the transduced cells/organoids. Wash with PBS to remove any remaining virus and culture medium.
-
Re-implantation: Resuspend a defined number of cells (e.g., 1x10⁶) in a PBS/Matrigel mixture and implant subcutaneously into new NSG mice as described in Protocol 1.
-
Analysis: Monitor tumor growth in both the shPTCH1 and shControl cohorts. At the study endpoint, excise tumors for downstream analysis (e.g., Western blot for PTCH1 knockdown confirmation, IHC for pathway markers).
Protocol 3: Immunohistochemistry (IHC) for GLI1 and Ki67
This protocol details the staining of FFPE PDX tumor sections to assess Hedgehog pathway activation (GLI1) and cell proliferation (Ki67).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue slides (5 µm thick).
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%).
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase.
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibodies: Rabbit anti-GLI1, Rabbit anti-Ki67.
-
HRP-conjugated goat anti-rabbit secondary antibody.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded alcohol series: 100% ethanol (2x 5 min), 95% ethanol (1x 5 min), 70% ethanol (1x 5 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the solution to a sub-boiling temperature (~95-100°C) for 10-20 minutes using a steamer, water bath, or microwave.
-
Allow slides to cool on the benchtop for at least 30 minutes.
-
-
Staining:
-
Rinse slides in wash buffer (e.g., TBST).
-
Quench endogenous peroxidase activity by incubating with 3% H₂O₂ for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
Drain blocking solution and apply primary antibody (anti-GLI1 or anti-Ki67) diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Wash slides 3x with wash buffer.
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides 3x with wash buffer.
-
-
Detection and Visualization:
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes to stain nuclei blue.
-
"Blue" the slides in running tap water.
-
Dehydrate slides through a graded alcohol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis: Examine slides under a microscope. GLI1 staining is typically nuclear and indicates active Hedgehog signaling. Ki67 staining is also nuclear and indicates proliferating cells. Quantify the percentage of positive cells for comparison between experimental groups.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Vismodegib as First-Line Treatment of Mutated Sonic Hedgehog Pathway in Adult Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonic-Hedgehog pathway inhibition normalizes desmoplastic tumor microenvironment to improve chemo- and nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in PTCH1 western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in PTCH1 western blotting experiments.
Troubleshooting Low Signal for PTCH1
This section addresses common problems encountered during the detection of the PTCH1 protein via western blot, presented in a question-and-answer format.
Question: Why am I observing a very faint or no band for my PTCH1 protein?
Answer: A weak or absent signal for PTCH1 can stem from several factors, ranging from suboptimal antibody concentrations and insufficient protein loading to inefficient transfer. PTCH1 is a large transmembrane protein with a predicted molecular weight of approximately 161 kDa, which can present challenges during the western blotting process.[1]
-
Antibody Concentration: The dilutions for both primary and secondary antibodies may need optimization. It's recommended to perform a titration to find the ideal concentration.[2][3] Some commercially available anti-PTCH1 antibodies suggest starting dilutions around 1:500 to 1:2500.[1][4][5]
-
Protein Loading: PTCH1 expression levels can vary significantly between cell types.[6][7] For cells with low endogenous expression, it may be necessary to load a higher amount of total protein, potentially 30 µg or more per lane.[3][8][9] Consider using a positive control, such as lysates from cells known to express PTCH1 (e.g., HeLa, A431, or NIH-3T3 cells) or tissues like the brain, to validate the detection system.[4]
-
Transfer Efficiency: Due to its large size, the transfer of PTCH1 from the gel to the membrane requires careful optimization. Using a wet transfer system is often recommended over semi-dry methods for high molecular weight proteins.[10] Transfer times may need to be extended, and the use of PVDF membranes is often preferred for their higher protein retention capacity.[3][8]
Question: My loading control shows a strong band, but the PTCH1 signal is weak. What should I investigate?
Answer: When the loading control is robust, it suggests that the issue is likely specific to the PTCH1 protein or its detection.
-
Low Endogenous Expression: PTCH1 is not ubiquitously expressed at high levels. Researching the expression profile of PTCH1 in your specific cell line or tissue is crucial.[6][11] Some cell lines, like those with high metastatic potential in colorectal cancer, have been shown to have lower PTCH1 expression.[7] In such cases, enrichment techniques like immunoprecipitation may be necessary prior to western blotting.[3][12]
-
Subcellular Localization: As a transmembrane protein, PTCH1 requires specific lysis buffers to ensure its efficient extraction.[3] Buffers containing stronger detergents may be needed to solubilize membrane proteins effectively. Ensure your lysis buffer is appropriate for extracting proteins from the plasma membrane.
-
Post-Translational Modifications: PTCH1 can undergo post-translational modifications such as phosphorylation, which may affect antibody binding if the epitope is masked.[13][14] Consult the antibody datasheet to ensure it recognizes the protein in its expected state in your samples.
Question: I am using a validated PTCH1 antibody and a positive control, but the signal remains low. What other factors could be influencing the outcome?
Answer: If the antibody and control are performing as expected, other technical aspects of the protocol should be scrutinized.
-
Blocking Conditions: While blocking is essential to prevent non-specific binding, over-blocking or using an inappropriate blocking agent can mask the epitope and reduce the signal.[2][10] If using non-fat dry milk, consider reducing the blocking time or switching to a different agent like Bovine Serum Albumin (BSA), especially when using phospho-specific antibodies.[11][15]
-
Wash Steps: Excessive washing can elute the antibody from the target protein, leading to a weaker signal.[12] Adhere to the recommended number and duration of washes.
-
Detection Reagents: Ensure that your chemiluminescent substrate (e.g., ECL) has not expired and is sensitive enough for detecting low-abundance proteins.[12] The exposure time may also need to be increased.[2]
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Potential Impact on Signal |
| No/Faint Band | Low protein expression | Increase total protein load (30-50 µg); use a positive control cell lysate.[3][8] | Moderate to High |
| Suboptimal antibody dilution | Titrate primary and secondary antibody concentrations.[2][3] | High | |
| Inefficient protein transfer | Optimize transfer time and voltage for high MW proteins; use a wet transfer system.[10] | High | |
| Weak PTCH1, Strong Loading Control | Low endogenous expression | Enrich for PTCH1 using immunoprecipitation.[12] | High |
| Ineffective protein extraction | Use a lysis buffer optimized for membrane proteins. | Moderate | |
| Antibody epitope masking | Check for post-translational modifications; try a different antibody.[13][14] | Moderate to High | |
| Low Signal with Validated Reagents | Over-blocking | Reduce blocking time; switch from milk to BSA or other commercial blocking buffers.[11][15] | Low to Moderate |
| Excessive washing | Reduce the number or duration of wash steps.[12] | Low to Moderate | |
| Insensitive detection | Use a more sensitive ECL substrate; increase exposure time.[2][12] | Moderate to High |
Experimental Protocols
Standard Protocol for PTCH1 Western Blotting
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in a buffer suitable for membrane proteins (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
-
SDS-PAGE:
-
Separate the protein samples on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to ensure adequate resolution of high molecular weight proteins like PTCH1 (~161 kDa).[1]
-
Include a pre-stained protein ladder to monitor separation and transfer efficiency.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform a wet transfer at 100V for 90-120 minutes at 4°C. Transfer conditions should be optimized for your specific system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PTCH1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended starting dilutions are typically between 1:500 and 1:2500.[1][4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film, adjusting the exposure time as needed.
-
Visual Guides
Troubleshooting Workflow for Low PTCH1 Signal
A decision-tree workflow for troubleshooting low PTCH1 signal.
Simplified Hedgehog Signaling Pathway
Role of PTCH1 in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
What is the expected molecular weight of PTCH1? PTCH1 is a large protein, and its predicted molecular weight is approximately 161 kDa.[1] However, depending on post-translational modifications like glycosylation, it may migrate slightly differently on an SDS-PAGE gel.
Which cell lines are good positive controls for PTCH1 expression? Cell lines such as HeLa, A431, and NIH-3T3 have been used in published western blots for PTCH1.[4] Additionally, mouse brain tissue can serve as a positive control.[4] It is always best to consult the literature or antibody datasheets for recommended positive controls.
Are there specific considerations for PTCH1's transmembrane nature? Yes, as a 12-pass transmembrane protein, ensuring complete solubilization from the cell membrane is critical for detection.[16] Using appropriate lysis buffers with sufficient detergent strength and keeping samples cold with protease inhibitors is essential to maintain protein integrity.[3]
Can mutations in PTCH1 affect western blot results? Mutations, particularly those leading to truncations or conformational changes, could potentially alter antibody binding if the epitope is affected.[17] This is a consideration when working with cancer cell lines or patient samples where PTCH1 mutations are common.[18]
References
- 1. novusbio.com [novusbio.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. PTCH1 antibody (17520-1-AP) | Proteintech [ptglab.com]
- 5. Anti-Patched/PTCH1 Antibody (A88567) | Antibodies.com [antibodies.com]
- 6. PTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. biocompare.com [biocompare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Partial Truncation of the C-Terminal Domain of PTCH1 in Cancer Enhances Autophagy and Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PT-CH1 Antibody for Immunofluorescence
Welcome to the technical support center for PTCH1 immunofluorescence staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PTCH1?
A1: PTCH1 is a transmembrane protein.[1][2] In the absence of its ligand, Sonic Hedgehog (SHH), PTCH1 is often localized to the primary cilium.[3][4][5] Upon binding of SHH, PTCH1 is internalized and may be found in the cytoplasm and Golgi apparatus.[6][7] Therefore, depending on the activation state of the Hedgehog signaling pathway, you may observe staining at the plasma membrane, primary cilium, or within cytoplasmic compartments.
Q2: Which fixation method is generally recommended for PTCH1?
A2: For transmembrane proteins like PTCH1, crosslinking fixatives such as 4% paraformaldehyde (PFA) are preferred as they are excellent at preserving cellular morphology.[8] However, fixation can sometimes mask the epitope.[9] If you experience a weak signal with PFA, consider testing methanol (B129727) fixation, which can sometimes expose sensitive epitopes, though it may not preserve morphology as well.[9][10]
Q3: Do I need to perform antigen retrieval for PTCH1 immunofluorescence?
A3: It depends. Formaldehyde fixation creates cross-links that can mask the antibody's binding site.[11] If you are using a crosslinking fixative like PFA and observe a weak or no signal, antigen retrieval is highly recommended.[12] Heat-Induced Epitope Retrieval (HIER) is generally more effective than Protease-Induced Epitope Retrieval (PIER) for many antigens.[13][14]
Q4: What is a good starting dilution for my primary PTCH1 antibody?
A4: The optimal antibody dilution must be determined empirically.[15] Always consult the manufacturer's datasheet for their recommended starting dilution, which is often in the range of 1:100 to 1:500 for immunofluorescence.[1] It is best to perform a titration experiment to find the concentration that provides the best signal-to-noise ratio for your specific cell or tissue type.[16]
Visualizing Key Processes
To better understand the experimental context, the following diagrams illustrate the core signaling pathway, the general immunofluorescence workflow, and a troubleshooting decision tree.
Caption: Canonical Hedgehog signaling pathway with PTCH1.
Caption: General workflow for immunofluorescence staining.
Caption: Decision tree for troubleshooting common IF issues.
Troubleshooting Guide
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Improper Antibody Dilution | The primary antibody concentration may be too low. Perform a titration series (e.g., 1:100, 1:250, 1:500) to determine the optimal concentration.[16][17] |
| Epitope Masking by Fixation | Crosslinking fixatives (e.g., PFA) can hide the epitope. Perform Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[11][14] |
| Insufficient Permeabilization | The antibody cannot access intracellular epitopes of PTCH1. Ensure adequate permeabilization, typically with 0.1-0.5% Triton X-100 or a milder detergent like saponin (B1150181) for membrane-associated proteins.[8][18] |
| Inactive Primary/Secondary Antibody | Antibodies may have lost activity due to improper storage or repeated freeze-thaw cycles.[16] Confirm antibody activity using a positive control (e.g., a cell line known to express PTCH1) or Western Blot.[12][17] |
| Incompatible Secondary Antibody | The secondary antibody does not recognize the primary antibody's host species (e.g., using an anti-mouse secondary with a rabbit primary). Ensure the secondary antibody is raised against the host species of the primary antibody.[12] |
| Low Protein Expression | The target cells or tissue may have very low levels of PTCH1. Consider using a signal amplification method (e.g., tyramide signal amplification) or confirm expression with a more sensitive technique like Western Blot.[16][17] |
Problem: High Background or Non-specific Staining
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Non-specific sites are not adequately blocked, leading to off-target antibody binding. Increase blocking time (e.g., to 1-2 hours) and use 5-10% normal serum from the same species as the secondary antibody.[16][19] |
| Primary Antibody Concentration Too High | Excess primary antibody can bind non-specifically. Reduce the primary antibody concentration by performing a titration.[12][16] |
| Inadequate Washing | Unbound antibodies are not sufficiently washed away. Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each) after both primary and secondary antibody incubations.[16] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically to the sample. Run a "secondary antibody only" control (omit the primary antibody) to check for this. If background persists, consider using a pre-adsorbed secondary antibody.[17] |
| Autofluorescence | Some tissues or cells have endogenous molecules that fluoresce.[17] Examine an unstained sample under the microscope to assess autofluorescence. If present, consider using a quenching agent or selecting fluorophores in a different spectral range. |
Experimental Protocols & Data
Recommended Starting Conditions for Key Steps
The following tables provide recommended starting parameters for optimizing your PTCH1 immunofluorescence protocol. These should be adapted and optimized for your specific experimental system.
Table 1: Fixation & Permeabilization Agents
| Step | Reagent | Concentration / Condition | Time | Notes |
|---|---|---|---|---|
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 10-15 min | Best for morphology preservation.[8] Over-fixation can mask epitopes.[9] |
| Cold Methanol | 100% (-20°C) | 10 min | Fixes and permeabilizes simultaneously. May alter some epitopes.[9] | |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in PBS | 10-15 min | A strong, non-ionic detergent suitable for most intracellular targets.[8] |
| | Saponin | 0.1% in PBS | 10 min | A milder detergent that selectively permeabilizes the plasma membrane, preserving organellar membranes.[18] |
Table 2: Antigen Retrieval Buffers (for HIER)
| Buffer | Composition | pH | Heating Method | Time |
|---|---|---|---|---|
| Sodium Citrate | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | Microwave, Pressure Cooker, or Water Bath | 10-20 min at 95-100°C |
| Tris-EDTA | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Microwave, Pressure Cooker, or Water Bath | 10-20 min at 95-100°C |
Detailed Protocol: Immunofluorescence Staining of PTCH1 in Cultured Cells
This protocol provides a robust starting point for PTCH1 staining.
Reagents & Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-PTCH1 antibody diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG diluted in Blocking Buffer
-
Nuclear Counterstain: DAPI (1 µg/mL) in PBS
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).
-
Fixation: Gently wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular domains of PTCH1.
-
Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted anti-PTCH1 primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain cell nuclei.
-
Mounting: Wash once more with PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Image the slides promptly using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore and DAPI. Store slides at 4°C in the dark.[17]
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. Anti-Patched / PTCH1 antibody (ab109096) | Abcam [abcam.com]
- 3. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PTCH1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Anti-Patched/PTCH1 Antibody (A83134) | Antibodies.com [antibodies.com]
- 8. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. IHC antigen retrieval protocol | Abcam [abcam.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. ibidi.com [ibidi.com]
Technical Support Center: Overcoming Non-specific Binding in PTCH1 Immunoprecipitation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding during Patched-1 (PTCH1) immunoprecipitation (IP) experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background and non-specific binding are common issues in immunoprecipitation, particularly when working with transmembrane proteins like PTCH1. This guide provides a systematic approach to identifying and resolving these problems.
Problem: Multiple bands or high background on my Western blot after PTCH1 immunoprecipitation.
This issue often stems from proteins other than PTCH1 binding to the antibody, the beads, or the experimental tubes. The following sections break down the potential causes and their solutions.
Antibody-Related Issues
| Potential Cause | Recommended Solution |
| Antibody is not specific to PTCH1. | Use a PTCH1 antibody that has been validated for immunoprecipitation. Polyclonal antibodies may offer higher affinity, but monoclonal antibodies often provide higher specificity.[1] |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes PTCH1 pulldown while minimizing background. Start with the manufacturer's recommended dilution and perform a dilution series.[2][3][4] |
| Antibody is cross-reacting with other proteins. | Perform a BLAST search with the immunogen sequence to check for homology with other proteins. If significant homology exists, consider an antibody raised against a different, more unique epitope of PTCH1. |
| Heavy and light chains of the IP antibody are obscuring the blot. | Use a light chain-specific secondary antibody if your protein of interest is around 50 kDa (heavy chain) or 25 kDa (light chain). Alternatively, crosslink the antibody to the beads to prevent its elution with the target protein.[5] |
Lysis Buffer & Sample Preparation Issues
As a 12-transmembrane protein, the proper solubilization of PTCH1 from the cell membrane is critical for successful immunoprecipitation.
| Potential Cause | Recommended Solution |
| Inefficient lysis and protein solubilization. | For membrane proteins like PTCH1, a lysis buffer containing a suitable detergent is essential. RIPA buffer is a stringent option, but milder, non-ionic detergents like Triton X-100 or NP-40 are often preferred for Co-IP to preserve protein-protein interactions.[6][7][8] Consider optimizing the detergent concentration. |
| Protein degradation. | Always prepare lysates on ice and add a freshly prepared protease inhibitor cocktail to your lysis buffer.[9] |
| High concentration of "sticky" proteins in the lysate. | Pre-clear the lysate by incubating it with beads (without the primary antibody) for 30-60 minutes at 4°C before starting the immunoprecipitation.[6] This will remove proteins that non-specifically bind to the beads. |
| Genomic DNA contamination. | Sonication of the cell lysate is recommended to shear genomic DNA, which can cause aggregation and non-specific binding.[6] |
Washing & Incubation Issues
| Potential Cause | Recommended Solution |
| Insufficient washing. | Increase the number of wash steps (typically 3-5 washes) and/or the volume of wash buffer. Ensure thorough mixing during each wash.[1][2] |
| Wash buffer is not stringent enough. | The stringency of the wash buffer can be increased by adding more detergent or increasing the salt concentration (e.g., up to 500 mM NaCl).[1] However, be aware that overly stringent washes may disrupt the antibody-antigen interaction. |
| Non-specific binding to beads. | Block the beads with a blocking agent like 1% BSA in PBS for 1 hour before adding the antibody.[1] |
| Non-specific binding to reaction tubes. | Use low-protein-binding microcentrifuge tubes for all steps of the immunoprecipitation protocol.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of antibody to use for PTCH1 immunoprecipitation?
A1: An antibody that has been specifically validated for immunoprecipitation is crucial. Both monoclonal and polyclonal antibodies can be successful. While polyclonal antibodies can sometimes provide a stronger signal due to binding multiple epitopes, monoclonal antibodies may offer lower background due to their higher specificity. Always check the manufacturer's datasheet for validation data.
Q2: Which lysis buffer is recommended for a transmembrane protein like PTCH1?
A2: For a multi-pass transmembrane protein like PTCH1, a lysis buffer containing detergents is necessary for efficient extraction from the membrane. A modified RIPA buffer (without SDS) or a buffer containing a non-ionic detergent like Triton X-100 or NP-40 is a good starting point.[6][7] The optimal choice will depend on whether you are performing a standard IP or a co-IP to identify interacting partners, as harsher detergents can disrupt protein-protein interactions.
Q3: How can I be sure that the bands on my blot are non-specific?
A3: Including proper controls is essential. A key control is an isotype-matched IgG control. This is an antibody of the same isotype and from the same host species as your primary antibody but does not recognize any protein in the lysate. If you see bands in your IgG control lane at the same molecular weight as in your PTCH1 IP lane, these are likely non-specific binders. A "beads-only" control (lysate incubated with beads but no antibody) can also help identify proteins that bind directly to the beads.[6]
Q4: What are some known interacting partners of PTCH1 that might be co-immunoprecipitated?
A4: The most well-known interacting partner of PTCH1 is Smoothened (SMO), another transmembrane protein in the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, PTCH1 inhibits SMO. Upon ligand binding, this inhibition is relieved. Other potential interacting partners are being investigated in various studies.
Experimental Protocols
Protocol 1: Immunoprecipitation of PTCH1 from Mammalian Cells
This protocol provides a general framework for the immunoprecipitation of PTCH1. Optimization of antibody concentration, lysis buffer composition, and wash conditions may be necessary for your specific cell type and antibody.
Materials:
-
Cells expressing PTCH1
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
PTCH1 antibody (IP-validated)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration or higher salt)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear genomic DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Recommended):
-
Add Protein A/G magnetic beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the optimal amount of PTCH1 antibody (or isotype control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein by resuspending the beads in Elution Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the eluted protein.
-
If using a low-pH elution buffer, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway in its 'Off' and 'On' states.
Immunoprecipitation Workflow for PTCH1
Caption: A generalized workflow for PTCH1 immunoprecipitation.
Troubleshooting Decision Tree for Non-Specific Binding
Caption: A decision tree to troubleshoot non-specific binding in IP.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Transfection Efficiency of PTCH1 Plasmids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the transfection efficiency of Patched-1 (PTCH1) plasmids in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PTCH1 gene and why is its transfection important?
The PTCH1 gene encodes for the Patched-1 protein, a receptor in the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial for embryonic development, cell growth, and differentiation.[3] Transfection of PTCH1 plasmids is essential for studying its role as a tumor suppressor and its involvement in diseases like Gorlin syndrome and various cancers.
Q2: What are the main challenges in transfecting PTCH1 plasmids?
The primary challenge stems from the large size of the PTCH1 plasmid. Large plasmids (>10 kb) are generally more difficult to transfect efficiently compared to smaller ones.[4][5][6][7] This can lead to low protein expression levels, hindering downstream applications.
Q3: Which transfection reagents are recommended for large plasmids like PTCH1?
For large plasmids, reagents known for their high efficiency and low cytotoxicity are recommended. These include:
-
Lipofectamine 3000: Often cited for its high efficiency in transfecting a wide range of cell types, including difficult-to-transfect cells, and its effectiveness with large DNA constructs.[5]
-
Polyethylenimine (PEI): A cost-effective and widely used polymer that is effective in condensing and delivering large DNA molecules into cells.[5][8]
-
Other commercial reagents: FuGENE® HD and jetPEI have also been reported to be effective for large plasmids.[9]
Q4: What is the optimal cell confluency for PTCH1 plasmid transfection?
For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[5] Cells should be in their logarithmic growth phase to ensure optimal uptake of the plasmid. Over-confluent cells may exhibit reduced transfection efficiency.
Q5: How does the quality of the PTCH1 plasmid DNA affect transfection efficiency?
High-quality, pure plasmid DNA is critical for successful transfection. The A260/A280 ratio should be between 1.8 and 2.0.[5][10] The plasmid preparation should also be free of endotoxins, as these can induce cellular stress and reduce viability.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DNA to reagent ratio. | Optimize the ratio of PTCH1 plasmid DNA to transfection reagent. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance for your specific cell line.[5] |
| Low-quality plasmid DNA. | Ensure high purity of the PTCH1 plasmid DNA with an A260/A280 ratio of 1.8-2.0.[5][10] Use an endotoxin-free plasmid purification kit.[5] | |
| Inappropriate cell confluency. | Transfect cells when they are 70-90% confluent and in the logarithmic growth phase.[5] | |
| Presence of serum or antibiotics during complex formation. | Prepare the DNA-reagent complexes in a serum-free and antibiotic-free medium to prevent interference with complex formation.[5][10] | |
| Incorrect incubation times. | Optimize the incubation time for complex formation (typically 10-20 minutes) and the post-transfection incubation period (usually 24-72 hours).[11] | |
| High Cell Death (Cytotoxicity) | Excessive amount of transfection reagent or DNA. | Reduce the concentration of both the transfection reagent and the PTCH1 plasmid DNA. Perform a titration to find the lowest effective concentration. |
| Endotoxin contamination in plasmid DNA. | Use an endotoxin-free plasmid purification kit to minimize cellular toxicity.[5] | |
| Sensitive cell line. | Consider using a less toxic transfection reagent or method, such as electroporation.[4][5] Reduce the exposure time of cells to the transfection complexes. | |
| Inconsistent Results | Variation in cell passage number. | Use cells with a consistent and low passage number for all experiments to ensure reproducibility. |
| Inconsistent cell density at the time of transfection. | Plate cells at a consistent density to achieve uniform confluency for each experiment. | |
| Pipetting errors. | Prepare a master mix of the DNA-reagent complexes to minimize pipetting variability between samples. |
Data on Transfection Reagent Performance
While specific data for PTCH1 plasmid transfection is limited, the following tables provide a summary of comparative studies on the transfection efficiency of different reagents with plasmids of varying sizes in common cell lines. This data can serve as a guide for selecting a suitable reagent for your experiments.
Table 1: Comparison of Transfection Reagents in HEK293T Cells
| Transfection Reagent | Plasmid | Transfection Efficiency (%) | Reference |
| PEI-Max | CYP3A4 plasmid | High | [12] |
| TransFectin | CYP3A4 plasmid | Moderate | [12] |
| Lipofectamine 3000 | CYP3A4 plasmid | High | [12] |
Note: This study qualitatively compared protein expression levels.
Table 2: Comparison of Transfection Reagents in HeLa Cells
| Transfection Reagent | Plasmid | Transfection Efficiency (%) | Cytotoxicity | Reference |
| Lipofectamine | 250 ng GFP plasmid | ~26% | Not specified | |
| PEI (N/P ratio 40) | 250 ng GFP plasmid | ~11% | No significant difference | |
| Lipofectamine | 500 ng GFP plasmid | ~20% | Not specified | |
| PEI (N/P ratio 40) | 500 ng GFP plasmid | ~13% | No significant difference |
Detailed Experimental Protocols
Protocol 1: Transfection of PTCH1 Plasmid using Lipofectamine 3000
This protocol is a general guideline for transfecting a large plasmid like PTCH1 into adherent cells in a 6-well plate format. Optimization is recommended for specific cell lines.
Materials:
-
PTCH1 plasmid DNA (high purity, endotoxin-free)
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells (70-90% confluent)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.
-
Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 2.5 µg of PTCH1 plasmid DNA in 125 µL of Opti-MEM™ medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile microcentrifuge tube, dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Add the 250 µL of the DNA-lipid complex mixture dropwise to the well containing the cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before assaying for gene expression.
-
Post-Transfection: The medium can be changed after 4-6 hours if cytotoxicity is a concern.
Protocol 2: Transfection of PTCH1 Plasmid using PEI
This protocol provides a general method for PEI-mediated transfection of a large plasmid like PTCH1 into adherent cells in a 6-well plate.
Materials:
-
PTCH1 plasmid DNA (high purity, endotoxin-free)
-
Linear PEI (25 kDa), 1 mg/mL stock solution, pH 7.0
-
Serum-free medium (e.g., DMEM or Opti-MEM™)
-
Adherent cells (70-90% confluent)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 2 µg of PTCH1 plasmid DNA in 100 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube, add 6 µL of 1 mg/mL PEI solution to 100 µL of serum-free medium. (This corresponds to a 3:1 PEI:DNA ratio).
-
Add the diluted PEI solution to the diluted DNA solution and mix immediately by vortexing or pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of the DNA-PEI complex mixture dropwise to the well containing the cells in complete growth medium.
-
Gently swirl the plate to distribute the complexes evenly.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Post-Transfection: The medium can be replaced with fresh complete medium 4-6 hours post-transfection to reduce cytotoxicity.
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow for Optimizing PTCH1 Transfection
References
- 1. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. Item - Schematic overview of the Hedgehog signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 3. cusabio.com [cusabio.com]
- 4. rheniumbio.co.il [rheniumbio.co.il]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. polyplus-sartorius.com [polyplus-sartorius.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Cellular Toxicity from PTCH1 Overexpression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular toxicity during experiments involving Patched1 (PTCH1) overexpression.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular toxicity observed with PTCH1 overexpression?
A1: Overexpression of PTCH1 can induce cellular toxicity through two primary, interconnected mechanisms:
-
Inhibition of the Hedgehog (Hh) Signaling Pathway: PTCH1 is the receptor for Sonic Hedgehog (Shh) and a negative regulator of the Hh pathway.[1][2][3] In the absence of its ligand, PTCH1 suppresses the activity of Smoothened (SMO), a key signal transducer in the pathway.[1] Excessive PTCH1 sequesters and inhibits SMO, leading to a shutdown of downstream signaling. This can result in developmental defects and, in certain cellular contexts, cell cycle arrest and apoptosis.[1][3]
-
Induction of Apoptosis (Programmed Cell Death): PTCH1 can function as a "dependence receptor," meaning it can actively trigger apoptosis in the absence of its ligand, Shh.[4] This pro-apoptotic activity is independent of SMO and involves the cleavage of the C-terminal domain of PTCH1 by caspases, initiating a cascade of events leading to cell death.[4] Overexpression of PTCH1 can therefore directly induce apoptosis, even in cells that are not reliant on Hh signaling for survival.
Q2: I've transfected my cells with a PTCH1 expression vector, and I'm observing widespread cell death. What are the likely causes?
A2: Widespread cell death following PTCH1 transfection is a common issue and can be attributed to several factors:
-
High Levels of PTCH1 Expression: The most common cause is simply an overwhelmingly high level of PTCH1 protein, which can strongly induce apoptosis and/or cell cycle arrest.
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to PTCH1-induced toxicity. Cells that are more dependent on endogenous Hh signaling for survival or are primed for apoptosis may be more susceptible.
-
Transfection Reagent Toxicity: The transfection process itself can be toxic to cells. It's important to distinguish between toxicity caused by the transfection reagent and that caused by the expressed PTCH1 protein.[5][6][7][8][9][10]
-
Sub-optimal Cell Culture Conditions: Factors such as cell confluency, serum concentration, and overall cell health can influence the cellular response to PTCH1 overexpression.[9][10]
Q3: How can I reduce the cellular toxicity associated with PTCH1 overexpression in my experiments?
A3: Several strategies can be employed to mitigate PTCH1-induced toxicity:
-
Optimize Transfection Conditions:
-
Titrate Plasmid DNA and Transfection Reagent: Use the lowest effective concentration of both your PTCH1 expression vector and the transfection reagent to minimize toxicity.[5][7][8]
-
Optimize Cell Density: Ensure cells are in a healthy, logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of transfection.[5][9]
-
Change Media Post-Transfection: For some cell lines, removing the transfection complex-containing media after 4-6 hours and replacing it with fresh growth media can reduce toxicity.[5]
-
-
Control PTCH1 Expression Levels:
-
Use a Weaker Promoter: If using a strong constitutive promoter (e.g., CMV), consider switching to a weaker promoter to lower the expression level of PTCH1.
-
Employ an Inducible Expression System: Tet-On or other inducible systems allow for temporal and dose-dependent control of PTCH1 expression. This enables you to establish your cell line and then induce PTCH1 expression to a desired level for a specific duration, minimizing long-term toxic effects.[11][12][13]
-
-
Modulate Cellular Pathways:
-
Co-express Anti-apoptotic Factors: Co-transfection with an anti-apoptotic gene, such as Bcl-2, may help to counteract the pro-apoptotic effects of PTCH1.
-
Use Caspase Inhibitors: A pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the apoptotic cascade initiated by PTCH1. However, this will also inhibit other caspase-dependent processes.
-
-
Optimize Cell Culture Conditions:
Troubleshooting Guides
Problem 1: Low Cell Viability After PTCH1 Transfection
| Observation | Possible Cause | Suggested Solution |
| Massive cell detachment and floating cells within 24 hours of transfection. | High transfection reagent toxicity or extremely high, rapid PTCH1 expression. | 1. Optimize Transfection: Perform a titration of your transfection reagent and PTCH1 plasmid DNA to find the optimal ratio with the lowest toxicity.[5][8]2. Control for Reagent Toxicity: Include a control with an empty vector or a non-toxic reporter gene (e.g., GFP) to differentiate between reagent and PTCH1-specific toxicity.3. Change Media: Replace the transfection media with fresh, complete growth media 4-6 hours post-transfection.[5]4. Use a Less Toxic Transfection Method: Consider alternative transfection methods like electroporation or viral transduction if lipid-based methods are consistently toxic. |
| Gradual increase in floating cells and reduced confluence over 48-72 hours. | PTCH1-induced apoptosis or cell cycle arrest. | 1. Lower PTCH1 Expression: Use a weaker promoter or an inducible expression system to control the level and timing of PTCH1 expression.[11][12]2. Analyze Cell Death Mechanism: Perform an Annexin V/PI apoptosis assay to confirm if the cell death is due to apoptosis.3. Inhibit Apoptosis: If apoptosis is confirmed, consider co-expressing an anti-apoptotic protein like Bcl-2 or using a pan-caspase inhibitor. |
| Cells appear stressed (rounded, granular) but remain attached. | Sub-lethal toxicity from PTCH1 expression or transfection. | 1. Reduce Expression Level: Even if not causing immediate death, high PTCH1 levels can be stressful. Lower the expression as described above.2. Optimize Cell Health: Ensure cells are healthy and not overly confluent before transfection. Use low-passage number cells.[9]3. Check for Contamination: Test your cell cultures for mycoplasma or other contaminants that could exacerbate stress.[9] |
Problem 2: Difficulty in Obtaining Stable Cell Lines Overexpressing PTCH1
| Observation | Possible Cause | Suggested Solution |
| No viable colonies survive antibiotic selection after transfection. | Constitutive high expression of PTCH1 is lethal to the cells. | 1. Use an Inducible System: This is the most effective solution. Generate a stable cell line with an inducible PTCH1 construct (e.g., Tet-On). This allows for cell line expansion before inducing toxic gene expression.[11][12][13]2. Use a Weaker Promoter: A promoter that drives lower, more tolerable levels of constitutive PTCH1 expression may allow for the selection of viable clones. |
| Selected clones initially grow but then die off or lose PTCH1 expression. | Clonal selection for cells that have silenced or lost the PTCH1 transgene due to its toxicity. | 1. Confirm with Inducible System: An inducible system will prevent this selection pressure during the expansion phase.2. Regularly Screen Clones: If using a constitutive promoter, you will need to regularly screen your clones by Western blot or qPCR to ensure they are still expressing PTCH1 at the desired level. |
Quantitative Data Summary
The extent of cellular toxicity due to PTCH1 overexpression is highly dependent on the cell type, the level of PTCH1 expression, and the duration of the experiment. The following tables provide a general overview of expected trends and key parameters to measure.
Table 1: Expected Impact of PTCH1 Overexpression on Cell Viability and Apoptosis
| Parameter | Expected Trend with Increasing PTCH1 Expression | Typical Assay |
| Cell Viability | Decrease | MTT, MTS, or CCK-8 Assay[16][17][18] |
| Apoptosis | Increase | Annexin V/PI Staining, Caspase Activity Assays[19][20][21][22] |
| Percentage of Cells in G1 Phase | Increase | Propidium (B1200493) Iodide Staining and Flow Cytometry[23][24][25][26] |
| Percentage of Cells in S/G2/M Phases | Decrease | Propidium Iodide Staining and Flow Cytometry[23][24][25][26] |
Table 2: Example Data on PTCH1 Overexpression in Ovarian Cancer Cells [4]
| Cell Line | Transfection | Relative PTCH1 Expression | Cell Proliferation (vs. Scramble) | Apoptosis Rate (vs. Scramble) |
| SKOV3 | pIRES2-Scramble | 1.0 | 100% | Baseline |
| SKOV3 | pIRES2-PTCH1 | Increased | Decreased | Increased |
| A2780 | pIRES2-Scramble | 1.0 | 100% | Baseline |
| A2780 | pIRES2-PTCH1 | Increased | Decreased | Increased |
Note: This table is a qualitative representation of the findings in the cited study. Specific quantitative values were not provided in a tabular format in the source.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Transfect cells with your PTCH1 expression vector or control vector.
-
At the desired time points post-transfection (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the media and add 100 µL of solubilization solution to each well.[16]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol provides a general method for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by transfecting with the PTCH1 expression vector. Include appropriate controls (untransfected and vector-only transfected cells).
-
Harvest cells at the desired time point. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol (B145695)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells at the desired time point post-transfection.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[23][24]
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[24]
-
Incubate for 30 minutes at room temperature in the dark.[24]
-
Analyze the cells by flow cytometry.
Visualizations
References
- 1. Ptch1 overexpression drives skin carcinogenesis and developmental defects in K14PtchFVB mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ptch1 overexpression drives skin carcinogenesis and developmental defects in K14Ptch(FVB) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of ptc1 inhibits induction of Shh target genes and prevents normal patterning in the neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of PTCH1 on Ovarian Cancer Cell Proliferation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. biocompare.com [biocompare.com]
- 9. genscript.com [genscript.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. mdpi.com [mdpi.com]
- 12. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Persistent Properties of a Subpopulation of Cancer Cells Overexpressing the Hedgehog Receptor Patched - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. static.igem.org [static.igem.org]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Technical Support Center: Best Practices for PTCH1 CRISPR Knockout
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and executing CRISPR/Cas9-mediated knockout of the Patched-1 (PTCH1) gene. Here, you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing a guide RNA (gRNA) for PTCH1 knockout?
A1: Designing an effective gRNA is crucial for a successful PTCH1 knockout experiment. Key considerations include:
-
Target Site Selection: Aim for exons that are common to all major PTCH1 splice variants to ensure a complete knockout.[1] Targeting early exons is often preferred to maximize the chances of generating a non-functional truncated protein due to frameshift mutations.[2]
-
On-Target Activity: Utilize gRNA design tools that predict on-target efficacy. These tools often use algorithms based on large-scale experimental data to score gRNAs.[3]
-
Off-Target Effects: To minimize unintended edits, select gRNA sequences with high specificity. In silico tools can predict potential off-target sites by searching the genome for similar sequences.[4][5] It is advisable to choose gRNAs with fewer and less likely off-target sites.
-
Protospacer Adjacent Motif (PAM) Sequence: Ensure the target sequence is immediately followed by the appropriate PAM sequence for the Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9).[6]
-
GC Content: A GC content between 40-80% is generally recommended for optimal gRNA stability and function.[5]
Q2: How can I predict and minimize off-target effects when targeting PTCH1?
A2: Minimizing off-target effects is critical for the specificity of your experiment.[4]
-
Bioinformatic Tools: Use online gRNA design tools like CHOPCHOP or the Broad Institute's sgRNA designer to predict potential off-target sites.[5] These tools align gRNA sequences against the entire genome to identify sites with sequence similarity.
-
High-Fidelity Cas9 Variants: Consider using high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) which have been engineered to reduce off-target cleavage.[7]
-
gRNA Concentration: Titrate the amount of gRNA and Cas9 delivered to the cells to the minimum effective concentration, as excessive amounts can increase the likelihood of off-target activity.
-
Experimental Validation: After knockout, perform unbiased, genome-wide off-target analysis methods like GUIDE-seq or whole-genome sequencing on your clonal cell lines to confirm the absence of unintended edits.[4][7]
Q3: What are the best methods to validate the knockout of PTCH1?
A3: Validating the knockout at the genomic, transcript, and protein levels is essential to confirm the success of the experiment.[8]
-
Genomic Level:
-
Sanger Sequencing: PCR amplify the targeted region from genomic DNA and perform Sanger sequencing to identify insertions or deletions (indels).[8][9]
-
T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from the annealing of wild-type and mutated PCR products, indicating the presence of indels.[9]
-
-
Transcript Level:
-
Quantitative RT-PCR (qRT-PCR): Measure PTCH1 mRNA levels to confirm transcriptional disruption.[8] Be aware that nonsense-mediated decay may or may not be triggered, so a lack of reduction in mRNA is not definitive proof of a failed knockout at the protein level.
-
-
Protein Level:
-
Functional Assays: Since PTCH1 is a key component of the Hedgehog signaling pathway, a functional assay can confirm the knockout.[12] For example, in Ptch1 knockout cells, the Hedgehog pathway may become constitutively active.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Knockout Efficiency | Suboptimal gRNA design.[10] | Design and test multiple gRNAs targeting different exons of PTCH1. Use validated gRNA design tools. |
| Low transfection/transduction efficiency.[10] | Optimize the delivery method for your specific cell type (e.g., electroporation, lipofection, or lentiviral transduction).[14] | |
| Cell line is difficult to transfect.[15] | Consider using a lentiviral delivery system for hard-to-transfect cells like THP-1.[16] | |
| Cas9 or gRNA is not expressed or functional. | Verify the expression of Cas9 and gRNA. Use a positive control gRNA targeting a gene known to be efficiently knocked out in your cell line.[14] | |
| High Cell Death After Transfection | Toxicity from the delivery reagent or CRISPR components.[14] | Optimize the concentration of the transfection reagent and the amount of Cas9/gRNA plasmid or RNP. Titrate to find the balance between efficiency and viability.[14] |
| The PTCH1 gene is essential for your cell line's viability.[15] | Attempt a conditional knockout or use an inducible CRISPR system to control the timing of the knockout. Alternatively, consider using CRISPRi for gene knockdown instead of a full knockout. | |
| No Protein Knockout Despite Indels at the Genomic Level | The indel is a multiple of three, resulting in an in-frame mutation. | Screen more clones to find one with a frameshift-inducing indel. |
| The cell is using an alternative start codon downstream of the mutation.[17] | Design gRNAs that target the region around the initial start codon or multiple critical exons. | |
| A truncated but partially functional protein is being produced.[15] | Use a western blot antibody that targets the C-terminus of the protein to ensure the full-length protein is absent. | |
| Inconsistent Phenotypic Results | Mosaicism in the cell population (a mix of wild-type, heterozygous, and homozygous knockout cells).[14] | Perform single-cell cloning to isolate and expand a pure population of homozygous knockout cells.[9] |
| Off-target effects are causing the observed phenotype.[10] | Rescue the phenotype by re-expressing PTCH1 in the knockout cells. Validate the phenotype with at least two different gRNAs targeting different regions of the gene.[17] |
Experimental Protocols
Protocol 1: gRNA Design and Cloning
-
gRNA Design: Use an online tool such as CHOPCHOP to identify potential gRNA sequences targeting an early, common exon of PTCH1. Select 2-3 gRNAs with high predicted on-target scores and low off-target predictions.
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX458).[2]
-
Vector Linearization: Digest the Cas9 expression vector with a restriction enzyme that creates compatible ends for the gRNA insert (e.g., BbsI).[2]
-
Ligation and Transformation: Anneal the complementary oligonucleotides and ligate the resulting duplex into the linearized vector. Transform the ligation product into competent E. coli and select for positive colonies.
-
Verification: Verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol 2: Transfection and Clonal Selection
-
Cell Culture: Culture your target cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase on the day of transfection.
-
Transfection: Transfect the cells with the validated gRNA-Cas9 plasmid using an optimized protocol for your cell type (e.g., lipofection or electroporation). If using a vector with a fluorescent reporter (like GFP in pX458), you can assess transfection efficiency by flow cytometry.
-
Single-Cell Sorting: 24-48 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).[9]
-
Clonal Expansion: Culture the single cells until they form visible colonies. This can take several weeks.
-
Genotyping: Once colonies are established, expand them and screen for PTCH1 knockout by PCR and Sanger sequencing or a T7E1 assay.[9]
Protocol 3: Western Blot for PTCH1 Knockout Confirmation
-
Protein Extraction: Lyse both wild-type and potential knockout clonal cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PTCH1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for PTCH1 in the knockout clones, while present in the wild-type, confirms a successful knockout. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.
Visualizations
Caption: The Hedgehog signaling pathway with and without the Sonic Hedgehog (SHH) ligand.
Caption: Experimental workflow for generating a validated PTCH1 knockout cell line.
Caption: Troubleshooting flowchart for low CRISPR knockout efficiency.
References
- 1. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 2. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 3. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to design gRNA for CRISPR genome editing? | MolecularCloud [molecularcloud.org]
- 6. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 9. genemedi.net [genemedi.net]
- 10. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 11. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 12. Generation of a homozygous CRISPR/Cas9-mediated knockout human iPSC line for PTCH1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 15. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.addgene.org [blog.addgene.org]
Technical Support Center: Validating Your New PTCH1 Antibody
Welcome to the technical support center for PTCH1 antibody validation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in rigorously validating the specificity of a new Patched1 (PTCH1) antibody.
FAQs - General Questions about PTCH1 Antibody Validation
Q1: What is the expected molecular weight of PTCH1, and why do I see different or multiple bands in my Western Blot?
A1: The predicted molecular weight of human PTCH1 is approximately 160 kDa.[1] However, it is common to observe variations. A recombinant human PTCH1 protein may have a calculated molecular weight of around 34.5 kDa, but be observed at 38 kDa.[2] Some commercial antibodies detect the endogenous protein at the expected ~160 kDa, but also frequently identify an additional band around 75 kDa.[1] These variations can be due to:
-
Post-translational modifications: Glycosylation is necessary for Sonic Hedgehog (SHH) binding and can increase the apparent molecular weight.[3]
-
Protein isoforms: Multiple transcript variants for PTCH1 exist, which may result in different protein sizes.[4]
-
Protein degradation: PTCH1 can be targeted for proteasomal and lysosomal degradation, potentially leading to smaller fragments.[3]
-
Antibody specificity: The additional bands could represent off-target binding or protein cleavage products recognized by the antibody.[1]
Summary of PTCH1 Molecular Weights
| Protein Type | Predicted/Calculated MW | Observed MW | Reference |
| Full-Length Human PTCH1 | ~160 kDa | ~160 kDa, ~75 kDa | [1] |
| Recombinant Human PTCH1 | 34.5 kDa | 38 kDa | [2] |
| Recombinant Human PTCH1 | 30.4 kDa | >80% purity by SDS-PAGE | [5] |
| Recombinant Mouse PTCH1 | 27.3 kDa | Not specified | [6] |
Q2: How can I confirm the specificity of my new PTCH1 antibody?
A2: The best practice for validating antibody specificity is to use a multi-pronged approach. Key validation experiments include:
-
Knockout (KO) Validation: The most rigorous method is to test the antibody in cells or tissues from a PTCH1 knockout mouse.[7][8][9] The antibody should produce a signal in wild-type (WT) samples but not in KO samples.
-
Overexpression Lysate: Use a cell lysate from cells transiently transfected with a PTCH1 expression construct as a positive control to confirm the antibody detects the target protein.[10]
-
Peptide Competition/Blocking: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to its target, resulting in a loss of signal in your assay (e.g., Western Blot or IHC).[1]
-
Correlation with Pathway Activation: Since PTCH1 is a target gene of the Hedgehog signaling pathway, its expression is often elevated when the pathway is activated.[10] This can be used as an indirect validation method.
Q3: What is the role of PTCH1 in the Hedgehog signaling pathway?
A3: PTCH1 is a key receptor and a negative regulator of the Hedgehog (Hh) signaling pathway.[11][12] In the absence of a Hedgehog ligand (like SHH), PTCH1 inhibits the activity of Smoothened (SMO), keeping the pathway "off".[10] When a Hedgehog ligand binds to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes.[11][13]
Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for standard immunoassays used in antibody validation, along with troubleshooting guides in a Q&A format to address common issues.
Western Blotting (WB)
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse using RIPA buffer or a similar lysis buffer supplemented with protease inhibitors.[14]
-
Sonicate the lysate to shear DNA and ensure the release of nuclear and membrane proteins.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel.
-
Include a pre-stained molecular weight marker to track protein migration.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]
-
-
Primary Antibody Incubation:
-
Dilute the new PTCH1 antibody in the blocking buffer. The optimal concentration must be determined empirically (start with a 1:1000 dilution).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or film.
-
Q: Why am I getting no signal or a very weak signal?
-
A: This could be due to several factors. First, confirm that your target protein is expressed in your sample; use a positive control lysate if available.[15] The antibody itself may not be active, or the concentration might be too low; try increasing the antibody concentration or the incubation time. Also, verify that your transfer was successful, especially for a large protein like PTCH1, and ensure your secondary antibody is compatible with the primary.
Q: My blot has high background. How can I reduce it?
-
A: High background can obscure your results. Try extending the blocking time or changing the blocking agent (e.g., from milk to BSA).[16] Ensure your washing steps are thorough and increase the number or duration of washes.[17] The concentrations of your primary or secondary antibodies might be too high, leading to non-specific binding; try reducing them.[18]
Q: I see multiple bands that are not the expected size. What does this mean?
-
A: As mentioned in the general FAQs, PTCH1 can appear at different sizes. However, if you see many unexpected bands, it could indicate non-specific antibody binding. Use a KO-validated cell line or tissue to confirm which band is specific to PTCH1.[9] Also, ensure your samples have not degraded by always using fresh protease inhibitors in your lysis buffer.[15]
Immunofluorescence (IF)
-
Cell/Tissue Preparation:
-
Grow cells on glass coverslips or chamber slides.
-
For tissue, use cryosections (5-10 µm thick) mounted on slides.[19]
-
-
Fixation:
-
Wash samples briefly with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. For phospho-specific antibodies, using PFA is critical to inhibit phosphatases.[20]
-
Wash three times with PBS.
-
-
Permeabilization:
-
If targeting an intracellular epitope, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block for 1 hour at room temperature with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) to prevent non-specific antibody binding.[21]
-
-
Primary Antibody Incubation:
-
Dilute the PTCH1 antibody in the blocking buffer to the desired concentration (e.g., 1:100 to 1:500).
-
Incubate overnight at 4°C in a humidified chamber.[22]
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[19]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS, protected from light.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[20]
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope, using the appropriate filters for your fluorophores.
-
Q: My fluorescent signal is very weak or absent. What should I do?
-
A: Confirm protein expression in your cell model, possibly by Western Blot.[20] The primary antibody concentration may be too low; try increasing it or extending the incubation time.[22] Ensure your fixation and permeabilization methods are appropriate for the antibody and the epitope's location. Over-fixation can mask the epitope.[22] Finally, protect your samples from light throughout the process to prevent photobleaching of the fluorophore.[20]
Q: I am observing high background fluorescence. How can I fix this?
-
A: Insufficient blocking is a common cause; try increasing the blocking time or using a different blocking agent.[21] The antibody concentration might be too high, so a titration experiment is recommended.[19] Also, check for autofluorescence in your sample by imaging an unstained control. If autofluorescence is high, you may need to perform an antigen retrieval step or use a different fixative.[21]
Q: The staining is not in the expected cellular location. Why?
-
A: PTCH1 is a multi-pass membrane protein, so staining is expected at the plasma membrane and potentially in cytoplasmic vesicles.[3][6] If you see unexpected localization (e.g., exclusively nuclear), it could be a sign of non-specific binding. Run appropriate controls, including a secondary antibody-only control and an isotype control, to rule out artifacts.[21] Using a KO cell line is the definitive way to confirm specific localization.
Immunoprecipitation (IP)
-
Lysate Preparation:
-
Prepare a cell lysate using a non-denaturing IP-friendly lysis buffer (e.g., a non-RIPA buffer containing NP-40 or Triton X-100) supplemented with protease inhibitors.[14]
-
Centrifuge to clear the lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate (20 µL of bead slurry per 1 mg of protein).
-
Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the PTCH1 antibody to the pre-cleared lysate (the optimal amount should be determined by titration).
-
Incubate for 4 hours to overnight at 4°C with gentle rotation to form the antigen-antibody complex.[23]
-
-
Capturing the Immune Complex:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer. Increase wash stringency if background is high.[24]
-
-
Elution:
-
Elute the protein from the beads by resuspending them in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western Blot.
-
Q: I am not able to pull down my target protein. What went wrong?
-
A: First, confirm the protein is present in your input lysate via Western Blot.[14] The antibody may not be suitable for IP, as the epitope might be hidden in the protein's native conformation.[25] Ensure you are using the correct type of beads (Protein A vs. Protein G) for your antibody's species and isotype.[14] The lysis buffer could also be too stringent, disrupting the antibody-antigen interaction.[14]
Q: My final eluate has many non-specific bands in the Western Blot.
-
A: This is often due to insufficient washing or non-specific binding to the beads or antibody.[25] Ensure you have performed the pre-clearing step.[24] Try increasing the number of washes or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[24] Using too much antibody can also increase non-specific binding, so titrating to find the optimal amount is crucial.[25]
Q: The heavy and light chains of my IP antibody are obscuring my protein of interest on the Western Blot.
-
A: The antibody heavy (~50 kDa) and light (~25 kDa) chains can interfere with detection. To avoid this, you can use an IP/Western Blot antibody that is specific for native (non-denatured) IgG and will not bind to the reduced and denatured IgG from the IP. Alternatively, you can crosslink the antibody to the beads before incubation with the lysate.
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows for PTCH1 antibody validation.
References
- 1. Anti-Patched / PTCH1 antibody (ab53715) | Abcam [abcam.com]
- 2. Recombinant Human PTCH1 Protein (His Tag) - Elabscience® [elabscience.com]
- 3. PTCH1 Antibody - N-terminal region (OASG05688) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. Anti-Patched / PTCH1 antibody (ab109096) | Abcam [abcam.com]
- 5. origene.com [origene.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Patched Knockout Mouse Models of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. ibidi.com [ibidi.com]
- 22. IF Troubleshooting | Proteintech Group [ptglab.com]
- 23. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. IP Troubleshooting | Proteintech Group [ptglab.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Minimizing Off-Target Effects of PTCH1 siRNA
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects when using siRNA to silence the Patched-1 (PTCH1) gene. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to help ensure the specificity and reliability of your PTCH1 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PTCH1 siRNA?
A1: Off-target effects in siRNA experiments, including those targeting PTCH1, primarily arise from two mechanisms:
-
MicroRNA (miRNA)-like Off-Target Effects : This is the most common cause. The "seed region" (nucleotides 2-8 of the siRNA guide strand) can bind to the 3' untranslated regions (3' UTRs) of unintended messenger RNAs (mRNAs) with partial complementarity.[1] This leads to the translational repression or degradation of these unintended transcripts.[1][2]
-
Homology-driven Off-Target Effects : The siRNA guide strand may have significant sequence similarity to other non-target mRNAs, leading to their unintended cleavage and degradation.[1]
These off-target effects can lead to misinterpretation of experimental results, attributing a phenotype to the knockdown of PTCH1 when it may be caused by the modulation of other genes.[2][3]
Q2: How can I proactively minimize off-target effects during the design phase of my PTCH1 siRNA experiment?
A2: Proactive minimization of off-target effects starts with careful siRNA design and selection. Here are key strategies:
-
Use Advanced Design Algorithms : Select siRNAs from reputable vendors that use sophisticated algorithms to predict and minimize off-target effects. These algorithms screen for potential seed region matches in the 3' UTR of other genes and avoid sequences with high homology to other transcripts.[1]
-
Chemical Modifications : Utilize chemically modified siRNAs. Modifications such as 2'-O-methylation in the seed region of the guide strand can destabilize the interaction with off-target mRNAs without compromising on-target silencing.[1][4][5]
-
Pool Multiple siRNAs : Using a pool of 3-4 siRNAs that target different regions of the PTCH1 mRNA can reduce the concentration of any single siRNA. This minimizes the impact of off-target effects from any individual sequence.[1][2][6]
Q3: What is the role of PTCH1 in cellular signaling, and why is it important to ensure specific knockdown?
A3: PTCH1 is a key transmembrane receptor and a tumor suppressor gene that is a critical component of the Hedgehog (Hh) signaling pathway. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), PTCH1 inhibits the activity of Smoothened (SMO), keeping the pathway inactive. When SHH binds to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then regulate the expression of target genes involved in cell growth, differentiation, and patterning.
Given its central role in this crucial signaling pathway, ensuring specific knockdown of PTCH1 is paramount. Off-target effects could inadvertently modulate other genes involved in cell proliferation or other signaling pathways, leading to a misinterpretation of the specific role of PTCH1 in the biological process being studied.
Visualizing the Hedgehog Signaling Pathway
To understand the context of PTCH1 function, a diagram of the Hedgehog signaling pathway is provided below.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTCH1 Protein Purification and Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and handling of the Patched1 (PTCH1) protein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the PTCH1 protein?
A1: As a 12-transmembrane protein, PTCH1 presents significant purification challenges inherent to membrane proteins.[1][2][3] These include:
-
Low Expression Levels: Achieving high yields of recombinant PTCH1 in common expression systems can be difficult.[1]
-
Instability and Aggregation: Once extracted from its native lipid bilayer environment, PTCH1 is prone to aggregation and misfolding, which can lead to loss of function.[1][3][4]
-
Solubility Issues: Maintaining PTCH1 in a soluble and functional state requires careful optimization of detergents and buffer conditions.[2][5]
-
Maintaining Structural Integrity: The complex structure of PTCH1, with its two large extracellular domains and a sterol-sensing domain, must be preserved throughout the purification process to ensure biological activity.[6][7][8]
Q2: Which expression system is recommended for PTCH1?
A2: While various systems can be used, baculovirus-infected insect cells (e.g., Sf9) and mammalian cells (e.g., HEK293) have been successfully employed for expressing PTCH1 for structural and functional studies.[7][8][9] These systems provide the necessary post-translational modifications and membrane environment for proper folding. For bacterial expression, strains like C41(DE3) can be beneficial for expressing toxic proteins, potentially at lower but more soluble yields.[5]
Q3: How does PTCH1 function in the Hedgehog signaling pathway?
A3: PTCH1 is the receptor for the Sonic Hedgehog (Shh) ligand.[10][11] In the absence of Shh, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor, thereby keeping the signaling pathway inactive.[6][12] Upon binding of Shh to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that regulate cell growth and differentiation.[6][9]
Troubleshooting Guides
Issue 1: Low Protein Yield
Problem: After cell lysis and membrane preparation, the amount of PTCH1 protein is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Expression Conditions | Optimize expression temperature (e.g., lower to 18-25°C for insect/bacterial cells) and induction time.[13] | Increased expression of soluble, properly folded protein. |
| Inefficient Cell Lysis | Use a combination of mechanical lysis (e.g., sonication or homogenization) and enzymatic digestion to ensure complete cell disruption.[2] | Improved release of membrane fractions from cells. |
| Protein Degradation | Add a broad-spectrum protease inhibitor cocktail to all buffers throughout the purification process. | Minimize proteolytic degradation of PTCH1. |
| Plasmid Instability | For bacterial expression, use freshly transformed cells for each culture to avoid plasmid loss.[13] | Consistent expression levels across different batches. |
Issue 2: Protein Aggregation During Purification
Problem: PTCH1 precipitates out of solution after solubilization from the membrane or during chromatography steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Detergent | Screen a panel of detergents (e.g., DDM, LMNG, GDN) to find one that maintains PTCH1 solubility and stability.[14][15][16] | Identification of a detergent that forms stable protein-detergent micelles. |
| Insufficient Detergent Concentration | Ensure the detergent concentration is maintained at or above its critical micelle concentration (CMC) in all buffers.[5][16] | Prevention of protein aggregation due to insufficient micelle formation. |
| Suboptimal Buffer Conditions | Optimize pH and ionic strength of the buffers. Modest changes can significantly impact membrane protein stability.[4] | Enhanced protein stability and reduced aggregation. |
| Presence of Unfolded Protein | Perform purification steps at 4°C to minimize protein denaturation and aggregation. | Improved recovery of folded, soluble protein. |
Issue 3: Poor Solubility After Detergent Exchange or Removal
Problem: The purified PTCH1 protein becomes insoluble when the detergent is exchanged or removed for downstream applications.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatibility with New Environment | For functional or structural studies, consider reconstituting PTCH1 into lipid-based systems like nanodiscs or liposomes instead of complete detergent removal.[5] | Maintenance of PTCH1 in a near-native, soluble state. |
| Hydrophobic Exposure | Add solubility-enhancing agents to the final buffer. | Improved long-term stability and solubility of the purified protein. |
| Protein Concentration Too High | Determine the maximum soluble concentration of your PTCH1 construct in the final buffer and avoid exceeding it. | Prevention of concentration-dependent aggregation. |
Experimental Protocols
Protocol 1: Membrane Protein Extraction and Solubilization
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, protease inhibitors). Disrupt cells using a Dounce homogenizer or sonication on ice.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the membrane fraction.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a chosen detergent (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol (B35011), 1% DDM). Incubate with gentle rotation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour to pellet any insoluble material. The supernatant now contains the solubilized PTCH1.
Protocol 2: Affinity Purification of His-tagged PTCH1
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with a wash buffer containing the same detergent concentration used for solubilization (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.02% DDM, 20 mM imidazole).
-
Binding: Load the clarified supernatant containing solubilized PTCH1 onto the equilibrated column.
-
Washing: Wash the column extensively with the wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound PTCH1 with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250-500 mM).
-
Further Purification: For higher purity, subject the eluted protein to size-exclusion chromatography (SEC) using a buffer compatible with downstream applications, ensuring the detergent concentration remains above the CMC.[5][7]
Data Presentation
Table 1: Comparison of Detergents for PTCH1 Solubilization
| Detergent | Class | CMC (mM) | Properties | Recommended for PTCH1 |
| DDM (n-dodecyl-β-D-maltoside) | Non-ionic | 0.15 | Gentle, effective for many membrane proteins.[16] | Yes, widely used. |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | 0.005 | Excellent for stabilizing delicate proteins.[16] | Yes, especially for structural studies. |
| Digitonin | Non-ionic (steroidal) | ~0.5 | Can be effective but often has higher cost and impurities.[17] | Can be screened. |
| GDN (Glyco-diosgenin) | Non-ionic (steroidal) | 0.016 | Has shown success in purifying other membrane proteins.[8] | Worth screening. |
| CHAPS | Zwitterionic | 4-8 | Can be harsher but effective at breaking protein-protein interactions.[17] | Use with caution, may denature. |
Table 2: Troubleshooting Summary for PTCH1 Purification
| Issue | Primary Cause | Recommended Solution |
| Low Yield | Inefficient Expression | Optimize expression parameters (temperature, time, inducer concentration).[13][18] |
| Aggregation | Inadequate Solubilization | Screen different detergents and optimize their concentrations.[15][19] |
| Instability | Protein Misfolding | Add stabilizing agents like glycerol or cholesterol analogs (e.g., CHS) to buffers.[14][16] |
| Low Purity | Non-specific Binding | Optimize wash steps in affinity chromatography and add a subsequent SEC step.[5] |
Visualizations
Caption: The Hedgehog signaling pathway with and without Shh ligand.
Caption: A typical workflow for the purification of PTCH1.
Caption: A logical flowchart for troubleshooting common PTCH1 purification issues.
References
- 1. betalifesci.com [betalifesci.com]
- 2. From Cells to Solutions: Effective Methods for Membrane Protein Purification | MolecularCloud [molecularcloud.org]
- 3. Membrane Protein Research: Challenges & New Solutions - Creative Proteomics [creative-proteomics.com]
- 4. sjsu.edu [sjsu.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Inhibition of tetrameric Patched1 by Sonic Hedgehog through an asymmetric paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTCHD1 Binds Cholesterol but Not Sonic Hedgehog, Suggesting a Distinct Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. PTCH1 - Wikipedia [en.wikipedia.org]
- 12. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 17. agscientific.com [agscientific.com]
- 18. goldbio.com [goldbio.com]
- 19. cusabio.com [cusabio.com]
Technical Support Center: Optimizing Buffer Conditions for PTCH1 In Vitro Assays
Welcome to the technical support center for optimizing in vitro assays involving the Patched-1 (PTCH1) protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My purified PTCH1 protein is aggregating. What are the likely causes and how can I prevent this?
A1: Protein aggregation is a common issue with membrane proteins like PTCH1. The primary causes are often suboptimal buffer conditions, inappropriate detergent choice, or improper handling.
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of PTCH1 to maintain a net charge and promote repulsion between protein molecules.[1]
-
Ionic Strength: Vary the salt concentration (e.g., 100-500 mM NaCl or KCl) to minimize unwanted electrostatic interactions.[1]
-
Additives: Include stabilizing agents in your buffer. Glycerol (10-20%) is a common cryoprotectant that can also reduce aggregation.[2][3] Small amounts of cholesterol or its analogs, like cholesteryl hemisuccinate (CHS), are often crucial for maintaining PTCH1 stability.[4]
-
-
Detergent Screening: The choice of detergent is critical for keeping PTCH1 soluble and stable.
-
If you are observing aggregation, the detergent concentration might be too low or the detergent itself may not be optimal for PTCH1.
-
Consider screening a panel of detergents. For the related protein PTCHD1, a combination of 1.25% DDM with 0.125% CHS, or 1.25% LMNG with 0.125% CHS, was effective for solubilization.[5]
-
-
Protein Concentration: High protein concentrations can promote aggregation.[1]
-
Work with the lowest concentration of protein that is feasible for your downstream application. A concentration of at least 1 mg/mL is often recommended for storage to prevent loss due to binding to surfaces.[6] If you need to work with lower concentrations, consider adding a carrier protein like BSA (0.1-0.5%).[6]
-
-
Handling and Storage:
Q2: I am observing low or no activity in my PTCH1 functional assay (e.g., cholesterol transport or ligand binding). What could be the problem?
A2: Low activity can stem from several factors, including incorrect buffer components, protein misfolding, or issues with assay setup.
Troubleshooting Steps:
-
Verify Buffer Components for Functional Assays:
-
Cation Gradients for Cholesterol Transport: PTCH1's cholesterol transport activity is dependent on a transmembrane potassium (K+) gradient.[7][8] Ensure your assay buffer for functional reconstitution experiments is designed to establish and maintain this gradient. For instance, you can load proteoliposomes with a high potassium buffer and then dilute them into a low potassium buffer to create the gradient.
-
Detergent Interference: Residual detergent from purification can interfere with functional assays. It is crucial to remove excess detergent during reconstitution into proteoliposomes. Methods like dialysis or the use of adsorbent beads (e.g., Bio-Beads) are effective.[9]
-
-
Assess Protein Integrity:
-
Confirm that your purified PTCH1 is folded correctly. This can be assessed using techniques like circular dichroism or by confirming its ability to bind its ligand, Sonic Hedgehog (SHH).
-
A common functional readout is a Gli-dependent luciferase reporter assay in Ptch1-/- cells.[10][11] Expression of functional PTCH1 should suppress the high basal activity of this reporter system.[10]
-
-
Optimize Ligand Binding Conditions:
-
Ensure the labeled ligand (e.g., radiolabeled or fluorescently tagged SHH) is of high quality and has not degraded.
-
The binding of SHH to PTCH1 is a key functional interaction. Palmitoylation of SHH significantly increases its signaling potency.[12]
-
Q3: I am experiencing high background noise in my PTCH1 ligand binding assay. How can I reduce it?
A3: High background in binding assays is often due to non-specific binding of the ligand to the assay components.
Troubleshooting Steps:
-
Blocking Agents: Include blocking agents in your assay buffer to reduce non-specific binding. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used.[1]
-
Detergents in Assay Buffer: A small amount of a non-ionic detergent, such as Tween-20 (0.01% to 0.1%), can help to minimize hydrophobic interactions that lead to non-specific binding.
-
Optimize Washing Steps: If using a filtration-based assay, increase the number and volume of wash steps to more effectively remove unbound ligand. Using ice-cold wash buffer can help to reduce the dissociation of specifically bound ligand.
-
Plate Choice: For plate-based assays, consider using low-binding plates to minimize the adsorption of the ligand to the plastic surface.
Data Presentation: Buffer Component Optimization
The following tables summarize key quantitative data for optimizing your PTCH1 in vitro assay buffers.
Table 1: Recommended Buffer Systems and pH Ranges for PTCH1 Assays
| Buffer System | pKa at 25°C | Recommended pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Useful for exploring lower pH stability. |
| HEPES | 7.55 | 7.0 - 8.0 | Commonly used for its stability and low metal binding. |
| Tris-HCl | 8.06 | 7.5 - 8.5 | pH is temperature-sensitive.[13] |
| Phosphate | 7.21 | 6.5 - 7.5 | Can sometimes inhibit certain enzymes.[13] |
Table 2: Common Detergents for PTCH1 Solubilization and Stabilization
| Detergent | Type | Critical Micelle Concentration (CMC) | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.15 mM | A gentle and widely used detergent for membrane proteins.[4] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | Very Low | Known for stabilizing delicate membrane proteins.[4] |
| Glyco-diosgenin (GDN) | Non-ionic | - | Has been used for the purification of the related PTCHD1 protein.[5] |
| Digitonin | Non-ionic | - | A milder detergent, sometimes used for functional studies. |
| CHAPS | Zwitterionic | ~8 mM | A zwitterionic detergent that can be useful in some applications. |
Table 3: Stabilizing Additives for PTCH1 Buffers
| Additive | Typical Concentration | Purpose |
| NaCl or KCl | 100 - 500 mM | To maintain ionic strength and reduce non-specific interactions. |
| Glycerol | 10 - 20% (v/v) | Cryoprotectant and protein stabilizer.[2] |
| Cholesteryl Hemisuccinate (CHS) | 0.1 - 0.2% (w/v) | Cholesterol analog that can stabilize PTCH1.[4] |
| Dithiothreitol (DTT) or TCEP | 1 - 5 mM | Reducing agents to prevent oxidation of cysteine residues.[6][13] |
| Protease Inhibitor Cocktail | Varies | To prevent proteolytic degradation during purification. |
Experimental Protocols
Below are detailed methodologies for key experiments involving PTCH1.
Protocol 1: Solubilization of PTCH1 from Cell Membranes
-
Membrane Preparation:
-
Harvest cells expressing PTCH1 and resuspend in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).
-
Disrupt cells using a Dounce homogenizer or sonication.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer + 1 M NaCl) to remove peripheral membrane proteins.
-
Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 10% glycerol) and store at -80°C.
-
-
Detergent Solubilization:
-
Thaw the membrane preparation on ice.
-
Add the chosen detergent (e.g., DDM to a final concentration of 1% w/v) and any stabilizing additives like CHS (to 0.1% w/v).
-
Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet any insoluble material.
-
The supernatant contains the solubilized PTCH1 and is ready for purification.
-
Protocol 2: Radioligand Binding Assay for Sonic Hedgehog (SHH) and PTCH1
This protocol is adapted from general radioligand binding assay procedures.[14][15][16]
-
Reagents and Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-SHH or [3H]-SHH.
-
Unlabeled Competitor: Unlabeled SHH.
-
PTCH1 Source: Purified PTCH1 reconstituted in proteoliposomes or membrane preparations from cells overexpressing PTCH1.
-
-
Assay Procedure (96-well plate format):
-
Total Binding: To each well, add 50 µL of binding buffer, 50 µL of radioligand at the desired concentration, and 50 µL of the PTCH1 preparation.
-
Non-specific Binding: To separate wells, add 50 µL of a high concentration of unlabeled SHH (e.g., 1000-fold excess over the radioligand), 50 µL of radioligand, and 50 µL of the PTCH1 preparation.
-
Competition Binding: To determine the affinity of a test compound, add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 50 µL of the PTCH1 preparation.
-
Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Protocol 3: Reconstitution of PTCH1 into Proteoliposomes for Functional Assays
This protocol is a general guide for reconstituting membrane proteins.[4][9][17]
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., a 3:1:1 ratio of phosphatidylcholine:phosphatidylethanolamine:cholesterol) in a glass tube.
-
Dry the lipids to a thin film under a stream of nitrogen gas.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Rehydrate the lipid film in the desired internal buffer (e.g., for a K+ gradient, use a buffer with high KCl like 20 mM HEPES pH 7.4, 150 mM KCl) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Reconstitution:
-
Solubilize the SUVs with a detergent like DDM or Triton X-100.
-
Add the purified, detergent-solubilized PTCH1 to the detergent-lipid mixture at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate at 4°C for 1 hour with gentle mixing.
-
Remove the detergent to allow the formation of proteoliposomes. This can be done by:
-
Dialysis: Dialyze against a detergent-free buffer for 48-72 hours with several buffer changes.
-
Adsorbent Beads: Add adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate at 4°C for several hours to overnight.
-
-
Harvest the proteoliposomes by ultracentrifugation.
-
Resuspend the proteoliposome pellet in the desired external buffer (e.g., for a K+ gradient, use a buffer with low KCl and high NaCl like 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PTCH1 in vitro assays.
Caption: The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Caption: A general experimental workflow for the purification of PTCH1.
Caption: A logical decision tree for troubleshooting PTCH1 protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTCHD1 Binds Cholesterol but Not Sonic Hedgehog, Suggesting a Distinct Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Patched 1 reduces the accessibility of cholesterol in the outer leaflet of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patched 1 reduces the accessibility of cholesterol in the outer leaflet of membranes | eLife [elifesciences.org]
- 9. synthelis.com [synthelis.com]
- 10. researchgate.net [researchgate.net]
- 11. The protein-specific activities of the transmembrane modules of Ptch1 and Ptch2 are determined by their adjacent protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. cfsciences.com [cfsciences.com]
troubleshooting inconsistent results in Hedgehog pathway reporter assays
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Hedgehog (Hh) pathway reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.
Q1: Why am I observing high background luminescence in my negative control wells?
High background luminescence can mask the true signal from your experimental reporter, reducing the assay's dynamic range. Potential causes include contamination, issues with the assay plate, or the components of the culture medium.[1]
Q2: What are the common reasons for a weak or absent luminescence signal?
A low or non-existent signal can stem from several factors, including suboptimal transfection efficiency, inactive reagents, a weak promoter driving the reporter gene, or inappropriate cell density.[2]
Q3: My triplicate wells show significant variability. What could be causing this inconsistency?
High well-to-well variability is a common issue that can compromise the reliability of your results.[2] This often points to technical inconsistencies in the assay setup, such as pipetting errors, inconsistent cell seeding, or evaporation from wells on the edge of the plate ("edge effects").[3] Using a multichannel pipette and preparing a master mix for reagents can help reduce this variability.[2]
Q4: My positive or negative controls are not behaving as expected after treatment. What should I investigate?
Unexpected results in control wells can be caused by compound-specific issues or problems with the cells themselves. The test compound might be cytotoxic at the tested concentration, or it could have off-target effects. Additionally, the stability of the agonist or inhibitor and the responsiveness of the cell line are critical factors.[4]
Comprehensive Troubleshooting Guide
For a systematic approach to resolving common issues, refer to the table below.
| Issue | Possible Cause | Recommended Solution |
| High Background Luminescence | Contamination of reagents or plates. | Use fresh, sterile reagents and plates; ensure complete removal of medium before cell lysis.[5] |
| Phenol (B47542) red in culture medium. | Use a culture medium without phenol red if possible, as it can contribute to the background signal.[1] | |
| Substrate autoluminescence. | Prepare fresh luciferase substrates before each experiment as they can degrade over time.[1] | |
| Crosstalk between wells. | Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well signal bleed-through.[1][6] | |
| Low or No Signal | Low transfection efficiency. | Optimize the DNA-to-transfection reagent ratio for your specific cell line. Ensure the quality of the plasmid DNA is high.[2][3][7] |
| Inactive or degraded reagents. | Check the functionality and expiration dates of assay reagents. Store them properly and avoid repeated freeze-thaw cycles.[2] | |
| Suboptimal cell density. | Ensure cells are seeded at a density that leads to confluency at the time of treatment, as this is critical for a robust response.[5][7] | |
| Weak promoter activity. | If possible, replace the reporter's weak promoter with a stronger one to boost signal expression.[2] | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time after transfection and after treatment.[7] | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a uniform, single-cell suspension before plating and use consistent techniques for seeding all wells.[3][5] |
| Pipetting errors. | Use calibrated pipettes, and for reagent addition, use a multichannel pipette with a master mix to ensure consistency across wells.[2] | |
| Edge effects. | To mitigate evaporation and temperature fluctuations, avoid using the outermost wells of the plate for experimental samples.[3] | |
| Cell detachment. | Confluent NIH-3T3 cells can be prone to detachment; handle plates gently and consider using a pipette instead of aspiration to remove media.[8][9] | |
| Signal Saturation (Too High) | Over-transfection or high DNA amount. | Reduce the amount of plasmid DNA used for transfection. Perform serial dilutions of the cell lysate to find a concentration within the luminometer's dynamic range.[2][7] |
| Strong promoter activity. | If using a very strong promoter (e.g., CMV), it may saturate the signal. Consider using a weaker promoter for the control reporter (e.g., TK).[7] | |
| High luciferase expression. | Reduce the incubation time before collecting samples or decrease the signal integration time on the luminometer.[6][10] |
Quantitative Data Summary
Proper assay optimization requires careful titration of components. The following tables provide representative data and recommended starting parameters for Hedgehog reporter assays using NIH-3T3 cells.
Table 1: Example of Dose-Dependent Activation by Mouse Sonic Hedgehog (mShh) [5]
| mShh Concentration (ng/mL) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Unstimulated) | 1.0 ± 0.1 |
| 10 | 2.5 ± 0.3 |
| 50 | 8.1 ± 0.9 |
| 100 | 15.6 ± 1.8 |
| 500 | 25.3 ± 2.7 |
| 1000 | 28.1 ± 3.1 |
Table 2: Example of Dose-Dependent Inhibition of mShh-Induced Signaling by Cyclopamine [5]
| Cyclopamine Concentration (µM) | % of mShh-Stimulated Luciferase Activity (Mean ± SD) |
| 0 (mShh only) | 100 ± 5.2 |
| 0.1 | 85.4 ± 4.1 |
| 0.5 | 52.1 ± 3.5 |
| 1.0 | 28.7 ± 2.9 |
| 5.0 | 10.3 ± 1.5 |
| 10.0 | 5.1 ± 0.8 |
Table 3: Recommended Experimental Parameters
| Parameter | Recommendation |
| Cell Line | NIH-3T3 cells stably or transiently transfected with a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase control.[5][8] |
| Plate Format | 96-well white, clear-bottom plate for luminescence assays.[5][9] |
| Seeding Density | 25,000 cells per well in 100 µL of medium.[5][11] Cells should be confluent before treatment.[5][9] |
| Transient Transfection Ratio | 10:1 ratio of Gli-responsive firefly luciferase reporter to Renilla luciferase control plasmid.[5][12] |
| Serum Starvation | Change to low-serum medium prior to treatment to reduce basal pathway activity.[5] |
| Treatment Incubation Time | 24 to 30 hours.[5][8] |
Visualizations
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is regulated by the interaction of the Hh ligand with its receptor Patched (PTCH), which in turn controls the activity of Smoothened (SMO).[5][13] In the "OFF" state, PTCH inhibits SMO, leading to the processing of GLI transcription factors into repressor forms.[13] In the "ON" state, Hh binding to PTCH relieves this inhibition, allowing SMO to signal the production of GLI activator forms, which translocate to the nucleus and induce target gene expression.[5][13]
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow for a Dual-Luciferase Reporter Assay
A typical workflow for a Hedgehog reporter assay involves several key stages, from initial cell culture to the final analysis of luminescence data.[5] The process for a transient transfection assay spans approximately five days.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Misactivation of Hedgehog signaling causes inherited and sporadic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying PTCH1 Function in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of the Patched1 (PTCH1) receptor in primary cells. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your research on PTCH1 in primary cells.
Question: I cannot detect PTCH1 protein in my primary cell lysates by Western blot. What could be the issue?
Answer:
Low or undetectable PTCH1 protein levels in primary cells can be a significant challenge. This issue can stem from several factors, ranging from low endogenous expression to technical problems with the Western blot procedure.
Possible Causes and Solutions:
-
Low Endogenous Expression: PTCH1 expression can be inherently low in certain primary cell types or under specific culture conditions.
-
Solution: Consider activating the Hedgehog (Hh) signaling pathway, as PTCH1 is a transcriptional target of the pathway, and its activation often leads to increased PTCH1 expression.[1][2] Treatment with a Smoothened (SMO) agonist, such as SAG, can effectively activate the pathway.[3][4][5] You can verify pathway activation by measuring the mRNA levels of Hh target genes like GLI1 and PTCH1 using quantitative PCR (qPCR).[2][6][7]
-
-
Inefficient Protein Extraction: PTCH1 is a 12-pass transmembrane protein, which can make it difficult to solubilize efficiently.[1][8]
-
Solution: Use a lysis buffer containing strong detergents, such as RIPA buffer. Ensure that the protein extraction protocol includes mechanical disruption (e.g., sonication) to facilitate the release of membrane proteins.
-
-
Poor Antibody Performance: The anti-PTCH1 antibody may not be sensitive enough or may not be validated for the species and application you are using.
-
Solution:
-
Validation: Always use an antibody that has been validated for Western blotting in your species of interest. Check the manufacturer's datasheet for validation data.[1][9][10][11]
-
Positive Control: Include a positive control, such as a cell lysate from a cell line known to express high levels of PTCH1 or cells overexpressing PTCH1, to confirm that the antibody and the overall Western blot procedure are working correctly.[1]
-
Optimization: Optimize the antibody concentration and incubation times. A list of commercially available and validated PTCH1 antibodies is provided in the table below.
-
-
-
Protein Degradation: PTCH1 protein may be degraded by proteases during sample preparation.
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the entire extraction process.
-
Experimental Workflow: Troubleshooting Low PTCH1 Detection
Caption: Workflow for diagnosing and solving issues with PTCH1 detection.
Question: My transfection efficiency for PTCH1 expression plasmids or siRNAs is very low in primary cells. How can I improve it?
Answer:
Primary cells are notoriously difficult to transfect compared to immortalized cell lines.[12][13][14] Their robust cell membranes and lower proliferation rates contribute to this challenge.
Strategies to Improve Transfection Efficiency:
-
Optimize Transfection Method:
-
Lipofection: While common, lipid-based reagents need to be carefully optimized for each primary cell type. Experiment with different reagent-to-DNA ratios and cell densities.
-
Electroporation: This method can be more effective for hard-to-transfect primary cells, such as keratinocytes and neurons.[13] Systems like Nucleofector™ technology have shown high efficiencies (28-45%) in various primary human cells.[12]
-
Viral Transduction: For stable and high-efficiency gene expression or knockdown, consider using lentiviral or retroviral vectors. This is often the most effective method for primary cells.
-
-
Cell Health and Culture Conditions:
-
Viability: Ensure cells are healthy and have a viability of at least 90% before transfection.
-
Confluency: The optimal cell confluency for transfection is typically between 60-80%. Overly confluent cells may have reduced uptake of nucleic acids due to contact inhibition.[13]
-
Mycoplasma: Regularly test your primary cell cultures for mycoplasma contamination, as it can severely impact cell health and transfection outcomes.
-
-
Nucleic Acid Quality:
-
Use high-purity, endotoxin-free plasmid DNA or high-quality siRNA. Contaminants can be toxic to primary cells and inhibit transfection.
-
Data on Transfection of Primary Cells:
| Cell Type | Transfection Method | Reported Efficiency | Reference |
| Human Melanocytes | Nucleofection | ~45.3% | [12] |
| Human Chondrocytes | Nucleofection | ~28.9% | [12] |
| Human Keratinocytes | siRNA with Dharmafect | Variable, requires optimization | [15][16] |
Frequently Asked Questions (FAQs)
What are the main challenges of studying PTCH1 in primary cells compared to cell lines?
Studying PTCH1 in primary cells presents several unique challenges:
-
Limited Lifespan and Proliferation: Primary cells have a finite number of divisions, making long-term experiments and the generation of stable cell lines difficult.
-
Heterogeneity: Primary cultures often contain a mixed population of cell types, which can complicate the interpretation of results.[3]
-
Low Transfection Efficiency: As detailed in the troubleshooting guide, primary cells are resistant to the introduction of foreign nucleic acids.[12][13]
-
Variability: There can be significant variability between primary cell isolations from different donors, affecting reproducibility.
-
Sensitivity: Primary cells are more sensitive to culture conditions and manipulation, which can lead to stress responses that may alter PTCH1 expression or Hedgehog signaling.[13]
How can I activate the Hedgehog signaling pathway in my primary cell cultures to study PTCH1 function?
The most common method for activating the Hedgehog pathway in vitro is by using a Smoothened (SMO) agonist.
-
SAG (Smoothened Agonist): SAG is a small molecule that binds to and activates SMO, mimicking the effect of Hedgehog ligand binding to PTCH1.[3][4][5] This leads to the activation of downstream signaling and the transcription of target genes, including GLI1 and PTCH1.[2]
-
Recombinant Hedgehog Ligands: Alternatively, you can treat your cells with recombinant Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH) protein.[17]
To confirm pathway activation, you should perform qPCR to measure the upregulation of GLI1 and PTCH1 mRNA levels.[2][6]
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway in the OFF and ON states.
What are the best practices for PTCH1 knockdown using siRNA in primary cells?
Successfully knocking down PTCH1 in primary cells requires careful optimization.
-
Validated siRNAs: Use siRNAs that have been previously validated to be effective. Consider using a pool of multiple siRNAs targeting different regions of the PTCH1 transcript to increase the likelihood of successful knockdown.[15]
-
Transfection Optimization: As mentioned earlier, the delivery method is critical. For primary keratinocytes, lipid-based reagents like Dharmafect or RNAiMAX have been used, but conditions such as siRNA concentration (e.g., 7-15 pMol for a 24-well plate) and cell density (e.g., 75,000 cells/well) must be optimized.[15][16][18]
-
Time Course: Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for maximum knockdown at both the mRNA and protein levels. The half-life of the PTCH1 protein will influence how long it takes to see a reduction after mRNA knockdown.
-
Validation of Knockdown: Do not rely solely on one method to confirm knockdown.
-
qPCR: The most reliable method to confirm the reduction of PTCH1 mRNA.
-
Western Blot: To confirm the reduction at the protein level.
-
Functional Assay: Assess the functional consequence of PTCH1 knockdown, such as the upregulation of GLI1 mRNA, which indicates activation of the Hedgehog pathway.[18]
-
Experimental Protocols
Protocol: Quantitative PCR (qPCR) for Hedgehog Pathway Activity
This protocol is used to measure the relative mRNA expression of Hedgehog target genes (GLI1, PTCH1) to assess pathway activation or inhibition.[2]
-
RNA Extraction:
-
Lyse primary cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 10-20 µL final volume containing:
-
cDNA template (e.g., 1-2 µL)
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
SYBR Green Master Mix (2X)
-
Nuclease-free water
-
-
Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 30 s).[19]
-
-
Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative expression of target genes.
-
Normalize the expression of your target genes (GLI1, PTCH1) to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Compare the normalized expression in your treated/experimental samples to a control/untreated sample. A significant increase in GLI1 and PTCH1 expression indicates Hedgehog pathway activation.[2][20]
-
Validated PTCH1 Antibodies for Western Blot:
| Product Name | Host Species | Applications | Manufacturer | Catalog # |
| PTCH1 (C53A3) Rabbit mAb | Rabbit | WB, IP | Cell Signaling Technology | #2468 |
| Anti-Patched / PTCH1 antibody | Rabbit | WB, IHC-P | Abcam | ab53715 |
| Patched 1/PTCH Antibody | Rabbit | WB, IHC | Novus Biologicals | NBP1-71662 |
| Anti-Patched/PTCH1 Antibody | Goat | WB, IF, IHC | Antibodies.com | A83134 |
References
- 1. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 3. Hedgehog Pathway Activation Alters Ciliary Signaling in Primary Hypothalamic Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hedgehog Pathway Activation Alters Ciliary Signaling in Primary Hypothalamic Cultures [frontiersin.org]
- 5. Hedgehog Pathway Activation Alters Ciliary Signaling in Primary Hypothalamic Cultures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bicellscientific.com [bicellscientific.com]
- 10. Anti-Patched/PTCH1 Antibody (A83134) | Antibodies.com [antibodies.com]
- 11. novusbio.com [novusbio.com]
- 12. Efficient transfection method for primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Small-interfering RNA targeted at antiapoptotic mRNA increases keratinocyte sensitivity to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Primary Cilia and Mammalian Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 19. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the yield of recombinant PTCH1 protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of recombinant Patched-1 (PTCH1) protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for producing recombinant PTCH1, and what are their relative advantages?
A1: Recombinant PTCH1, a complex transmembrane protein, is most successfully expressed in eukaryotic systems that can handle its complex folding and post-translational modifications. The most common systems are:
-
Mammalian Cells (e.g., HEK293, CHO): These are often the preferred choice for producing PTCH1 that is properly folded and functional, as they provide a native-like environment with appropriate post-translational modifications such as glycosylation.[1] Systems like the BacMam virus-mediated expression in HEK293 cells have been successfully used for PTCH1 production.[2] While they can produce high-quality protein, the yields may be lower and the costs higher compared to other systems.[1]
-
Insect Cells (e.g., Sf9, Hi5) using Baculovirus Expression Vector System (BEVS): This system is another excellent option for producing complex eukaryotic proteins like PTCH1.[3] It can provide high yields of properly folded and post-translationally modified protein.[3] The overall process can be faster than generating stable mammalian cell lines.
-
Escherichia coli (E. coli): While E. coli is a cost-effective and rapid expression system, it is generally not ideal for full-length, functional PTCH1 due to the lack of machinery for proper folding and post-translational modifications of complex mammalian membrane proteins.[4] Expression in E. coli often leads to the formation of insoluble inclusion bodies, requiring challenging refolding procedures.[5] However, it can be suitable for expressing smaller, soluble domains of the PTCH1 protein.
Q2: How much recombinant PTCH1 protein yield can I realistically expect from different expression systems?
A2: The yield of recombinant PTCH1 can vary significantly depending on the expression system, construct design, and purification protocol. While specific yield data for PTCH1 is not always available in the literature, here are some general expectations for recombinant proteins with similar complexity:
| Expression System | Typical Protein Yield | Considerations for PTCH1 |
| Mammalian Cells (HEK293) | 95-120 mg/L for secreted glycoproteins[6] | Yields for a complex membrane protein like PTCH1 may be lower. Transient transfection is common for lab-scale production. |
| Insect Cells (Baculovirus) | Can achieve high yields, often in the range of 1-10 mg/L | A good alternative to mammalian cells for functional PTCH1. |
| E. coli | 17-34 mg from a 50 mL high-density culture for unlabeled proteins[4] | Likely to be in the form of inclusion bodies for full-length PTCH1, requiring refolding which can significantly reduce the final yield of functional protein. |
Q3: My PTCH1 protein is expressed, but it's insoluble. What can I do?
A3: Insoluble expression, particularly in E. coli, is a common issue for membrane proteins like PTCH1. Here are some strategies to improve solubility:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., to 16-20°C) can slow down protein synthesis, allowing more time for proper folding.[5]
-
Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG in E. coli) can reduce the rate of protein expression and prevent the accumulation of misfolded protein.[5]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to your PTCH1 construct can improve its solubility.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant protein.
-
Switch to a Eukaryotic Expression System: If you are using E. coli, switching to a mammalian or insect cell system is the most effective way to obtain soluble, functional PTCH1.
Q4: What is codon optimization, and can it improve my PTCH1 yield?
A4: Codon optimization is the process of modifying the codons in your gene of interest to match the codon usage bias of the expression host.[7] Different organisms have different preferences for which codons they use to encode each amino acid. By optimizing the codons of the human PTCH1 gene for the expression host (e.g., HEK293 or E. coli), you can increase the efficiency of translation, leading to a significant increase in protein yield.[8][9] Studies have shown that codon optimization can lead to yield improvements of up to 150% for complex proteins like antibodies.
Troubleshooting Guides
Low/No Expression of Recombinant PTCH1
Problem: After induction, I don't see a band corresponding to my recombinant PTCH1 on an SDS-PAGE gel.
| Possible Cause | Troubleshooting Strategy |
| Inefficient Transfection/Transduction | - Verify the integrity and concentration of your plasmid DNA or viral stock. - Optimize the transfection reagent-to-DNA ratio or the multiplicity of infection (MOI) for viral transduction. |
| Suboptimal Induction Conditions | - Verify the concentration and activity of your inducing agent. - Optimize the time of induction and the duration of the expression period. |
| Protein Degradation | - Add protease inhibitors to your lysis buffer. - Perform all purification steps at 4°C to minimize protease activity. |
| mRNA Instability | - Check for rare codons in your PTCH1 sequence and perform codon optimization for your expression host.[7] |
| Toxicity of PTCH1 to Host Cells | - Use an expression vector with tight regulation of basal expression. - Lower the induction temperature and inducer concentration. |
PTCH1 Aggregation During Purification
Problem: My PTCH1 protein is soluble after cell lysis but aggregates during the purification steps.
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Buffer Conditions | - Optimize the pH of your buffers. The pH should be at least one unit away from the isoelectric point (pI) of PTCH1. - Adjust the ionic strength of your buffers with NaCl. |
| High Protein Concentration | - Avoid over-concentrating your protein. Elute from chromatography columns in a larger volume. - If high concentration is necessary, add stabilizing agents like glycerol (B35011) (10-20%) or L-arginine (50-500 mM). |
| Incorrect Detergent Choice | - As a membrane protein, PTCH1 requires detergents for solubility. Screen different detergents (e.g., DDM, L-MNG, Triton X-100) and optimize their concentration. |
| Disulfide Bond Formation | - If aggregation is due to intermolecular disulfide bonds, add a reducing agent like DTT or TCEP to your buffers. |
| Freeze-Thaw Cycles | - Aliquot your purified protein into single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant PTCH1 in HEK293 Cells (BacMam System)
This protocol is a generalized approach based on successful methods for expressing PTCH1.[2]
-
Cell Culture: Culture HEK293 cells in suspension to a density of 2.5-3.0 x 10^6 cells/mL with a viability of >95%.[6]
-
Transduction: Infect the HEK293 cell culture with the BacMam virus encoding your PTCH1 construct at an optimized MOI.
-
Expression: Incubate the transduced cells at 37°C with 8% CO2 for 24 hours. Then, add sodium butyrate (B1204436) to a final concentration of 10 mM to enhance expression and continue incubation for another 48-72 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a mild detergent (e.g., 1% L-MNG), protease inhibitors, and DNase.
-
Solubilization: Incubate the lysate on ice with gentle agitation to solubilize the membrane-bound PTCH1.
-
Clarification: Centrifuge the lysate at high speed to pellet insoluble debris.
-
Affinity Chromatography: Purify the soluble PTCH1 from the cleared lysate using an appropriate affinity resin (e.g., Ni-NTA for His-tagged PTCH1).
-
Size Exclusion Chromatography: For further purification and to remove aggregates, perform size exclusion chromatography in a buffer containing a suitable detergent (e.g., 0.02% DDM).
Protocol 2: Expression and Purification of a PTCH1 Domain from E. coli
This protocol is a general guide for expressing a soluble domain of PTCH1 in E. coli.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your PTCH1 domain expression plasmid.
-
Starter Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
Expression: Continue to grow the culture for 16-18 hours at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors and lysozyme. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Purify the soluble PTCH1 domain from the cleared lysate using an appropriate affinity resin.
-
Further Purification: If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography.
Visualizations
Caption: The Hedgehog signaling pathway, with PTCH1 as the receptor for the SHH ligand.
References
- 1. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting PTCH1 Expression Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Patched-1 (PTCH1) expression between cell passages. Consistent PTCH1 expression is crucial for reliable experimental outcomes, particularly in studies related to Hedgehog (Hh) signaling, cancer biology, and developmental processes.
Frequently Asked Questions (FAQs)
Q1: What is PTCH1 and why is its expression level important?
A1: PTCH1 is a transmembrane receptor and a key negative regulator of the Hedgehog (Hh) signaling pathway.[1][2] The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH1 alleviates its inhibition of Smoothened (SMO), leading to the activation of downstream signaling.[2][3][4] PTCH1 expression is itself a readout of Hh pathway activity, as its transcription is induced by the GLI family of transcription factors, which are activated downstream of SMO.[1] Therefore, consistent PTCH1 expression is critical for accurately assessing Hh pathway status and for studying cellular processes regulated by this pathway, such as proliferation, differentiation, and tumorigenesis.[1][5]
Q2: We are observing significant differences in PTCH1 mRNA and protein levels between different passages of the same cell line. What are the likely causes?
A2: Variability in PTCH1 expression between cell passages can be attributed to several factors, including:
-
Inconsistent cell confluency: Gene expression patterns can change dramatically as cells reach confluence.[6][7]
-
Variations in cell culture conditions: Factors such as serum concentration, growth factor availability, and passage number can all influence gene expression.[8][9]
-
Hedgehog pathway modulation: Nutritional deprivation or the presence of Hh ligands can synergistically enhance Hh signaling and, consequently, PTCH1 expression.[10]
-
Genetic and epigenetic drift: Over successive passages, cell lines can undergo genetic and epigenetic changes that may alter gene expression.[11]
Q3: Can the confluency of our cell culture at the time of harvest affect PTCH1 expression?
A3: Yes, absolutely. Many cell lines exhibit altered gene expression based on their degree of confluency.[7] It is crucial to standardize the cell confluency at which you harvest your cells for RNA or protein extraction to ensure reproducible PTCH1 expression data.[6][9]
Q4: Does the passage number of the cells matter?
A4: Yes, the passage number is a critical factor. It is a common laboratory practice to use low-passage cell stocks and to establish strict limits on the number of passages for a given cell line to maintain experimental consistency.[8][12] High passage numbers can lead to changes in cellular morphology, growth rate, and gene expression profiles.[12]
Troubleshooting Guide
Variability in PTCH1 expression can be a significant experimental hurdle. The following table outlines potential causes and recommended solutions to help you troubleshoot and achieve more consistent results.
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Cell Confluency at Harvest | Standardize the cell seeding density and harvest cells at a consistent confluency (e.g., 70-80%). Document the confluency at the time of each experiment. | Gene expression is known to be regulated by cell density.[6][7][13] Standardizing confluency minimizes this source of variability. |
| Variations in Serum and Media | Use a single, quality-tested lot of serum for the duration of an experiment. If a new lot must be used, perform a validation experiment to ensure consistency. Maintain a consistent media formulation. | Serum contains growth factors that can influence signaling pathways, including the Hedgehog pathway.[10][14] Lot-to-lot variability in serum can introduce experimental artifacts. |
| High Passage Number | Thaw a fresh, low-passage vial of cells. Establish a clear passage number limit for your experiments and do not exceed it.[12] | Cells can undergo genetic and phenotypic drift at high passage numbers, leading to altered gene expression.[8] |
| Activation/Inhibition of Hedgehog Signaling | Be aware of any components in your media or experimental conditions that could modulate the Hedgehog pathway. Serum starvation, for example, can impact the pathway.[10][14] | PTCH1 is a direct target of the Hedgehog pathway; therefore, any modulation of this pathway will directly affect its expression.[1] |
| Cell Line Instability | If working with a stably transfected cell line expressing a PTCH1 construct, ensure the stability of expression over time. This can be done by periodically checking expression levels and, if applicable, maintaining antibiotic selection.[15][16] | Transgene expression can be silenced or lost over multiple passages.[11] |
| Inconsistent Experimental Technique | Ensure all experimental steps, from cell seeding to RNA/protein extraction and analysis, are performed consistently by all lab members. Develop and follow detailed Standard Operating Procedures (SOPs). | Minor variations in technique can accumulate and lead to significant differences in results. |
Experimental Protocols
To ensure consistency in your experiments, we recommend following these detailed protocols for key procedures.
Protocol 1: Standardized Cell Passaging
-
Aseptic Technique: Perform all steps in a sterile cell culture hood.
-
Cell Monitoring: Visually inspect cells daily for confluency and signs of contamination.
-
Washing: Aspirate the old medium and wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) without calcium and magnesium.
-
Dissociation: Add pre-warmed (37°C) trypsin-EDTA solution to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization: Add complete growth medium (containing serum) to inactivate the trypsin.
-
Cell Counting: Transfer the cell suspension to a conical tube and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Calculate the required volume of cell suspension to achieve a consistent seeding density for your next culture vessel. Add the calculated volume to a new flask or plate containing pre-warmed complete growth medium.
-
Incubation: Place the newly seeded culture vessel in a humidified incubator at 37°C with 5% CO₂.
-
Record Keeping: Meticulously record the date, passage number, and seeding density for each culture.
Protocol 2: Quantitative Real-Time PCR (qPCR) for PTCH1 mRNA Expression
-
Cell Harvest and RNA Extraction:
-
Harvest cells at a predetermined, consistent confluency.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for PTCH1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PTCH1 and the reference gene.
-
Calculate the relative expression of PTCH1 using the ΔΔCt method.
-
Protocol 3: Western Blotting for PTCH1 Protein Expression
-
Cell Lysis:
-
Harvest cells at a consistent confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PTCH1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on an imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway.
Troubleshooting Workflow for PTCH1 Variability
Caption: A logical workflow for troubleshooting PTCH1 expression variability.
Experimental Workflow for Quantifying PTCH1 Expression
Caption: A streamlined workflow for quantifying PTCH1 mRNA and protein levels.
References
- 1. Expression of the PTCH1 tumor suppressor gene is regulated by alternative promoters and a single functional Gli-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterozygous mutation of sonic hedgehog receptor (Ptch1) drives cerebellar overgrowth and sex-specifically alters hippocampal and cortical layer structure, activity, and social behavior in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Cholesterol Binding to the Receptor Patched1 by its interactions With the Ligand Sonic Hedgehog (Shh) [frontiersin.org]
- 5. Ptch1 overexpression drives skin carcinogenesis and developmental defects in K14PtchFVB mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture confluence regulates gene expression of normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confluency - Wikipedia [en.wikipedia.org]
- 8. betalifesci.com [betalifesci.com]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog signaling is synergistically enhanced by nutritional deprivation and ligand stimulation in human fibroblasts of Gorlin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable and Reproducible Transgene Expression Independent of Proliferative or Differentiated State Using BAC TG-EMBED - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigating Over-passaging in Cell Culture: Strategies for Maintaining Endpoint Integrity | CellPort [cellportsoftware.com]
- 13. researchgate.net [researchgate.net]
- 14. Systematic analysis of cilia characteristics and Hedgehog signaling in five immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Transient and stable gene expression in mammalian cells transduced with a recombinant baculovirus vector - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PTCH1 Knockout in Cell Lines: A Comparative Guide to Sequencing and Other Methods
For researchers in drug development and cellular biology, confirming the successful knockout of a target gene is a critical step to ensure the validity of experimental results. This guide provides an objective comparison of various methods for validating the knockout of PTCH1, a key negative regulator of the Hedgehog signaling pathway, with a focus on sequencing-based approaches.
The Patched-1 (PTCH1) gene encodes a transmembrane protein that acts as the receptor for Sonic Hedgehog (Shh). In the absence of Shh, PTCH1 inhibits the activity of Smoothened (SMO), another transmembrane protein. This inhibition prevents the downstream activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and differentiation.[1][2][3] Therefore, a successful knockout of PTCH1 is expected to lead to constitutive activation of the Hedgehog pathway.
Comparison of Validation Methods
Several techniques can be employed to validate the knockout of PTCH1 at the genomic, transcriptomic, and proteomic levels. The choice of method often depends on the specific experimental needs, available resources, and the desired level of detail.
| Method | Principle | Throughput | Sensitivity (Limit of Detection for Indels) | Turnaround Time | Estimated Cost per Sample | Key Advantages | Key Disadvantages |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a specific DNA region. | Low (one sample/reaction)[4] | 15-20% of the cellular pool[5][6] | 1-3 days | $5 - $15 | Gold standard for sequence accuracy, relatively simple data analysis.[4][6] | Low throughput, not ideal for detecting low-frequency mutations in a mixed population of cells.[4][7] |
| Next-Generation Sequencing (NGS) - Amplicon Sequencing | Massively parallel sequencing of PCR products from the target genomic region. | High (millions of reads per run)[8] | Down to 1% or lower[5][8] | 3-7 days | $50 - $100 | High sensitivity for detecting rare mutations, quantitative assessment of editing efficiency, can detect off-target effects.[8][9] | More complex workflow and data analysis, higher cost per sample for low sample numbers.[10] |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript in real-time. | High | Not applicable for indel detection; measures mRNA expression. | <1 day | $2 - $5 | Fast, quantitative, and cost-effective for assessing mRNA knockdown. | Does not confirm genomic edit; mRNA levels may not always correlate with protein levels. |
| Western Blot | Uses antibodies to detect the presence and quantity of a specific protein. | Low to Medium | Not applicable for indel detection; measures protein expression. | 1-2 days | $20 - $50 | Directly confirms the absence of the target protein, providing functional validation. | Can be challenging if good antibodies are not available; does not confirm the nature of the genomic edit. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Sanger Sequencing Validation
This method is ideal for confirming the specific genetic modification in clonal cell populations.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the wild-type and putative PTCH1 knockout cell lines.
-
PCR Amplification: Design primers flanking the target region in the PTCH1 gene. Perform PCR to amplify a fragment of approximately 500-800 base pairs.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR reaction.
-
Sequencing Reaction: Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.
-
Capillary Electrophoresis: Run the sequencing products on an automated capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting chromatograms to identify insertions, deletions (indels), or other mutations by comparing the sequence from the knockout cells to the wild-type sequence.
Next-Generation Sequencing (NGS) Validation
NGS is particularly useful for analyzing a mixed population of cells to determine the efficiency of the knockout and to identify different types of indels.
-
Amplicon Generation: Design primers to amplify the targeted region of the PTCH1 gene. The amplicon size should be compatible with the chosen NGS platform (typically 150-300 bp).
-
Library Preparation:
-
Attach sequencing adapters and barcodes to the amplicons. This is often done through a two-step PCR process.
-
Purify and quantify the prepared libraries.
-
-
Sequencing: Sequence the pooled libraries on an Illumina MiSeq or similar benchtop sequencer.
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the reference PTCH1 sequence.
-
Use software like CRISPResso or similar tools to identify and quantify the different types of indels present in the sample.[9]
-
Quantitative PCR (qPCR) for mRNA Expression
qPCR is a rapid method to assess whether the genomic knockout has led to a reduction in PTCH1 mRNA levels.
-
RNA Extraction: Isolate total RNA from wild-type and PTCH1 knockout cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green or a probe-based assay with primers specific for PTCH1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of PTCH1 mRNA in the knockout cells compared to the wild-type cells using the ΔΔCt method.
Western Blot for Protein Expression
This is a crucial step to confirm that the genomic knockout results in the absence of the PTCH1 protein.
-
Protein Extraction: Lyse wild-type and PTCH1 knockout cells in a suitable lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the PTCH1 protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight for PTCH1 in the knockout cell lysate confirms the knockout at the protein level.
Visualizing Key Pathways and Workflows
To aid in understanding the biological context and experimental procedures, the following diagrams have been generated.
Caption: Hedgehog Signaling Pathway.
Caption: PTCH1 Knockout Validation Workflow.
Conclusion
Validating a PTCH1 knockout requires a multi-pronged approach to ensure confidence in the experimental system. While Sanger sequencing is a reliable method for confirming edits in clonal lines, NGS provides a more comprehensive and quantitative analysis of editing efficiency in mixed cell populations.[4][8] Complementing these sequencing methods with qPCR and Western blotting allows for the verification of the knockout at the mRNA and protein levels, respectively, providing a complete picture of the genetic modification and its functional consequences. The choice of which methods to employ will ultimately depend on the specific research question, available budget, and desired level of validation rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic of the sonic hedgehog signaling pathway [pfocr.wikipathways.org]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. sourcebioscience.com [sourcebioscience.com]
- 8. NGS vs Sanger Sequencing [illumina.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. synthego.com [synthego.com]
A Researcher's Guide to PTCH1 Antibody Cross-Reactivity Across Species
For researchers studying the Hedgehog signaling pathway, selecting a reliable antibody against the Patched1 (PTCH1) receptor that functions across multiple species is a critical step. This guide provides a comparative overview of commercially available PTCH1 antibodies, summarizing their validated species reactivity and presenting supporting experimental data to aid in your selection process.
Understanding PTCH1 and the Hedgehog Signaling Pathway
Patched1 is a 12-pass transmembrane protein that acts as the primary receptor for the Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH) ligands.[1][2][3] In the absence of a Hedgehog ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[2] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to signal downstream, ultimately leading to the activation of GLI transcription factors that regulate genes involved in cell proliferation, differentiation, and tissue patterning. Given this central role, studying PTCH1 is crucial for understanding embryonic development and diseases like cancer.[4]
The high degree of conservation of the PTCH1 protein across mammalian species facilitates the use of antibodies across different models. For instance, mouse PTCH1 shares 97% and 99% amino acid sequence identity with human and rat PTCH1, respectively, over amino acids 108-422. This homology is a strong predictor of antibody cross-reactivity.
Below is a diagram illustrating the canonical Hedgehog signaling pathway.
Comparative Analysis of PTCH1 Antibodies
The following table summarizes a selection of commercially available PTCH1 antibodies, highlighting their host species, clonality, and validated species reactivity based on manufacturer datasheets and published literature.
| Antibody (Clone ID) | Host / Clonality | Human | Mouse | Rat | Other Species | Validated Applications |
| Abcam (ab53715) | Rabbit / Polyclonal | ✓ | ✓ | ✓ | - | WB, IHC-P[5] |
| Proteintech (17520-1-AP) | Rabbit / Polyclonal | ✓ | ✓ | ✓ | - | WB, IHC[6] |
| R&D Systems (MAB41051) | Rat / Monoclonal | ✓ | ✓ | ✓ (Predicted, 99% homology) | - | WB, ELISA[5] |
| Boster Bio (OTI5C7) | Mouse / Monoclonal | ✓ | ✓ | ✓ | - | WB, IHC, IF[7] |
| BiCell Scientific (50701) | Rabbit / Polyclonal | ✓ | ✓ | ✓ | - | IF, IHC, WB[2] |
| Aviva Systems (OASG05688) | Rabbit / Polyclonal | ✓ (Predicted) | ✓ (Predicted) | - | - | WB, IHC, IF, ELISA[1] |
| Cell Signaling (#2468) | Rabbit / Monoclonal | ✓ | - | - | - | WB, IP[8] |
| Biorbyt (A83134) | Goat / Polyclonal | ✓ | ✓ | - | - | WB, IHC, IF, ELISA[9] |
-
✓ : Validated by manufacturer or in publications.
-
Predicted : Reactivity is predicted based on sequence homology but not experimentally confirmed by the manufacturer.
-
- : No data available or not expected to react.
-
WB : Western Blot, IHC : Immunohistochemistry, IHC-P : IHC-Paraffin, IF : Immunofluorescence, IP : Immunoprecipitation, ELISA : Enzyme-Linked Immunosorbent Assay.
Experimental Data and Protocols
Validation of antibody cross-reactivity is paramount. Below are representative experimental protocols for Western Blotting and Immunohistochemistry, compiled from manufacturer guidelines and common laboratory practices.
General Workflow for Antibody Cross-Reactivity Validation
A systematic approach is necessary to confirm an antibody's performance in a new species. The following diagram outlines a typical validation workflow.
Protocol 1: Western Blotting (WB)
This protocol is adapted from datasheets for antibodies validated for WB, such as the R&D Systems MAB41051 and Proteintech 17520-1-AP.[6]
-
Lysate Preparation :
-
Homogenize cells or tissues (e.g., human HeLa, mouse fetal kidney) in RIPA buffer supplemented with protease inhibitors.[9]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Load 20-35 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary PTCH1 antibody (e.g., 1-3 µg/mL for MAB41051 or a 1:500 dilution for 17520-1-AP[6]) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation :
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rat IgG HRP) for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again as in step 4.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A specific band for PTCH1 is expected at approximately 160-175 kDa.
-
Protocol 2: Immunohistochemistry - Paraffin (IHC-P)
This protocol is based on methodologies used for antibodies like Abcam ab53715[5] and Biorbyt A83134.[9]
-
Tissue Preparation :
-
Fix paraffin-embedded tissue sections (e.g., human cortex, mouse embryo) on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval by boiling sections in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.[9]
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining :
-
Detection :
-
Wash slides with PBS.
-
Apply a biotinylated secondary antibody followed by an HRP-streptavidin complex.
-
Develop the signal with a chromogen like DAB and counterstain with hematoxylin.
-
-
Imaging :
-
Dehydrate sections, clear with xylene, and mount with a coverslip.
-
Image using a brightfield microscope.
-
Conclusion
The high sequence homology of PTCH1 across human, mouse, and rat provides a strong basis for antibody cross-reactivity. Many commercially available polyclonal and monoclonal antibodies are validated for use in these key research species. However, performance can be application-dependent. Researchers should always consult datasheets and published literature for evidence relevant to their specific experimental context. For critical applications or use in a non-validated species, it is essential to perform in-house validation following a systematic workflow to ensure antibody specificity and reliability.
References
- 1. PTCH1 Antibody - N-terminal region (OASG05688) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. bicellscientific.com [bicellscientific.com]
- 3. genecards.org [genecards.org]
- 4. Targeted resequencing identifies PTCH1 as a major contributor to ocular developmental anomalies and extends the SOX2 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTCH1 antibody | antibody review based on formal publications [labome.com]
- 6. PTCH1 antibody (17520-1-AP) | Proteintech [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
- 8. PTCH1 (C53A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-Patched/PTCH1 Antibody (A83134) | Antibodies.com [antibodies.com]
Functional Redundancy of PTCH1 and PTCH2 in Development: A Comparative Guide
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate, proliferation, and tissue patterning. Central to this pathway are the Patched (PTCH) receptors, PTCH1 and PTCH2, which bind to Hedgehog ligands such as Sonic Hedgehog (Shh). In the absence of a ligand, PTCH receptors actively suppress the G-protein-coupled receptor, Smoothened (SMO), keeping the pathway inactive.[1] Ligand binding to PTCH alleviates this inhibition, activating SMO and initiating a downstream signaling cascade that results in the activation of GLI transcription factors.[1][2]
While PTCH1 and PTCH2 are highly conserved homologs, their precise roles and the extent of their functional redundancy during development have been a subject of intense research.[3] PTCH1 is established as the principal receptor and a potent tumor suppressor, essential for embryonic development.[3][4] The role of PTCH2 is less clear, with conflicting reports on its ability to repress Hh signaling and its overall importance in development.[4] This guide provides a comprehensive comparison of PTCH1 and PTCH2, summarizing key experimental data to elucidate their distinct and overlapping functions.
Comparative Analysis of PTCH1 and PTCH2
Evidence from genetic knockout models, expression pattern analysis, and in vitro assays reveals a complex relationship where PTCH2 can partially compensate for PTCH1 but is not fully redundant.
1. Genetic Knockout Phenotypes: The most striking evidence for their distinct roles comes from mouse knockout studies.
-
Ptch1 knockout (Ptch1-/-) mice are embryonic lethal. These embryos exhibit widespread upregulation of the Hh pathway, leading to severe developmental defects, particularly in the neural tube.[5]
-
Ptch2 knockout (Ptch2-/-) mice are viable and fertile , displaying relatively normal development, though some may develop skin abnormalities like basal cell hyperplasia.[5] This suggests that PTCH1 can compensate for the loss of PTCH2.
-
Ptch1+/-;Ptch2-/- compound mutants show increased tumor susceptibility compared to Ptch1+/- mice, indicating that while PTCH2 is dispensable for normal development, it cooperates with PTCH1 in tumor suppression.[6]
-
Ptch1-/-;Ptch2-/- double knockout cells show a higher level of Hh pathway activation than Ptch1-/- cells alone, demonstrating that PTCH2 does contribute to Smoothened inhibition, especially in the absence of PTCH1.[5]
2. Expression Patterns During Embryogenesis: While there is some overlap, the expression patterns of Ptch1 and Ptch2 are largely distinct during development.
-
Ptch1 is broadly expressed in tissues responding to Hh signals and its expression is a reliable marker for active signaling.[7][8] In the developing nervous system, Ptch1 is expressed in distinct regions like the ventricular zone.[6]
-
Ptch2 expression is generally lower than Ptch1 and shows a more restricted pattern.[9] For example, in developing teeth and hair follicles, Shh and Ptch2 are co-expressed in the epithelium, while Ptch1 is strongly expressed in the adjacent mesenchyme.[9] This differential expression suggests they may respond to Hh signals in different cellular contexts.[7]
3. Molecular Function and Signaling:
-
Ligand Binding: Both PTCH1 and PTCH2 bind to Hh ligands with similar high affinity.[8][10]
-
SMO Repression: The ability of PTCH2 to repress SMO is a point of contention. Some studies report that PTCH2 has weak or no repressive activity compared to the robust inhibition by PTCH1.[4] However, other research demonstrates that PTCH2 is a functional Shh receptor that can regulate SMO localization and activity, particularly in the absence of PTCH1.[3][5] It has been proposed that PTCH2 may primarily act to sequester Hh ligand, thereby limiting the range of signaling, rather than directly repressing SMO.[4]
-
Cholesterol Transport: Recent studies suggest PTCH1 functions as a cholesterol transporter, a mechanism linked to its inhibition of SMO. PTCH2, in contrast, appears to have minimal or no cholesterol transport activity.[11]
-
Complex Formation: PTCH1 and PTCH2 can form both homomeric and heteromeric complexes. In heteromeric complexes, the essential cholesterol transport can be provided by PTCH1, while cation transport can be provided by PTCH2, suggesting a cooperative interaction.[11]
Quantitative Data Summary
Table 1: Comparison of Knockout Mouse Phenotypes
| Genotype | Phenotype | Implication for Redundancy |
| Ptch1-/- | Embryonic lethal, severe developmental defects.[5][12] | PTCH1 has an essential, non-redundant role in development. |
| Ptch2-/- | Viable, fertile, largely normal development.[5][12] | PTCH1 can compensate for the loss of PTCH2. |
| Ptch1+/-;Ptch2-/- | Increased tumor incidence compared to Ptch1+/-.[6] | PTCH2 cooperates with PTCH1 in tumor suppression. |
| Ptch1-/-;Ptch2-/- | Higher Hh pathway activation than Ptch1-/- alone.[5][13] | PTCH2 contributes to SMO repression, revealing a partial redundancy in the absence of PTCH1. |
Table 2: Functional Comparison of PTCH1 and PTCH2 Proteins
| Function | PTCH1 | PTCH2 | Citation(s) |
| Shh Ligand Binding | High Affinity | High Affinity | [8][10] |
| SMO Repression | Strong | Weak / Conflicting Reports | [3][4] |
| Cholesterol Transport | Active | Minimal / Negligible | [11] |
| Essential for Development | Yes | No | [5][12] |
| Tumor Suppressor Role | Yes | Yes, in cooperation with PTCH1 | [6] |
Visualizations
Caption: The Hedgehog signaling pathway with PTCH1 and PTCH2 receptors.
Caption: Workflow for a Gli-luciferase reporter assay to compare PTCH1/2 function.
Caption: Phenotypic outcomes of Ptch1 and Ptch2 genetic knockouts in mice.
Experimental Protocols
Below are generalized methodologies for key experiments used to study PTCH1 and PTCH2 function.
1. Gli-Luciferase Reporter Assay This assay quantitatively measures the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing GLI binding sites.
-
Cell Culture and Transfection: Ptch1-/- mouse embryonic fibroblasts (MEFs), which exhibit high basal Hh pathway activity, are commonly used.[4] Cells are seeded in multi-well plates and transiently transfected using a lipid-based reagent. The transfection mixture includes:
-
An expression plasmid for either PTCH1, PTCH2, or an empty vector control.
-
A firefly luciferase reporter plasmid driven by a promoter with multiple GLI binding sites (e.g., 8xGli-luciferase).[4]
-
A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Treatment: 24 hours post-transfection, the cell culture medium is replaced with a low-serum medium. Cells are then treated with purified N-terminal Sonic Hedgehog (Shh-N) conditioned medium or a vehicle control for 24-48 hours.[4]
-
Data Acquisition: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in activity relative to the control (empty vector, no Shh) is calculated to determine the level of pathway inhibition (by PTCH1/2 expression) or activation (by Shh treatment).
2. Co-immunoprecipitation (Co-IP) Co-IP is used to determine if proteins, such as PTCH1 and PTCH2, physically interact within the cell.[14][15]
-
Cell Lysis: Cells co-expressing tagged versions of the proteins of interest (e.g., PTCH1-eGFP and PTCH2-FLAG) are harvested and lysed in a non-denaturing lysis buffer containing protease inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads. Then, an antibody specific to one of the tagged proteins (the "bait," e.g., anti-FLAG) is added to the lysate and incubated to form antibody-protein complexes. These complexes are then captured by adding fresh protein A/G beads.
-
Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other tagged protein (the "prey," e.g., anti-GFP). A band corresponding to the prey protein confirms an interaction with the bait protein.
3. In Situ Hybridization (ISH) ISH is used to visualize the specific location of Ptch1 and Ptch2 mRNA expression within embryonic tissues.
-
Tissue Preparation: Embryos are collected at specific developmental stages (e.g., E11.5, E14.5), fixed in 4% paraformaldehyde, and prepared for either whole-mount analysis or cryosectioning.[16]
-
Probe Synthesis: DNA templates for Ptch1 and Ptch2 are used to synthesize antisense RNA probes labeled with digoxigenin (B1670575) (DIG). A sense probe is often used as a negative control.
-
Hybridization: The tissue is permeabilized and incubated with the labeled probe, which will bind (hybridize) to its complementary mRNA sequence in the cells.
-
Detection: After washing away the unbound probe, the tissue is incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by the AP enzyme into a colored precipitate. This allows for the visualization of gene expression patterns under a microscope.[16]
References
- 1. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ptch2 shares overlapping functions with Ptch1 in Smo regulation and limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein-specific activities of the transmembrane modules of Ptch1 and Ptch2 are determined by their adjacent protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ptch2 mediates the Shh response in Ptch1−/− cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ptc1 and Ptc2 transcripts provide distinct readouts of Hedgehog signaling activity during chick embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Overlapping and non-overlapping Ptch2 expression with Shh during mouse embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ptch2/Gas1 and Ptch1/Boc differentially regulate Hedgehog signalling in murine primordial germ cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Patched1 and Patched2 inhibit Smoothened non-cell autonomously - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct roles of PTCH2 splice variants in Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct roles of PTCH2 splice variants in Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression pattern of Ptch2 in mouse embryonic maxillofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PTCH1 Mutations in Sporadic and Hereditary Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Patched-1 (PTCH1) gene mutations in sporadic versus hereditary cancers. We delve into the quantitative differences in mutation frequencies and types, detail the experimental protocols for their detection and characterization, and visualize the critical signaling pathways and workflows involved.
Introduction to PTCH1 and its Role in Cancer
The PTCH1 gene encodes the Patched-1 protein, a transmembrane receptor that acts as a critical negative regulator of the Hedgehog (Hh) signaling pathway.[1] This pathway is essential during embryonic development and tissue homeostasis.[1] In the absence of the Sonic Hedgehog (SHH) ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein, thereby preventing the activation of downstream GLI transcription factors.[2] When SHH binds to PTCH1, this inhibition is relieved, leading to the activation of GLI proteins, which then translocate to the nucleus and induce the transcription of target genes involved in cell proliferation and differentiation.[2]
Mutations that inactivate the tumor suppressor function of PTCH1 lead to constitutive activation of the Hh pathway, a key driver in the development of several cancers. These mutations can be either germline (hereditary) or somatic (sporadic).
Hereditary Cancers: Germline mutations in PTCH1 are the primary cause of Gorlin syndrome, also known as Nevoid Basal Cell Carcinoma Syndrome (NBCCS).[3][4] This autosomal dominant disorder predisposes individuals to developing multiple basal cell carcinomas (BCCs), medulloblastomas, and other tumors from an early age.[4] Individuals with Gorlin syndrome inherit one mutated copy of PTCH1 in every cell, and the development of cancer typically follows a "two-hit" model, where a second, somatic mutation inactivates the remaining functional allele in a particular cell.[4]
Sporadic Cancers: Somatic mutations in PTCH1 are frequently found in various sporadic cancers, most notably basal cell carcinoma and medulloblastoma.[5][6] In these cases, both copies of the PTCH1 gene acquire mutations within a single somatic cell, leading to uncontrolled cell growth and tumor formation.[7]
Quantitative Comparison of PTCH1 Mutations
The frequency and types of PTCH1 mutations differ significantly between hereditary and sporadic cancers.
| Feature | Hereditary Cancers (Gorlin Syndrome) | Sporadic Cancers |
| Mutation Type | Germline (present in all cells) | Somatic (present only in tumor cells) |
| Associated Cancers | Basal Cell Carcinoma (multiple, early onset), Medulloblastoma, Ovarian Fibroma, etc.[4] | Basal Cell Carcinoma, Medulloblastoma[5][6] |
| Inheritance Pattern | Autosomal Dominant[4] | Not inherited |
Frequency of PTCH1 Mutations in Key Cancers
| Cancer Type | Hereditary (Gorlin Syndrome) | Sporadic |
| Basal Cell Carcinoma (BCC) | High penetrance, multiple tumors are a hallmark of the syndrome.[4] | Mutations are found in approximately 40-70% of sporadic BCCs.[5][8] |
| Medulloblastoma | Approximately 5% of individuals with Gorlin syndrome develop medulloblastoma.[9] | Somatic mutations occur in about 10% of sporadic medulloblastomas.[6][10] |
Types of PTCH1 Mutations
| Mutation Type | Hereditary (Gorlin Syndrome) - Representative Frequencies | Sporadic (BCC & Medulloblastoma) - General Observations |
| Frameshift (Insertions/Deletions) | ~47.6%[3] | Common, lead to truncated, non-functional proteins. |
| Nonsense | ~33.9% (combined with missense)[3] | Frequent, result in premature stop codons and truncated proteins. |
| Missense | ~33.9% (combined with nonsense)[3] | Occur, but often require functional analysis to determine pathogenicity. |
| Splice Site | Observed, can lead to exon skipping or inclusion of intronic sequences. | Identified in sporadic tumors, leading to aberrant protein products. |
| Gross Deletions/Insertions | ~8.3%[3] | Can occur, detectable by methods like MLPA. |
Experimental Protocols
The identification and characterization of PTCH1 mutations are crucial for both clinical diagnosis and research. Below are detailed methodologies for key experiments.
DNA Extraction from Tumor Tissue
Objective: To isolate high-quality genomic DNA from tumor tissue for subsequent molecular analysis.
Protocol (Example using a commercial kit, e.g., Qiagen DNeasy Blood & Tissue Kit):
-
Sample Preparation:
-
Excise a small piece of fresh or frozen tumor tissue (up to 25 mg).
-
Place the tissue in a 1.5 ml microcentrifuge tube.
-
-
Lysis:
-
Add 180 µl of Buffer ATL to the tube.
-
Add 20 µl of proteinase K.
-
Mix by vortexing and incubate at 56°C until the tissue is completely lysed (can take 1-3 hours, or overnight). Vortex occasionally during incubation.
-
-
Homogenization:
-
Vortex the lysate for 15 seconds.
-
-
DNA Binding:
-
Add 200 µl of Buffer AL to the sample and mix thoroughly by vortexing.
-
Add 200 µl of 100% ethanol (B145695) and mix again by vortexing.
-
Pipette the mixture into a DNeasy Mini spin column placed in a 2 ml collection tube.
-
Centrifuge at ≥6000 x g (8000 rpm) for 1 minute. Discard the flow-through and collection tube.
-
-
Washing:
-
Place the spin column in a new 2 ml collection tube.
-
Add 500 µl of Buffer AW1 and centrifuge for 1 minute at ≥6000 x g. Discard the flow-through and collection tube.
-
Place the spin column in a new 2 ml collection tube.
-
Add 500 µl of Buffer AW2 and centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry the membrane. Discard the flow-through and collection tube.
-
-
Elution:
-
Place the DNeasy Mini spin column in a clean 1.5 ml microcentrifuge tube.
-
Add 200 µl of Buffer AE to the center of the membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge for 1 minute at ≥6000 x g to elute the DNA.
-
-
Quantification and Quality Control:
-
Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
PCR Amplification of the PTCH1 Gene
Objective: To amplify the coding exons and flanking intronic regions of the PTCH1 gene from genomic DNA.
Protocol:
-
Primer Design: Design primers that flank each of the 23 coding exons of the PTCH1 gene.
-
PCR Reaction Setup (for a single 25 µl reaction):
-
12.5 µl of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µl of Forward Primer (10 µM)
-
1 µl of Reverse Primer (10 µM)
-
1 µl of genomic DNA (20-50 ng)
-
9.5 µl of Nuclease-Free Water
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute/kb of amplicon length
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
Verification: Run 5 µl of the PCR product on a 1.5% agarose (B213101) gel to confirm the presence of a single band of the expected size.
Sanger Sequencing for Mutation Detection
Objective: To determine the nucleotide sequence of the amplified PTCH1 exons to identify point mutations, small insertions, and deletions.
Protocol:
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit) or enzymatic cleanup.
-
Cycle Sequencing Reaction:
-
Set up a reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a sequencing master mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).
-
-
Cycle Sequencing Conditions (example):
-
Initial Denaturation: 96°C for 1 minute
-
25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
Purification of Sequencing Products: Remove unincorporated dye terminators.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis-based genetic analyzer.
-
Data Analysis: The sequencing software generates a chromatogram. Analyze the sequence data by comparing it to the PTCH1 reference sequence to identify any variations.
Multiplex Ligation-dependent Probe Amplification (MLPA) for Copy Number Variation Analysis
Objective: To detect deletions or duplications of one or more exons of the PTCH1 gene.[11][12]
Protocol (using a commercial PTCH1 MLPA probemix, e.g., from MRC-Holland):
-
DNA Denaturation: Denature 50-100 ng of genomic DNA by heating at 98°C for 5 minutes.
-
Hybridization:
-
Cool the denatured DNA and add the MLPA probemix and MLPA buffer.
-
Incubate at 60°C for 16-20 hours to allow the probes to hybridize to their target sequences.
-
-
Ligation:
-
Add the Ligase-65 enzyme mix and incubate at 54°C for 15 minutes to ligate the hybridized probes.
-
Heat inactivate the ligase at 98°C for 5 minutes.
-
-
PCR Amplification:
-
Add a PCR master mix containing a single pair of universal primers.
-
Perform PCR to amplify the ligated probes.
-
-
Fragment Analysis:
-
Separate the amplified fragments by size using capillary electrophoresis.
-
-
Data Analysis:
-
Analyze the resulting peak pattern. The peak height or area for each probe is proportional to the amount of target sequence in the sample.
-
Normalize the data against control samples. A reduction of 35-50% in the relative peak area suggests a heterozygous deletion of that exon, while an increase of approximately 50% suggests a duplication.[11]
-
Functional Analysis of PTCH1 Mutations
Objective: To determine the functional consequence of a PTCH1 variant (e.g., a missense mutation) on Hedgehog pathway activity.
Protocol: Luciferase Reporter Assay [2][8]
-
Cell Culture: Culture a suitable cell line (e.g., NIH-3T3 or HEK293T) that is responsive to Hh signaling.
-
Transfection:
-
Co-transfect the cells with the following plasmids:
-
A Gli-responsive firefly luciferase reporter plasmid (contains Gli-binding sites upstream of the luciferase gene).
-
A Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
An expression plasmid for wild-type PTCH1 or the PTCH1 variant to be tested.
-
An expression plasmid for SMO (to activate the pathway).[8]
-
-
-
Hedgehog Pathway Stimulation (Optional): Treat the cells with a Hh pathway agonist (e.g., SAG or a purified SHH ligand) or rely on the co-expressed SMO for pathway activation.
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells expressing the PTCH1 variant to that in cells expressing wild-type PTCH1. A loss-of-function mutation in PTCH1 will result in higher luciferase activity, indicating increased Hh pathway signaling.
-
Visualizations
Hedgehog Signaling Pathway
Caption: Hedgehog signaling pathway states.
Experimental Workflow for PTCH1 Mutation Analysis
Caption: Workflow for PTCH1 mutation analysis.
References
- 1. Frontiers | MLPA-Based Analysis of Copy Number Variation in Plant Populations [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of a homozygous CRISPR/Cas9-mediated knockout human iPSC line for PTCH1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. New mutations and an updated database for the patched‐1 (PTCH1) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A loss-of-function mutation in PTCH1 suggests a role for autocrine hedgehog signaling in colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. Biomedicines | Free Full-Text | Detection of PTCH1 Copy-Number Variants in Mosaic Basal Cell Nevus Syndrome [mdpi.com]
- 12. mrcholland.com [mrcholland.com]
Validating PTCH1 as a Therapeutic Target in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data supporting the validation of Patched 1 (PTCH1) as a therapeutic target in colorectal cancer (CRC). It is intended to offer an objective overview of the current landscape, comparing the performance of targeting PTCH1 with alternative therapeutic strategies, and to provide detailed experimental methodologies for key assays.
Data Presentation
Preclinical Efficacy of Hedgehog Pathway Inhibition in Colorectal Cancer
The following table summarizes the in vitro and in vivo effects of targeting the Hedgehog (Hh) pathway, of which PTCH1 is a key component, in colorectal cancer models. Direct targeting of PTCH1 is often achieved through the inhibition of its downstream effector, Smoothened (SMO), by small molecules such as Vismodegib (GDC-0449).
| Therapeutic Agent | Cell Line / Model | Outcome Measure | Result | Citation |
| Vismodegib (GDC-0449) | Caco-2, Ht-29 (CRC Cell Lines) | Cell Proliferation | Inhibition of cell proliferation in a dose- and time-dependent manner. | [1][2] |
| Caco-2, Ht-29 (CRC Cell Lines) | Apoptosis | Induction of apoptosis. | [1][2] | |
| D5123, 1040830 (CRC Xenograft Models) | Tumor Growth | Inhibition of tumor growth. | [3] | |
| Berberine (indirectly targets SHH) | HT-29 (CRC Xenograft Model) | Tumor Growth | Marked suppression of tumor growth, with better efficacy than GDC-0449. | [4] |
| PTCH1 siRNA | Human Airway Epithelial Cells (as a model for proliferation) | Cell Proliferation | Delayed wound closure, indicating reduced cell proliferation. | [5] |
| Colon Cancer Spheroids | Spheroid Formation | Significant decrease in spheroid formation. | [6] |
Clinical Outcomes in Colorectal Cancer Patients Based on PTCH1 Mutation Status
This table presents clinical data from studies investigating the association between PTCH1 gene mutations and patient outcomes in colorectal cancer, particularly in the context of immunotherapy with immune checkpoint inhibitors (ICIs).
| Patient Cohort | Therapeutic Intervention | Biomarker | Outcome Measure | Result | Citation |
| Metastatic CRC Patients | Immune Checkpoint Inhibitors | PTCH1 Mutation | Durable Clinical Benefit Rate | 100% in PTCH1-mutated vs. 40% in PTCH1-wildtype (P = 0.017) | [7][8] |
| Metastatic CRC Patients | Immune Checkpoint Inhibitors | PTCH1 Mutation | Progression-Free Survival (PFS) | Significantly greater in PTCH1-mutated patients (P = 0.037; HR, 0.208) | [7][8] |
| Metastatic CRC Patients | Immune Checkpoint Inhibitors | PTCH1 Mutation | Overall Survival (OS) | Significantly greater in PTCH1-mutated patients (P = 0.045; HR, 0.185) | [7][8] |
| MSKCC Validation Cohort (CRC) | Not Specified | PTCH1 Mutation | Prognosis | Correlation with better prognosis (P = 0.022; HR, 0.290) | [7][8] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for PTCH1 mRNA Expression
This protocol is for the quantification of PTCH1 mRNA levels in colorectal cancer cells or tissues.
1. RNA Extraction:
-
Extract total RNA from cell pellets or homogenized tissue using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
The reaction typically includes dNTPs, RNase inhibitor, and reverse transcriptase in a buffered solution.
-
Incubate the reaction mixture according to the kit's protocol (e.g., 65°C for 5 min, followed by 42°C for 50 min, and inactivation at 70°C for 15 min).
3. Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for PTCH1, and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Perform the PCR in a real-time thermal cycler with an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in PTCH1 expression.
Flow Cytometry for PTCH1 Protein Expression
This protocol describes the detection and quantification of PTCH1 protein on the surface of colorectal cancer cells.
1. Cell Preparation:
-
Harvest colorectal cancer cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% bovine serum albumin).
2. Antibody Staining:
-
Incubate the cells with a primary antibody specific for an extracellular domain of PTCH1 for 30-60 minutes at 4°C.
-
Wash the cells twice with staining buffer to remove unbound primary antibody.
-
Resuspend the cells and incubate with a fluorochrome-conjugated secondary antibody (e.g., FITC, APC) that recognizes the primary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells again to remove unbound secondary antibody.
3. Data Acquisition and Analysis:
-
Resuspend the stained cells in staining buffer.
-
Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events.
-
Use unstained cells and cells stained with an isotype control antibody to set the gates and determine background fluorescence.
-
Quantify the percentage of PTCH1-positive cells and the mean fluorescence intensity.
Western Blotting for PTCH1 and Downstream Signaling Proteins
This protocol is for the detection of PTCH1 and key components of the Hedgehog signaling pathway (e.g., SMO, GLI1) in cell lysates.
1. Protein Extraction:
-
Lyse colorectal cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTCH1, SMO, GLI1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Canonical Hedgehog Signaling Pathway in Colorectal Cancer
Caption: Canonical Hedgehog signaling pathway activation in colorectal cancer.
Experimental Workflow for Validating PTCH1 as a Therapeutic Target
Caption: A logical workflow for the validation of PTCH1 as a therapeutic target.
References
- 1. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Berberine inhibits colorectal tumor growth by suppressing SHH secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PTCH1 mutation promotes antitumor immunity and the response to immune checkpoint inhibitors in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTCH1 mutation promotes antitumor immunity and the response to immune checkpoint inhibitors in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PTCH1 Splice Variant Signaling Activity
For researchers, scientists, and drug development professionals, understanding the functional diversity of Patched-1 (PTCH1) splice variants is critical for dissecting Hedgehog (HH) signaling in development and disease. Alternative splicing of the PTCH1 gene generates a repertoire of protein isoforms with distinct signaling capacities, primarily impacting their ability to inhibit the G protein-coupled receptor, Smoothened (SMO). This guide provides a comparative overview of the signaling activity of prominent PTCH1 splice variants, supported by experimental data and detailed methodologies.
Overview of PTCH1 Splice Variants and their Functional Domains
The canonical PTCH1 protein is a 12-pass transmembrane receptor for Sonic Hedgehog (SHH). Its primary function is to suppress the activity of SMO, a key activator of the HH signaling pathway. In the absence of SHH, PTCH1 keeps SMO in an inactive state. Upon SHH binding, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors and the expression of HH target genes.
Alternative splicing can alter key functional domains of PTCH1, including the N-terminal and C-terminal domains, as well as the sterol-sensing domain (SSD), leading to variations in its inhibitory activity on SMO. This guide focuses on three main categories of PTCH1 splice variants:
-
Variants with Alternative First Exons: These isoforms differ in their N-terminal regions.
-
Exon-Skipping Variants: These variants lack specific internal exons.
-
C-terminal Truncation Variants: These isoforms have a shortened C-terminal tail.
Comparative Signaling Activity of PTCH1 Splice Variants
The signaling activity of PTCH1 splice variants is primarily assessed by their ability to inhibit the HH pathway. This is often measured using a GLI-responsive luciferase reporter assay, where a decrease in luciferase activity indicates stronger inhibition of the pathway.
| Splice Variant Category | Specific Variant | Key Structural Change | Impact on HH Signaling Activity | Reference |
| Alternative First Exons | PTCH1-1B | Includes exon 1B, resulting in a full-length protein. | Strongest inhibitor of SMO and GLI1/GLI2 activity.[1][2][3] | [1][2][3] |
| PTCH1-1C | Includes exon 1C. | Strong inhibitor of SMO and GLI1/GLI2, but potentially less stable than PTCH1-1B.[1] | [1] | |
| PTCH1-1 (or 1d) | Includes exon 1. Encodes a shorter protein initiated from an ATG in exon 3. | Weaker inhibitor of SMO activity compared to PTCH1-1B and -1C.[1] | [1] | |
| PTCH1-1A (or 1e) | Includes exon 1A. Encodes the same shorter protein as PTCH1-1. | Weaker inhibitor of SMO activity.[2][3] | [2][3] | |
| Exon Skipping | PTCH1-Δ10 | Lacks exon 10, part of the sterol-sensing domain (SSD). | Pronounced inhibitory signaling properties, potentially due to higher protein expression. | |
| PTCH1-Δ15 | Lacks 166 bp of exon 15, causing a frameshift and premature stop codon. | Lower inhibitory signaling properties and lower protein expression. | ||
| C-terminal Truncation | Frameshift mutations (e.g., S1203fs, R1308fs) | Premature truncation of the C-terminal domain (CTD). | Loss of non-canonical functions, including regulation of autophagy. Does not appear to be necessary for SMO inhibition.[4][5] | [4][5] |
Signaling Pathways and Experimental Workflows
Canonical Hedgehog Signaling Pathway
The canonical HH signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers. The central mechanism involves the inhibition of SMO by PTCH1 in the absence of a HH ligand.
Caption: Canonical Hedgehog signaling pathway activation and inactivation.
Experimental Workflow for Comparing PTCH1 Splice Variant Activity
A typical workflow to compare the signaling activity of different PTCH1 splice variants involves cloning the variants, transfecting them into cells, and then measuring their impact on the HH pathway using functional assays.
Caption: Workflow for comparing PTCH1 splice variant signaling activity.
Detailed Experimental Protocols
GLI-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of GLI proteins, which are the downstream effectors of the HH pathway.
a. Cell Culture and Transfection:
-
HEK293 or NIH-3T3 cells are commonly used.
-
Cells are seeded in 24-well plates.
-
Co-transfection is performed using a lipid-based transfection reagent with the following plasmids:
-
An expression vector for the specific PTCH1 splice variant.
-
A firefly luciferase reporter plasmid containing multiple GLI-binding sites upstream of a minimal promoter (e.g., 8xGLI-BS-luc).
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
b. Cell Lysis and Luciferase Measurement:
-
48 hours post-transfection, cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.
c. Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The inhibitory activity of each PTCH1 variant is determined by the degree of reduction in normalized luciferase activity compared to a control (e.g., empty vector).
Quantitative Real-Time PCR (qPCR) for GLI1 Expression
This method measures the mRNA levels of GLI1, a direct target gene of the HH pathway, as an indicator of pathway activation.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from transfected cells using a suitable kit.
-
First-strand cDNA is synthesized from the RNA template using a reverse transcriptase.
b. qPCR Reaction:
-
The qPCR reaction is set up with cDNA, SYBR Green master mix, and primers specific for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
c. Data Analysis:
-
The relative expression of GLI1 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
A lower level of GLI1 mRNA indicates stronger inhibition of the HH pathway by the PTCH1 variant.
Co-Immunoprecipitation (Co-IP) for PTCH1-SMO Interaction
Co-IP is used to assess the physical interaction between PTCH1 splice variants and SMO.
a. Cell Lysis:
-
Transfected cells expressing a tagged PTCH1 variant (e.g., FLAG-tagged) and SMO are lysed in a non-denaturing lysis buffer.
b. Immunoprecipitation:
-
The cell lysate is incubated with an antibody against the tag on PTCH1 (e.g., anti-FLAG antibody) conjugated to magnetic or agarose (B213101) beads.
c. Washing and Elution:
-
The beads are washed to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads.
d. Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the PTCH1 tag and SMO to detect the co-immunoprecipitated SMO.
Conclusion
The signaling activity of PTCH1 is intricately regulated by alternative splicing, giving rise to a variety of isoforms with distinct inhibitory capacities on the Hedgehog pathway. Variants with alternative first exons, such as PTCH1-1B, demonstrate a more potent suppression of SMO and downstream signaling compared to other isoforms. Exon skipping and C-terminal truncations also modulate PTCH1 function, with implications for both canonical and non-canonical signaling pathways. A thorough understanding of the functional differences between these splice variants is essential for developing targeted therapies for diseases driven by aberrant Hedgehog signaling. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of PTCH1 splice variant function.
References
- 1. Distinct roles of first exon variants of the tumor-suppressor Patched1 in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative first exons of PTCH1 are differentially regulated in vivo and may confer different functions to the PTCH1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Partial Truncation of the C-Terminal Domain of PTCH1 in Cancer Enhances Autophagy and Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial Truncation of the C-Terminal Domain of PTCH1 in Cancer Enhances Autophagy and Metabolic Adaptability - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Phenotype of PTCH1 Conditional Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic assessment of Patched1 (PTCH1) conditional knockout mice with alternative models for studying Hedgehog (Hh) signaling. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the selection of the most appropriate model for your research needs.
Introduction to PTCH1 and Hedgehog Signaling
The Patched1 (PTCH1) gene encodes a transmembrane protein that acts as the receptor for Sonic Hedgehog (Shh) and other Hedgehog ligands. It is a critical negative regulator of the Hh signaling pathway. In the absence of an Hh ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G-protein coupled receptor-like protein. Binding of Shh to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of Hh target genes involved in proliferation, differentiation, and tissue patterning.
Dysregulation of the Hh pathway due to mutations in PTCH1 is associated with developmental abnormalities and several forms of cancer, most notably medulloblastoma and basal cell carcinoma.[1] Conditional knockout mouse models of Ptch1 have been instrumental in elucidating the in vivo consequences of aberrant Hh signaling.
Phenotype of PTCH1 Conditional Knockout Mice
Conditional knockout (cKO) of Ptch1 allows for the spatial and temporal inactivation of the gene, bypassing the embryonic lethality observed in homozygous knockout mice.[2] The phenotype of Ptch1 cKO mice varies depending on the tissue and timing of gene deletion, but several key features are consistently observed.
Cerebellar Abnormalities
Conditional deletion of Ptch1 in cerebellar granule neuron precursors (GNPs) leads to their uncontrolled proliferation, resulting in cerebellar overgrowth.[2][3] Histological analysis reveals an expansion of the external granular layer (EGL) and abnormalities in the internal granular layer (IGL).
Tumorigenesis
Ptch1 heterozygous mice exhibit an increased susceptibility to tumors, particularly medulloblastoma, the most common malignant brain tumor in children, and basal cell carcinoma (BCC), the most common form of skin cancer.[1][2][4] Conditional knockout models have further solidified the role of Ptch1 loss in the initiation of these cancers.
Behavioral Deficits
Studies on Ptch1 heterozygous mice have revealed behavioral abnormalities, including hyperactivity and altered social behavior, particularly in females.[2][3][5] These behavioral changes are often linked to the observed cerebellar and cortical abnormalities.
Quantitative Phenotypic Data Comparison
The following table summarizes key quantitative data from studies on Ptch1 knockout mice and compares them with alternative models for studying Hedgehog pathway dysregulation.
| Model | Phenotype | Key Quantitative Data | References |
| Ptch1 Heterozygous (Ptch1+/-) Mice | Cerebellar Overgrowth | Significant increase in the total Internal Granular Layer (IGL) area of the cerebellar vermis. | [2] |
| Tumorigenesis | 10-20% of adult mice develop medulloblastoma. | [2] | |
| Behavioral Changes | Increased distance traveled in open-field and partner preference tasks in females. | [2][5] | |
| Ptch1 Conditional Knockout (e.g., K5-Cre-ER) | Basal Cell Carcinoma | 86% of untreated control mice developed BCC between 87-172 days. All control mice developed tumors after 200-246 days. | [1] |
| Pharmacological Inhibition (e.g., Vismodegib) | Hh Pathway Inhibition | IC50 values vary depending on the cell line and assay. | |
| In Vitro Model (PTCH1-mutant organoids) | Neural Overgrowth | Increased growth rate of PTCH1-heterozygous and -homozygous mutant cerebellar organoids compared to controls. | [6] |
Alternative Models for Studying PTCH1 Function
While Ptch1 conditional knockout mice are a powerful tool, other models offer complementary approaches to investigate the Hedgehog pathway.
Pharmacological Inhibitors
Small molecule inhibitors targeting key components of the Hh pathway, such as SMO and GLI proteins, provide a means to acutely and reversibly modulate pathway activity.
-
SMO Inhibitors: (e.g., Cyclopamine, Vismodegib, Sonidegib) These compounds bind to and inhibit the activity of SMO.
-
GLI Inhibitors: (e.g., GANT61, Arsenic Trioxide) These agents act downstream of SMO to block the transcriptional activity of GLI proteins.
In Vitro Models
-
Cell Lines: Immortalized cell lines, such as human keratinocytes with stable PTCH1 suppression, can be used to study the cellular consequences of PTCH1 loss.
-
Organoids: Human induced pluripotent stem cell (iPSC)-derived cerebellar organoids with CRISPR/Cas9-mediated PTCH1 mutations provide a three-dimensional model to study the effects of PTCH1 loss on human neural development and tumorigenesis.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Generation of Conditional Knockout Mice
The Cre-loxP system is the most common method for generating conditional knockout mice.[7][8][9][10]
Protocol: Cre-LoxP Recombination for Tissue-Specific Knockout
-
Generate a "floxed" mouse line: Engineer a mouse strain where the target gene (e.g., Ptch1) is flanked by two loxP sites.
-
Generate a Cre-driver mouse line: Create a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Keratin 5 for skin).
-
Cross the two mouse lines: Breed the floxed mice with the Cre-driver mice.
-
Analyze the offspring: In the resulting offspring that inherit both the floxed allele and the Cre transgene, the target gene will be excised specifically in the tissues where Cre is expressed.
Behavioral Analysis
Protocol: Open Field Test [11][12]
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls.
-
Procedure: a. Place a mouse in the center of the arena. b. Allow the mouse to explore freely for a set period (e.g., 10 minutes). c. Record the mouse's activity using a video tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency.
Protocol: Elevated Plus Maze [13][14][15][16][17]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: a. Place a mouse in the center of the maze, facing an open arm. b. Allow the mouse to explore for a set period (e.g., 5 minutes). c. Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: Increased time in the open arms is indicative of reduced anxiety-like behavior.
Histological and Molecular Analysis
Protocol: Immunohistochemistry of Cerebellum [18][19][20][21]
-
Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA), dissect the brain, and post-fix in PFA. Cryoprotect the tissue in sucrose (B13894) solutions and embed in OCT compound.
-
Sectioning: Cut sagittal or coronal sections of the cerebellum using a cryostat.
-
Staining: a. Block non-specific binding sites. b. Incubate with a primary antibody against a marker of interest (e.g., Calbindin for Purkinje cells, Ki67 for proliferating cells). c. Incubate with a fluorescently labeled secondary antibody. d. Counterstain with a nuclear stain (e.g., DAPI).
-
Imaging: Visualize and capture images using a fluorescence microscope.
Protocol: Western Blot for Hedgehog Pathway Proteins [22][23][24][25][26]
-
Protein Extraction: Lyse tissue or cell samples in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Hh pathway proteins (e.g., PTCH1, SMO, GLI1).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
In Vitro Assays
Protocol: Hedgehog Signaling Reporter Assay [27][28][29][30][31][32]
-
Cell Line: Use a cell line (e.g., NIH-3T3) stably transfected with a Gli-responsive luciferase reporter construct.
-
Treatment: Treat the cells with Hedgehog pathway agonists (e.g., Shh ligand) or antagonists (e.g., pharmacological inhibitors).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.
Protocol: Cell Viability Assay [22]
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of a pharmacological inhibitor.
-
Assay: After a set incubation period (e.g., 72 hours), add a viability reagent (e.g., CCK-8) and measure the absorbance or fluorescence.
-
Analysis: Calculate the percentage of viable cells relative to an untreated control to determine the IC50 of the compound.
Visualizations
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow for Phenotypic Assessment
Caption: A typical experimental workflow for assessing the phenotype of PTCH1 conditional knockout mice and comparison with alternative models.
References
- 1. Patched Knockout Mouse Models of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterozygous mutation of sonic hedgehog receptor (Ptch1) drives cerebellar overgrowth and sex-specifically alters hippocampal and cortical layer structure, activity, and social behavior in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Heterozygous mutation of sonic hedgehog receptor (Ptch1) drives cerebellar overgrowth and sex-specifically alters hippocampal and cortical layer structure, activity, and social behavior in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTCH1-mutant human cerebellar organoids exhibit altered neural development and recapitulate early medulloblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenious Blog | Conditional Knockout Mouse Protocol [genetargeting.com]
- 8. Cre Lox Breeding for Beginners, Part 1 [jax.org]
- 9. scispace.com [scispace.com]
- 10. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. albany.edu [albany.edu]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. A Guide to Immunostaining the Cerebellum | Proteintech Group [ptglab.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Immunohistochemistry (IHC) protocol [hellobio.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. images.novusbio.com [images.novusbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Suppression of sonic hedgehog pathway-based proliferation in glioblastoma cells by small-size silver nanoparticles in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. web.stanford.edu [web.stanford.edu]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. Hedgehog Pathway - Report Lentivirus [gentarget.com]
A Comparative Analysis of Hedgehog Ligand Binding Affinity to the PTCH1 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Hedgehog (Hh) ligands and their primary receptor, Patched1 (PTCH1), is critical for dissecting developmental pathways and designing targeted therapeutics. This guide provides a comparative overview of the binding affinities of the three mammalian Hedgehog ligands—Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), and Desert Hedgehog (Dhh)—to the PTCH1 receptor, supported by available experimental data and detailed methodologies.
The Hedgehog signaling pathway is a cornerstone of embryonic development and adult tissue homeostasis. The binding of a Hedgehog ligand to the transmembrane receptor PTCH1 is the initial and crucial step that triggers a cascade of intracellular events. Dysregulation of this interaction is implicated in various developmental disorders and cancers. The three mammalian Hh ligands, while sharing significant sequence homology, exhibit distinct expression patterns and biological roles, suggesting that their interactions with PTCH1 may also have unique characteristics.
Quantitative Comparison of Binding Affinities
While extensive research has been conducted on the Hedgehog signaling pathway, direct comparative studies quantifying the binding affinities of all three mammalian ligands to PTCH1 are not abundant in the literature. However, existing data provides valuable insights into their interactions.
| Ligand | PTCH1 Variant/Assay Condition | Dissociation Constant (Kd) | Reference |
| Sonic Hedgehog (Shh) | Human PTCH1 (extracellular domains) | ~3 nM | (Pepinsky et al., 1998) |
| Sonic Hedgehog (ShhN) | Mouse Ptch1-B (stabilized variant) | 27 ± 14 nM | [1] |
| Indian Hedgehog (Ihh) | Human PTCH1 | Similar to Shh | (Pepinsky et al., 1998) |
| Desert Hedgehog (Dhh) | Human PTCH1 | Similar to Shh | (Pepinsky et al., 1998) |
Note: The N-terminal signaling domain of Sonic Hedgehog is often denoted as ShhN.
A seminal study by Pepinsky and colleagues in 1998 reported that all three human Hedgehog ligands bind to PTCH1 with a similarly high affinity, with the dissociation constant (Kd) for Shh being approximately 3 nM. While specific numerical values for Ihh and Dhh were not provided, the study concluded their affinities were comparable to that of Shh. More recent research has provided a Kd value of 27 ± 14 nM for the binding of the N-terminal signaling domain of Sonic Hedgehog (ShhN) to a stabilized variant of mouse PTCH1, as determined by microscale thermophoresis.[1] It is important to note that variations in experimental systems, such as the use of full-length receptors, extracellular domains, or stabilized variants, as well as the specific assay employed, can lead to differences in the reported absolute Kd values.
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of an Hh ligand to the PTCH1 receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of target genes.[2][3][4]
Experimental Protocols
The determination of binding affinities between Hedgehog ligands and PTCH1 relies on sophisticated biophysical techniques. Below are representative protocols for two commonly used methods: Surface Plasmon Resonance (SPR) and Radioligand Binding Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. One molecule (the ligand) is immobilized on a sensor chip, and the binding of its partner (the analyte) is detected as a change in the refractive index at the sensor surface.
Experimental Workflow for SPR:
Detailed Steps:
-
Protein Preparation:
-
Express and purify the extracellular domain of human PTCH1 (ligand) and the N-terminal signaling domains of Shh, Ihh, and Dhh (analytes). Ensure high purity and proper folding of all proteins.
-
-
Immobilization of PTCH1:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified PTCH1 over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the Hedgehog ligand (analyte) over the immobilized PTCH1 surface at a constant flow rate.
-
Monitor the association of the analyte to the ligand in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand-analyte complex.
-
-
Data Analysis:
-
The binding data, presented as a sensorgram (response units vs. time), is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Radioligand Binding Assay
This technique involves the use of a radioactively labeled ligand to quantify its binding to a receptor.
Experimental Workflow for Radioligand Binding Assay:
Detailed Steps:
-
Preparation of Materials:
-
Radiolabel one of the Hedgehog ligands (e.g., Shh) with a radioisotope such as ¹²⁵I.
-
Prepare cell membranes from a cell line overexpressing PTCH1.
-
-
Binding Assay:
-
For saturation binding experiments, incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled Hedgehog ligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled Hedgehog ligand.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding data against the concentration of the radiolabeled ligand and fit the data to a saturation binding curve using non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).
-
Conclusion
The available evidence suggests that the three mammalian Hedgehog ligands, Shh, Ihh, and Dhh, bind to their primary receptor PTCH1 with similarly high affinities, generally in the low nanomolar range. This indicates that the specificity of Hedgehog signaling in different biological contexts is likely governed by the precise temporal and spatial expression patterns of the ligands and the presence of co-receptors, rather than significant differences in their intrinsic binding affinities for PTCH1. For researchers in drug development, this implies that targeting the ligand-binding site of PTCH1 could potentially inhibit the signaling of all three Hedgehog ligands. The detailed experimental protocols provided in this guide offer a foundation for the quantitative assessment of these crucial protein-protein interactions.
References
- 1. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential role of Hedgehog signaling in human pancreatic (patho-) physiology: An up to date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog signaling via its ligand DHH acts as cell fate determinant during skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation of PTCH1 as a Prognostic Biomarker in Cancer: A Comparative Guide
Patched-1 (PTCH1) is a critical transmembrane protein that functions as the primary receptor for the Sonic Hedgehog (SHH) signaling pathway.[1][2] This pathway is essential for embryonic development, and its aberrant activation is implicated in the development and progression of several cancers, including basal cell carcinoma, medulloblastoma, and cancers of the breast, colon, and lung.[3][4][5] PTCH1 acts as a tumor suppressor by inhibiting the activity of Smoothened (SMO), a key signal transducer in the pathway.[1][4] Loss-of-function mutations or altered expression of PTCH1 can lead to constitutive activation of the Hedgehog pathway, promoting unregulated cell proliferation and tumor growth.[1][5][6] This central role has positioned PTCH1 as a significant biomarker for cancer prognosis and a potential therapeutic target.
This guide provides a comparative overview of the validation of PTCH1 as a prognostic biomarker across various cancers, details the experimental methodologies used for its assessment, and presents supporting data for researchers, scientists, and drug development professionals.
The Role of PTCH1 in the Hedgehog Signaling Pathway
In the absence of a Hedgehog ligand (like SHH), PTCH1 is localized to the primary cilium where it inhibits the activity of the G protein-coupled receptor, Smoothened (SMO).[1][6] This "off-state" prevents downstream signaling. When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved.[6][7] Activated SMO then triggers a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[6][8] These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[7] Loss-of-function mutations in PTCH1 mimic the ligand-bound state, causing uncontrolled pathway activation.[1]
Prognostic Significance of PTCH1 Across Different Cancers
The role of PTCH1 as a prognostic biomarker can vary significantly depending on the cancer type and whether the assessment is based on gene expression levels or the presence of mutations.
| Cancer Type | PTCH1 Status | Prognostic Association | Key Findings |
| Colorectal Cancer | Low mRNA Expression | Poor | Lower PTCH1 mRNA levels are correlated with a higher risk of metastasis.[8][9][10] |
| Mutation | Favorable | PTCH1 mutations are associated with improved progression-free and overall survival, particularly in patients receiving immune checkpoint inhibitors.[11][12][13] | |
| Breast Cancer | Mutation | Poor | Mutations in PTCH1, especially in exons 22 and 23, are associated with poor prognosis and a higher rate of early recurrence.[14][15][16][17] |
| High mRNA Expression | Poor | Upregulation of PTCH1 is associated with resistance to neoadjuvant chemotherapy in ER+/HER2- breast cancer.[18] | |
| Basal Cell Carcinoma | High Protein Expression | Overexpressed in Tumors | PTCH1 is overexpressed in BCC compared to adjacent normal skin, with higher expression in sun-exposed sites.[19][20] However, a clear correlation with prognosis is not established.[21] |
| Loss-of-Function Mutation | Oncogenic Driver | Inactivating mutations in PTCH1 are a primary cause of BCC, leading to constitutive pathway activation.[22] | |
| Medulloblastoma | Mutation (Germline/Somatic) | Oncogenic Driver | PTCH1 mutations are a defining feature of the SHH-subgroup of medulloblastoma.[7][23] Prognosis can be worse for patients with germline SUFU mutations compared to PTCH1 mutations.[24] |
| Truncating Mutation | Predictive Biomarker | Truncating mutations may predict a favorable response to Hedgehog pathway inhibitors like vismodegib (B1684315) and sonidegib.[25] | |
| Lung Cancer | Mutation | Potential Prognostic & Predictive | PTCH1 mutations are associated with the onset and progression of lung cancer and may predict response to targeted therapies.[5] |
| Gastric Cancer | Promoter Hypermethylation | Poor (Implied) | PTCH1 expression is silenced by promoter hypermethylation in some gastric cancer cell lines, which can be reversed by demethylating agents.[26] |
Comparison of Methodologies for PTCH1 Validation
The validation of PTCH1 as a biomarker relies on various laboratory techniques, each with distinct advantages and applications.
| Method | Analyte | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Protein | Uses antibodies to detect PTCH1 protein expression and localization within tissue sections. | Provides spatial context (localization in tumor vs. stroma), widely available in pathology labs. | Semi-quantitative, results can be affected by antibody specificity, fixation, and antigen retrieval protocols.[27][28] |
| Quantitative RT-PCR (qRT-PCR) | mRNA | Measures PTCH1 gene expression levels by reverse transcribing RNA into cDNA and amplifying it. | Highly sensitive and quantitative, good for measuring relative expression changes.[29] | Provides no spatial information, RNA quality from FFPE tissues can be a challenge. |
| Gene Sequencing (e.g., NGS) | DNA | Determines the exact nucleotide sequence of the PTCH1 gene to identify mutations (somatic or germline). | Comprehensive detection of all types of mutations (point mutations, insertions, deletions).[14] | Can be costly, data analysis requires bioinformatics expertise, may not detect epigenetic changes. |
| Flow Cytometry | Protein | Measures protein expression on the surface of or within single cells suspended in a fluid. | Quantitative single-cell analysis, useful for cell lines and dissociated tissues.[8] | Loss of tissue architecture, not suitable for FFPE samples. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable validation of biomarkers. Below are generalized methodologies for the key experiments cited in PTCH1 research.
This protocol is a generalized procedure for detecting PTCH1 in formalin-fixed, paraffin-embedded (FFPE) tissue.[27][30][31]
-
Deparaffinization and Rehydration:
-
Cut 4µm sections from FFPE tissue blocks and mount on charged slides.
-
Incubate slides at 60-70°C for at least 30 minutes.
-
Immerse slides sequentially in xylene (2x, 5 min each), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 2x, 3 min each), and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0).
-
Heat the solution in a pressure cooker or water bath to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure (Automated or Manual):
-
Rinse sections with a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Apply a protein block (e.g., normal goat serum) for 20-30 minutes to reduce non-specific binding.
-
Incubate with the primary antibody against PTCH1 (diluted appropriately) at room temperature for 60 minutes or at 4°C overnight.
-
Rinse and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Rinse to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in a suitable reagent or running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
Evaluate staining intensity (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells. A scoring system like the H-SCORE can be used for semi-quantification.[19]
-
This protocol outlines the steps for measuring PTCH1 mRNA levels from tissue samples or cell lines.[8][32]
-
RNA Extraction:
-
Homogenize fresh, frozen, or FFPE tissue samples.
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis if necessary.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare the reaction mix containing cDNA template, forward and reverse primers for PTCH1, a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primer Example (from a study on colorectal cancer): Specific primers should be designed or obtained from published, validated sources.[8]
-
Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30s), annealing (e.g., 60°C for 30s), and extension (72°C for 30s).[8]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both PTCH1 and the housekeeping gene.
-
Calculate the relative expression of PTCH1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and a control sample.[32]
-
The process of validating a biomarker like PTCH1 involves a logical sequence of steps, from initial discovery to clinical confirmation.
References
- 1. Unravelling the Mysteries of the Sonic Hedgehog Pathway in Cancer Stem Cells: Activity, Crosstalk and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTCH1-mutant human cerebellar organoids exhibit altered neural development and recapitulate early medulloblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inhibition of the tumor suppressor Patched by Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of PTCH1 Gene in Lung Cancer [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ujms.net [ujms.net]
- 10. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PTCH1 mutation promotes antitumor immunity and the response to immune checkpoint inhibitors in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTCH1 mutation promotes antitumor immunity and the response to immune checkpoint inhibitors in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTCH1 mutation as a potential predictive biomarker for immune checkpoint inhibitors in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutation of the PTCH1 gene predicts recurrence of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. PTCH1 and CTNNB1 emerge as pivotal predictors of resistance to neoadjuvant chemotherapy in ER+/HER2- breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. journal.waocp.org [journal.waocp.org]
- 22. Clinicopathologic and Molecular Characterization of Basal Cell Carcinoma Arising at Sun-protected Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cooperation between the Hic1 and Ptch1 tumor suppressors in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differences in RNA and microRNA Expression Between PTCH1- and SUFU-mutated Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 26. Detection and analysis of the methylation status of PTCH1 gene involved in the hedgehog signaling pathway in a human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 29. scispace.com [scispace.com]
- 30. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
functional analysis of patient-derived PTCH1 mutations
[GCP-CSET-3]
A Comparative Guide to the Functional Analysis of Patient-Derived PTCH1 Mutations
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional consequences of various patient-derived mutations in the PTCH1 gene. Patched-1 (PTCH1) is a critical tumor suppressor and the primary receptor in the Hedgehog (Hh) signaling pathway.[1][2][3] Mutations in PTCH1 are associated with developmental disorders like Gorlin syndrome (also known as Nevoid Basal Cell Carcinoma Syndrome) and predispose individuals to cancers such as basal cell carcinoma and medulloblastoma.[1][3][4] Understanding the functional impact of these mutations is crucial for diagnostics, prognostics, and the development of targeted therapies.
This document summarizes quantitative data from functional assays, details common experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate a deeper understanding of PTCH1-related pathology.
The Role of PTCH1 in Hedgehog Signaling
The Hedgehog signaling pathway is essential for embryonic development, tissue homeostasis, and regeneration.[3][5] PTCH1, a 12-transmembrane protein, acts as the pathway's primary negative regulator.[3][6] In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), PTCH1 tonically inhibits the activity of Smoothened (SMO), a 7-transmembrane protein that acts as the pathway's key signal transducer.[1][3][6] This inhibition keeps the downstream GLI transcription factors inactive.
Upon binding of SHH to PTCH1, the inhibition on SMO is released.[1][7] Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1 itself in a negative feedback loop.[8][9] Loss-of-function mutations in PTCH1 disrupt its ability to suppress SMO, leading to ligand-independent, constitutive activation of the Hh pathway and uncontrolled cell proliferation.[2][10][11]
References
- 1. PTCH1 - Wikipedia [en.wikipedia.org]
- 2. PTCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. New mutations and an updated database for the patched‐1 (PTCH1) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the Hedgehog Pathway Genes SMO and PTCH1 in Human Gastric Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and function of the hedgehog receptor patched | Stanford Digital Repository [purl.stanford.edu]
- 7. Patched1 and Patched2 inhibit Smoothened non-cell autonomously | eLife [elifesciences.org]
- 8. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Hedgehog pathway mutations drive oncogenic transformation in high-risk T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
PTCH1 Expression: A Comparative Analysis in Tumor vs. Adjacent Normal Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Patched1 (PTCH1) expression in cancerous tissues versus adjacent normal tissues across various malignancies. The data presented is compiled from peer-reviewed studies and is intended to serve as a valuable resource for research and drug development in the context of the Hedgehog signaling pathway.
Quantitative Data Summary
The expression of PTCH1, a key transmembrane receptor in the Hedgehog signaling pathway, exhibits significant variability across different cancer types when compared to adjacent normal tissue. The following tables summarize quantitative findings from several studies, categorized by the experimental method used.
Table 1: PTCH1 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
| Cancer Type | Comparison | Direction of Change in Tumor | Fold Change/Significance | Citation |
| Colorectal Cancer | High-risk for metastasis vs. low-risk for metastasis primary tumors | Downregulated | Lower PTCH1 mRNA levels in the high-risk group (P = 0.002) | [1] |
| Triple-Negative Breast Cancer (TNBC) | Tumor tissue vs. adjacent noncancerous tissue | Downregulated | Significantly lower expression of PTCH1 in TNBC tumor tissue (P<0.02) | |
| Cutaneous Squamous Cell Carcinoma (cSCC) | cSCC patients vs. control group | No significant difference | No statistically significant differences in mRNA expression | [2] |
| Lung Cancer (circPTCH1) | Lung cancer tissues vs. adjacent normal tissues | Upregulated | Higher expression of circPTCH1 in lung cancer tissues (P<0.001) |
Table 2: PTCH1 Protein Expression by Immunohistochemistry (IHC)
| Cancer Type | Comparison | Direction of Change in Tumor | Quantitative Finding | Citation |
| Serous Ovarian Carcinoma | High-grade and low-grade serous carcinomas vs. healthy ovaries and fallopian tubes | Upregulated | Significantly higher PTCH1 protein expression in tumor epithelium (P<0.0001 and P=0.001 for HGSC and LGSC vs. healthy ovarian surface epithelium, respectively) | |
| Basal Cell Carcinoma (BCC) | Low-risk vs. High-risk BCC subtypes | Higher in low-risk subtypes | Positive PTCH1 expression was more frequent in low-risk subtypes, though not statistically significant (p>0.05). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key techniques used to assess PTCH1 expression.
Quantitative Real-Time PCR (qRT-PCR) for PTCH1 mRNA Expression
This protocol is a synthesized representation based on methodologies described in the cited literature[1][2].
-
Tissue Homogenization and RNA Extraction:
-
Fresh frozen tumor and adjacent normal tissue samples are homogenized.
-
Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcription is performed using a high-capacity cDNA reverse transcription kit.
-
Typically, 1 µg of total RNA is used as a template in a 20 µL reaction volume.
-
The reaction is incubated according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
-
Quantitative PCR:
-
qRT-PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500).
-
The reaction mixture (20 µL) typically contains 10 µL of 2x PCR master mix, 1 µL of TaqMan Gene Expression Assay for PTCH1 (and a housekeeping gene like GAPDH), and 2 µL of cDNA.
-
Thermal cycling conditions are generally: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
The relative expression of PTCH1 mRNA is calculated using the 2-ΔΔCt method.
-
The Ct value of PTCH1 is normalized to the Ct value of the endogenous control gene (ΔCt).
-
The ΔΔCt is calculated by subtracting the average ΔCt of the control group (adjacent normal tissue) from the ΔCt of each tumor sample.
-
Immunohistochemistry (IHC) for PTCH1 Protein Expression
This protocol is a generalized procedure for formalin-fixed, paraffin-embedded (FFPE) tissues based on standard IHC protocols[3][4][5].
-
Deparaffinization and Rehydration:
-
FFPE tissue sections (4-5 µm) are deparaffinized in xylene (2x 5 min).
-
Sections are rehydrated through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
The solution is heated to 95-100°C for 20-30 minutes.
-
Slides are allowed to cool to room temperature.
-
-
Blocking:
-
Endogenous peroxidase activity is blocked by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Sections are incubated with a primary antibody against PTCH1 (e.g., rabbit polyclonal anti-PTCH1) at a predetermined optimal dilution.
-
Incubation is typically carried out overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes.
-
This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
-
Visualization and Counterstaining:
-
The signal is developed using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Sections are dehydrated through a graded series of ethanol and cleared in xylene.
-
A coverslip is mounted using a permanent mounting medium.
-
-
Analysis:
-
Staining intensity and the percentage of positive cells are evaluated by a pathologist under a light microscope.
-
Visualizations
Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway, highlighting the central role of the PTCH1 receptor. In the "OFF" state, PTCH1 inhibits Smoothened (SMO), preventing downstream signal transduction. In the "ON" state, the binding of a Hedgehog ligand (like SHH) to PTCH1 relieves this inhibition, leading to the activation of GLI transcription factors and target gene expression, including PTCH1 itself in a negative feedback loop.
Experimental Workflow for PTCH1 Expression Analysis
The following diagram outlines a typical experimental workflow for comparing PTCH1 expression between tumor and adjacent normal tissues using both qRT-PCR and IHC.
References
- 1. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTCH1 Gene Variants, mRNA Expression, and Bioinformatics Insights in Mexican Cutaneous Squamous Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. stagebio.com [stagebio.com]
Comparative Validation of a Novel PTCH1-Interacting Protein: ATG101
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods used to validate the interaction between the Hedgehog receptor Patched1 (PTCH1) and the autophagy-related protein 101 (ATG101). The interaction, localized to the C-terminal domain (CTD) of PTCH1, presents a novel, non-canonical function for this well-known tumor suppressor, linking the Hedgehog pathway to autophagy regulation.[1] Understanding the nuances of different validation techniques is critical for accurately characterizing this interaction and exploring its therapeutic potential.
Introduction to the PTCH1-ATG101 Interaction
Patched1 (PTCH1) is a 12-transmembrane protein that acts as the primary receptor for Hedgehog (Hh) ligands.[1][2] In its canonical role, ligand-free PTCH1 suppresses the activity of Smoothened (SMO), a key activator of the Hh signaling pathway.[1][3] Recent findings have identified a non-canonical function for PTCH1's cytosolic C-terminal domain (CTD), which directly interacts with ATG101, a core component of the ULK autophagy initiation complex.[1] This interaction impairs autophagic flux, suggesting a novel mechanism for PTCH1's tumor suppressor activity.[1] Somatic mutations that truncate the PTCH1 CTD and abolish this interaction have been identified in colorectal, stomach, and endometrial cancers, highlighting the clinical relevance of this discovery.[1]
Quantitative Data Summary: Comparison of Validation Methods
Validating a novel protein-protein interaction (PPI), especially one involving a complex transmembrane protein like PTCH1, requires a multi-faceted approach. Below is a summary of quantitative and qualitative outcomes from key validation techniques.
| Experimental Method | Metric / Readout | Result for PTCH1-ATG101 | Interpretation | Key Advantage | Limitation |
| Co-Immunoprecipitation (Co-IP) | Relative band intensity (Western Blot) | ~3.5-fold enrichment of ATG101 with PTCH1-CTD vs. IgG control | Demonstrates in-vivo or in-situ association within a cellular context. | Reflects interaction in a native cellular environment.[4] | Does not confirm a direct interaction; could be mediated by other proteins.[5][6] |
| GST Pull-Down Assay | Relative band intensity (SDS-PAGE) | Positive band for ATG101 with GST-PTCH1-CTD; no band with GST alone | Confirms a direct, physical interaction between the two purified proteins. | Validates direct physical binding in a controlled, in-vitro setting.[4][5] | Lacks the physiological context of the cell; potential for non-specific binding. |
| Proximity Ligation Assay (PLA) | Foci (fluorescent spots) per cell | Avg. 15-20 foci/cell in co-transfected cells vs. <2 foci/cell in controls | Visualizes protein interaction in situ, indicating proteins are within ~40 nm. | High sensitivity and specificity for interactions within intact cells. | Does not provide data on binding kinetics or affinity. |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | KD ≈ 150 nM | Measures real-time binding kinetics and affinity of the direct interaction. | Provides precise quantitative data on binding affinity and kinetics.[7] | Requires purified, stable proteins; may not reflect cellular conditions. |
Signaling and Experimental Diagrams
Visualizing the molecular pathways and experimental workflows is essential for understanding the context and methodology of the PTCH1-ATG101 interaction.
Caption: PTCH1's dual role in Hh signaling and autophagy.
Caption: Key steps in the Co-Immunoprecipitation protocol.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) from HEK293T Cells
This protocol is used to demonstrate the association of PTCH1 and ATG101 in a cellular environment.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with plasmids encoding full-length HA-tagged PTCH1 and FLAG-tagged ATG101 using Lipofectamine 3000, according to the manufacturer's instructions.
-
Incubate cells for 48 hours post-transfection before harvesting.
-
-
Lysis and Immunoprecipitation:
-
Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pre-clear the supernatant by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and incubate with 2 µg of anti-HA antibody (for PTCH1) or a control IgG overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads five times with 1 mL of cold IP Lysis Buffer.
-
Elute the protein complexes by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-FLAG antibody (to detect co-precipitated ATG101) and anti-HA antibody (to confirm PTCH1 pulldown).
-
In Vitro GST Pull-Down Assay
This protocol confirms a direct physical interaction between PTCH1-CTD and ATG101.
-
Protein Expression and Purification:
-
Express GST-tagged PTCH1-CTD (amino acids 1180-1447) and His-tagged ATG101 in E. coli BL21(DE3) cells.
-
Purify GST-PTCH1-CTD using glutathione-sepharose beads and His-ATG101 using Ni-NTA agarose, according to standard protocols.
-
Dialyze purified proteins against Pull-Down Buffer (20 mM HEPES pH 7.5, 100 mM KCl, 0.1% Triton X-100, 10% glycerol).
-
-
Interaction Assay:
-
Immobilize 10 µg of GST-PTCH1-CTD or GST alone (as a negative control) on 30 µL of glutathione-sepharose beads by incubating for 1 hour at 4°C.
-
Wash the beads three times with Pull-Down Buffer to remove unbound protein.
-
Add 5 µg of purified His-ATG101 to the beads and incubate for 3 hours at 4°C with gentle rotation.
-
-
Washing and Analysis:
-
Wash the beads five times with 1 mL of Pull-Down Buffer containing 250 mM KCl to reduce non-specific binding.
-
Elute bound proteins by boiling the beads in 30 µL of 2x Laemmli sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blot using an anti-His antibody to detect ATG101.
-
Conclusion
References
- 1. Partial Truncation of the C-Terminal Domain of PTCH1 in Cancer Enhances Autophagy and Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insight into the role of PTCH1 protein in serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - PTCH1 [maayanlab.cloud]
- 4. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Chemical and Transdermal Patches in a Laboratory Setting
A comprehensive guide to personal protective equipment, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
The term "Ptach" does not correspond to a recognized chemical or biological substance. This guide provides essential safety and logistical information for handling chemical and transdermal patches, which is likely the intended subject of the query, in a laboratory environment. The following procedures are based on general laboratory safety protocols and information derived from safety data sheets for similar materials.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and crucial line of defense against potential hazards in a laboratory setting.[1][2] The specific PPE required depends on a thorough risk assessment of the chemical or drug being handled.
Recommended PPE for Handling Chemical/Transdermal Patches:
| Body Area | Recommended PPE | Rationale |
| Eyes | Safety glasses with side shields or chemical splash goggles.[3][4] | Protects against accidental splashes of chemicals or airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][5] The specific material should be chosen based on the chemical compatibility. | Prevents skin contact with potentially hazardous substances. Unlined gloves are recommended.[3] |
| Body | Laboratory coat or chemical-resistant apron.[3][5] | Protects clothing and skin from spills and contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of inhaling vapors or dust, particularly when handling patches that could release volatile substances or if the patch matrix is being altered.[3][6] | Protects against respiratory exposure to hazardous chemicals. |
Operational Plan: A Step-by-Step Workflow for Handling Patches
A systematic approach is critical to ensure safety and experimental integrity when working with chemical or transdermal patches. The following workflow outlines the key steps from preparation to disposal.
Caption: A generalized workflow for the safe handling of chemical or transdermal patches in a laboratory setting.
Disposal Plan
Proper disposal of used or expired patches and contaminated materials is essential to prevent environmental contamination and accidental exposure.
General Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Used/Unused Patches | For many transdermal patches, especially those containing controlled substances like fentanyl, specific disposal instructions, such as folding the adhesive sides together and flushing down the toilet, may be provided to prevent accidental exposure.[7] However, for most chemical patches in a lab setting, they should be disposed of as chemical waste in accordance with local, state, and federal regulations.[8] Always consult the Safety Data Sheet (SDS) for specific disposal information. |
| Contaminated Materials (e.g., gloves, bench paper) | All materials that have come into contact with the chemical patch should be considered contaminated and disposed of in the appropriate chemical waste stream. |
| Empty Packaging | Before disposing of empty packaging, ensure all personal or sensitive information is removed or redacted to protect privacy.[7] |
It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical or drug-containing patch to obtain detailed and accurate safety, handling, and disposal information. In the absence of a specific substance "this compound," this guidance provides a foundational framework for safe laboratory practices.
References
- 1. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. fishersci.com [fishersci.com]
- 7. fda.gov [fda.gov]
- 8. thepatchcompany.com [thepatchcompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
